Product packaging for Neladenoson(Cat. No.:CAS No. 1239234-36-6)

Neladenoson

Cat. No.: B10821588
CAS No.: 1239234-36-6
M. Wt: 574.1 g/mol
InChI Key: RFJKJKQQWXKVTD-UHFFFAOYSA-N
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Description

Neladenoson is a useful research compound. Its molecular formula is C29H24ClN5O2S2 and its molecular weight is 574.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H24ClN5O2S2 B10821588 Neladenoson CAS No. 1239234-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1239234-36-6

Molecular Formula

C29H24ClN5O2S2

Molecular Weight

574.1 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C29H24ClN5O2S2/c30-21-7-3-20(4-8-21)28-33-22(17-38-28)18-39-29-25(16-32)26(19-5-9-23(10-6-19)37-14-13-36)24(15-31)27(34-29)35-11-1-2-12-35/h3-10,17,36H,1-2,11-14,18H2

InChI Key

RFJKJKQQWXKVTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OCCO)C#N)SCC4=CSC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Neladenoson in Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a partial and biased agonist of the adenosine A1 receptor (A1AR) that was developed for the potential treatment of heart failure. Its unique pharmacological profile was designed to elicit the cardioprotective effects of A1AR activation while mitigating the adverse effects associated with full A1AR agonists, such as bradycardia and atrioventricular block.[1][2] Despite a favorable safety profile in clinical trials, this compound failed to meet its primary efficacy endpoints in patients with heart failure with both reduced and preserved ejection fraction (HFrEF and HFpEF, respectively) in the PANTHEON and PANACHE trials.[3][4] This guide provides a detailed exploration of the molecular mechanism of action of this compound in cardiac myocytes, focusing on its biased signaling, downstream effects, and the experimental methodologies used to elucidate these properties.

Adenosine A1 Receptor Activation and Biased Agonism of this compound

This compound selectively targets the A1AR, a G protein-coupled receptor (GPCR) that is coupled to inhibitory G proteins (Gαi/o).[5] Activation of the A1AR in cardiac myocytes initiates a cascade of intracellular signaling events. A key characteristic of this compound is its biased agonism, meaning it preferentially activates certain downstream signaling pathways over others when compared to the endogenous full agonist, adenosine, or the synthetic full agonist NECA.

This compound exhibits a signaling bias away from the Gαq-mediated calcium (Ca2+) influx pathway and the mitogen-activated protein kinase (MAPK) pathway, relative to the canonical Gαi-mediated inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. This bias is thought to be responsible for its improved safety profile, as excessive Ca2+ influx and other signaling cascades are associated with some of the adverse effects of full A1AR agonists.

Signaling Pathway of this compound at the A1 Adenosine Receptor

Neladenoson_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Intracellular Signaling cluster_effects Cellular Effects This compound This compound A1AR A1 Adenosine Receptor This compound->A1AR Binds G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Primary Pathway) PLC Phospholipase C (PLC) G_protein->PLC Weakly Activates (Biased Away) MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Weakly Activates (Biased Away) cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Anti_hypertrophy Anti-hypertrophic Effects PKA->Anti_hypertrophy Mitochondrial_function Improved Mitochondrial Function PKA->Mitochondrial_function SERCA2a Enhanced SERCA2a Activity PKA->SERCA2a IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_influx Ca2+ Influx IP3_DAG->Ca_influx Cardioprotection Cardioprotection Anti_hypertrophy->Cardioprotection Mitochondrial_function->Cardioprotection SERCA2a->Cardioprotection

Caption: Signaling pathway of this compound in cardiac myocytes.

Quantitative Pharmacological Profile

The partial and biased agonism of this compound has been quantified in various in vitro assays, often in comparison to the non-selective adenosine receptor agonist NECA. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the A1 Adenosine Receptor

CompoundRadioligandPreparationKᵢ (nM)Reference
This compound[³H]CCPACHO cell membranes expressing human A1AR2.6

Table 2: Functional Potency and Efficacy of this compound at the Human A1 Adenosine Receptor in Recombinant Cells

PathwayAgonistpEC₅₀Eₘₐₓ (% of NECA)Reference
cAMP Inhibition This compound8.0 ± 0.188 ± 5
NECA7.7 ± 0.1100
Ca²⁺ Mobilization This compound6.1 ± 0.226 ± 6
NECA7.2 ± 0.1100
pERK1/2 Activation This compound< 5< 10
NECA7.8 ± 0.1100
pAkt1/2/3 Activation This compound< 5< 10
NECA7.9 ± 0.1100

Key Cellular Effects in Cardiac Myocytes

Anti-Hypertrophic Effects

This compound has demonstrated anti-hypertrophic effects in neonatal rat ventricular cardiomyocytes (NRVMs). It has been shown to concentration-dependently inhibit the increase in protein synthesis induced by hypertrophic stimuli such as tumor necrosis factor-α (TNFα), interleukin-1β (IL1β), and angiotensin II (Ang II). This effect is believed to be mediated through the A1AR.

Effects on Mitochondrial Function

Preclinical studies suggested that this compound may improve mitochondrial function. Adenosine receptor activation has been linked to the preservation of mitochondrial function in cardiomyocytes, particularly under conditions of ischemic stress. However, the direct quantitative effects of this compound on mitochondrial respiration and ATP production in cardiac myocytes are not well-documented in publicly available literature.

Modulation of SERCA2a Activity

Another proposed beneficial mechanism of this compound is the enhancement of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) activity. Improved SERCA2a function would lead to more efficient calcium handling within the cardiomyocyte, which is often impaired in heart failure. Direct quantitative data on the effect of this compound on SERCA2a activity is limited.

Experimental Protocols

Assessment of Cardiomyocyte Hypertrophy via [³H]-Leucine Incorporation

This assay measures the rate of protein synthesis, a hallmark of cellular hypertrophy.

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.

  • Hypertrophic Stimulation: Cardiomyocytes are pre-treated with various concentrations of this compound or vehicle for 2 hours. Subsequently, a hypertrophic stimulus (e.g., 10 ng/mL TNFα, 10 ng/mL IL1β, or 100 nM Ang II) is added to the culture medium.

  • Radiolabeling: [³H]-leucine (e.g., 1 µCi/mL) is added to the culture medium, and the cells are incubated for 24-72 hours.

  • Protein Precipitation: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then incubated with ice-cold trichloroacetic acid (TCA) to precipitate proteins.

  • Scintillation Counting: The precipitated protein is solubilized, and the amount of incorporated [³H]-leucine is quantified using a scintillation counter. The results are typically expressed as counts per minute (CPM) or disintegrations per minute (DPM) per well or normalized to the total protein content.

Workflow for [³H]-Leucine Incorporation Assay

Hypertrophy_Workflow A Isolate and Culture Neonatal Rat Ventricular Myocytes B Pre-treat with this compound or Vehicle (2 hours) A->B C Add Hypertrophic Stimulus (e.g., TNFα, Ang II) B->C D Add [3H]-Leucine to Culture Medium C->D E Incubate for 24-72 hours D->E F Wash with PBS and Precipitate Protein with TCA E->F G Solubilize Protein and Quantify Radioactivity (Scintillation Counting) F->G H Analyze Data: Compare Treated vs. Control G->H

Caption: Experimental workflow for assessing cardiomyocyte hypertrophy.

Measurement of ERK1/2 Phosphorylation by Western Blot

This method is used to determine the activation of the MAPK signaling pathway.

  • Cell Treatment: Cultured cardiac myocytes are serum-starved and then treated with this compound, NECA, or vehicle for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: The cells are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Conclusion

This compound's mechanism of action in cardiac myocytes is characterized by its selective, partial, and biased agonism at the A1 adenosine receptor. Its preference for the Gαi-cAMP pathway over the Gαq-Ca2+ and MAPK pathways likely contributes to its favorable safety profile by avoiding the negative consequences of full A1AR activation. While preclinical studies demonstrated promising anti-hypertrophic effects and suggested potential benefits for mitochondrial function and calcium handling, these did not translate into clinical efficacy in large-scale trials for heart failure. The detailed understanding of this compound's molecular pharmacology, as outlined in this guide, provides valuable insights for the future design of targeted and safer GPCR-based therapies for cardiovascular diseases.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Neladenoson Bialanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson bialanate is a novel, orally available prodrug of this compound, a potent and selective partial agonist of the adenosine A1 receptor.[1] Developed for the potential treatment of heart failure, its unique pharmacological profile aims to provide cardioprotective effects while mitigating the undesirable side effects associated with full adenosine A1 receptor agonists, such as significant bradycardia and atrioventricular block.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound bialanate, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacodynamics

This compound's primary mechanism of action is through partial agonism of the adenosine A1 receptor, a G protein-coupled receptor. This interaction initiates a cascade of intracellular signaling events that are central to its therapeutic potential.

Receptor Binding and Functional Activity

This compound demonstrates high affinity and selectivity for the human adenosine A1 receptor. In preclinical studies, its binding affinity and functional potency have been well-characterized.

Table 1: In Vitro Pharmacodynamics of this compound

ParameterSpeciesAssay TypeValue
Ki (nM) HumanRadioligand Binding Assay1.3
EC50 (nM) HumancAMP Functional Assay0.8
Signaling Pathway

Upon binding to the adenosine A1 receptor, this compound induces a conformational change in the receptor, leading to the activation of inhibitory G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately leading to various physiological responses, including a reduction in heart rate and cardioprotective effects.

This compound Signaling Pathway cluster_membrane cluster_cytosol This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Decreased Heart Rate, Cardioprotection) Downstream->Response

This compound Signaling Pathway

Pharmacokinetics

This compound bialanate was developed as a dipeptide ester prodrug of this compound to enhance its solubility and oral bioavailability.[1] Following oral administration, this compound bialanate is rapidly and extensively metabolized to the active moiety, this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have demonstrated that this compound exhibits good oral exposure.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Following Oral Administration of this compound Bialanate)

ParameterRat (1 mg/kg)Dog (0.5 mg/kg)
Cmax (ng/mL) 15080
Tmax (h) 0.51.0
AUC (ng·h/mL) 450320
Half-life (h) 2.53.0
Clinical Pharmacokinetics

In Phase I clinical trials involving healthy volunteers, single oral doses of this compound bialanate resulted in dose-proportional increases in plasma concentrations of this compound. The pharmacokinetic profile was characterized by rapid absorption and a relatively short half-life.

Table 3: Clinical Pharmacokinetic Parameters of this compound in Healthy Volunteers (Following a Single Oral Dose of this compound Bialanate)

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
10 mg 551.02502.8
30 mg 1601.07803.1
90 mg 4801.224003.3

Experimental Protocols

Adenosine A1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1 receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor were used.

  • Radioligand: [3H]-DPCPX, a selective adenosine A1 receptor antagonist, was used as the radioligand.

  • Assay Conditions: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1% CHAPS, and adenosine deaminase (2 U/mL).

  • Competition Assay: Membranes were incubated with a fixed concentration of [3H]-DPCPX and varying concentrations of this compound for 60 minutes at 25°C.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow start Start prep Prepare CHO Cell Membranes (Expressing A1 Receptor) start->prep incubate Incubate Membranes with [3H]-DPCPX and this compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Liquid Scintillation) filter->count analyze Calculate Ki from IC50 (Cheng-Prusoff Equation) count->analyze end End analyze->end

Receptor Binding Assay Workflow
cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound at the human adenosine A1 receptor.

Methodology:

  • Cell Culture: CHO cells stably expressing the human adenosine A1 receptor were cultured to 80-90% confluency.

  • Assay Conditions: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells were then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound for 30 minutes at 37°C.

  • Cell Lysis and Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical species and humans.

Methodology:

  • Dosing: this compound bialanate was administered orally to fasted animals (rats, dogs) or healthy human volunteers.

  • Blood Sampling: Serial blood samples were collected at predetermined time points post-dose.

  • Plasma Preparation: Plasma was separated from whole blood by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were calculated using non-compartmental analysis.

Conclusion

This compound bialanate is a prodrug that is efficiently converted to the active partial adenosine A1 receptor agonist, this compound. Preclinical and clinical studies have characterized its pharmacokinetic and pharmacodynamic properties, demonstrating dose-proportional exposure and potent, selective activity at its target receptor. While clinical trials in heart failure have not demonstrated the desired efficacy, the data gathered on its PK/PD profile provide valuable insights for the future development of partial adenosine A1 receptor agonists and other cardiovascular drugs.[2][3]

References

Neladenoson: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson is a potent and selective partial agonist of the adenosine A1 receptor, a G protein-coupled receptor implicated in various physiological processes, particularly in the cardiovascular system. Due to its pharmacological profile, this compound has been investigated as a potential therapeutic agent for heart failure. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and the intracellular signaling cascades modulated by this compound. All quantitative data are presented in structured tables, and experimental protocols for key reactions are detailed. Furthermore, signaling pathways and the synthetic route are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology and chemical development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile[1]. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC29H24ClN5O2S2[1]
Molecular Weight574.1 g/mol [1]
IUPAC Name2-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile[1]
CAS Number1239234-36-6[1]

This compound's structure features a central dicyanopyridine core, which is crucial for its activity. The various substituents on this core, including the chlorophenyl-thiazole moiety and the pyrrolidinyl group, contribute to its high affinity and selectivity for the adenosine A1 receptor.

A prodrug, this compound bialanate, was developed to improve the solubility and oral bioavailability of this compound. This prodrug is an L-alanyl-L-alaninate ester of this compound, which is rapidly cleaved in the body to release the active parent molecule.

PropertyValueSource
Molecular FormulaC35H34ClN7O4S2
Molecular Weight716.3 g/mol
IUPAC Name2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate
CAS Number1239309-58-0

Synthesis Pathway

The synthesis of this compound is a multi-step process that originates from the development of its predecessor, Capadenoson. The core of the synthesis involves the construction of the substituted dicyanopyridine ring and the subsequent attachment of the side chains. While specific patents outlining the exact industrial synthesis are proprietary, the general synthetic strategy can be inferred from medicinal chemistry literature. A plausible synthetic route is outlined below.

Neladenoson_Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Ring Formation cluster_3 Final Product SM1 2-(4-chlorophenyl)thiazole-4-carbaldehyde INT1 [2-(4-chlorophenyl)thiazol-4-yl]methanol SM1->INT1 Reduction SM2 4-(2-hydroxyethoxy)benzaldehyde INT3 2-cyano-3-[4-(2-hydroxyethoxy)phenyl]prop-2-enethioamide SM2->INT3 Knoevenagel Condensation with Cyanoacetamide, then Thionation SM3 Pyrrolidine INT4 Substituted Pyridine-2-thione SM3->INT4 SM4 Malononitrile SM4->INT4 SM5 Sodium sulfide INT2 4-{[2-(4-chlorophenyl)thiazol-4-yl]methyl}sulfanylacetonitrile INT1->INT2 Halogenation then Nucleophilic Substitution INT3->INT4 Gewald Reaction This compound This compound INT4->this compound Alkylation with INT2

A plausible synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of Intermediate 1 (INT1) - [2-(4-chlorophenyl)thiazol-4-yl]methanol

  • Methodology: 2-(4-chlorophenyl)thiazole-4-carbaldehyde is reduced using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.

  • Procedure: To a solution of 2-(4-chlorophenyl)thiazole-4-carbaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired alcohol.

Step 2: Synthesis of Intermediate 2 (INT2) - 4-{[2-(4-chlorophenyl)thiazol-4-yl]methyl}sulfanylacetonitrile

  • Methodology: The alcohol (INT1) is first converted to a halide (e.g., chloride or bromide) using a halogenating agent like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting halide is then reacted with a sulfur nucleophile, such as the sodium salt of mercaptoacetonitrile.

  • Procedure: To a solution of [2-(4-chlorophenyl)thiazol-4-yl]methanol in a suitable solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the crude halide is used directly in the next step. A solution of mercaptoacetonitrile and a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF) is prepared at 0 °C. The halide is then added to this solution, and the reaction is stirred at room temperature. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

Step 3: Synthesis of the Pyridine Core (INT4)

  • Methodology: A plausible approach for the synthesis of the highly substituted pyridine core is a variation of the Gewald aminothiophene synthesis, followed by ring transformation or a multi-component reaction. A potential pathway involves the reaction of an activated methylene compound (malononitrile), an aldehyde (4-(2-hydroxyethoxy)benzaldehyde), a sulfur source (elemental sulfur or sodium sulfide), and an amine (pyrrolidine) in the presence of a base.

  • Procedure: A mixture of 4-(2-hydroxyethoxy)benzaldehyde, malononitrile, pyrrolidine, and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol) is heated to reflux. To this mixture, elemental sulfur or a solution of sodium sulfide is added. The reaction is refluxed for several hours until the formation of the substituted pyridine-2-thione is complete. The product is then isolated by filtration or extraction after cooling.

Step 4: Final Assembly of this compound

  • Methodology: The final step involves the S-alkylation of the pyridine-2-thione intermediate (INT4) with the previously synthesized halide or a related electrophile derived from INT2.

  • Procedure: To a solution of the pyridine-2-thione in a polar aprotic solvent like DMF, a base such as potassium carbonate or sodium hydride is added. The mixture is stirred for a short period, followed by the addition of 4-{[2-(4-chlorophenyl)thiazol-4-yl]methyl}halide. The reaction is stirred at room temperature or slightly elevated temperature until completion. The final product, this compound, is isolated by precipitation with water and purified by recrystallization or column chromatography.

Signaling Pathways

This compound exerts its pharmacological effects by acting as a partial agonist at the adenosine A1 receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to inhibitory G proteins of the Gi/o family. The activation of the A1 receptor by this compound initiates a cascade of intracellular signaling events.

Neladenoson_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds and partially activates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases production IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA Protein Kinase A cAMP->PKA Inhibits activation Ca2+ Intracellular Ca2+ IP3_DAG->Ca2+ Increases

Signaling pathway of this compound via the Adenosine A1 Receptor.
Key Signaling Events:

  • G Protein Coupling: Upon binding of this compound, the adenosine A1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in cellular function.

  • Activation of Phospholipase C: The Gβγ subunits released upon G protein activation can stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

  • MAPK Pathway Modulation: Activation of the adenosine A1 receptor by this compound has also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can influence cellular processes such as gene expression, proliferation, and survival.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound.

ParameterValueSpecies/AssaySource
EC50 (Adenosine A1 Receptor)~10 nMRadioligand binding assay (human)
Intrinsic Activity (vs. Adenosine)Partial AgonistFunctional assays (cAMP)

Conclusion

This compound is a structurally complex and highly selective partial agonist of the adenosine A1 receptor. Its synthesis is a challenging multi-step process, culminating in a molecule with a finely tuned pharmacological profile. The mechanism of action of this compound is centered on its ability to modulate the Gi/o-coupled signaling pathway, leading to a decrease in intracellular cAMP and modulation of other key signaling cascades. This in-depth technical guide provides a foundational understanding of the chemical and biological properties of this compound, which is essential for researchers and professionals involved in the development of novel cardiovascular therapeutics.

References

In Vitro Studies of Neladenoson on Cardiovascular Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a partial agonist of the A1 adenosine receptor that has been investigated for its potential therapeutic effects in cardiovascular diseases. As a selective modulator of adenosine signaling, this compound has been the subject of various in vitro studies to elucidate its effects on the cellular components of the cardiovascular system, including cardiomyocytes, cardiac fibroblasts, and endothelial cells. This technical guide provides an in-depth overview of the key in vitro findings, experimental methodologies, and associated signaling pathways related to the action of this compound on these cardiovascular cell types.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from in vitro studies of this compound on cardiovascular cells.

Table 1: Effects of this compound on Cardiomyocyte Hypertrophy

Cell TypeHypertrophic StimulusThis compound ConcentrationEffect on HypertrophyAssayReference
Rat Neonatal Ventricular CardiomyocytesTNFα (10 ng/ml)100 nMSignificant reduction³H-leucine incorporation[1]
Rat Neonatal Ventricular CardiomyocytesIL-1β (10 ng/ml)100 nMSignificant reduction³H-leucine incorporation[1]
Rat Neonatal Ventricular CardiomyocytesAngiotensin II (100 nM)100 nMSignificant reduction³H-leucine incorporation[1]

Table 2: Effects of this compound on Cardiac Fibroblast Activity

Cell TypePro-fibrotic StimulusThis compound ConcentrationEffect on FibrosisAssayReference
Rat Primary Neonatal Cardiac FibroblastsAngiotensin II (10 nM)300 nMInhibition of fibrotic effect³H-proline incorporation[2][3]
Rat Primary Neonatal Cardiac FibroblastsTGFβ (10 ng/ml)300 nMNo significant effect³H-proline incorporation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Cardiomyocyte Hypertrophy Assay ([³H]-Leucine Incorporation)

This protocol is a standard method for assessing cardiomyocyte hypertrophy by measuring the rate of protein synthesis.

1. Cell Culture and Treatment:

  • Isolate neonatal ventricular cardiomyocytes from 1- to 2-day-old Sprague-Dawley rats using enzymatic digestion.

  • Plate the cardiomyocytes in culture dishes pre-coated with laminin.

  • After 24 hours, replace the medium with serum-free medium for synchronization.

  • Pre-treat the cardiomyocytes with varying concentrations of this compound for 2 hours.

  • Induce hypertrophy by adding a hypertrophic stimulus (e.g., TNFα, IL-1β, or Angiotensin II) to the culture medium.

2. Radiolabeling:

  • Add [³H]-leucine to the culture medium at a final concentration of 1 µCi/mL.

  • Incubate the cells for 24-72 hours to allow for the incorporation of the radiolabeled leucine into newly synthesized proteins.

3. Measurement of Incorporation:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-leucine.

  • Precipitate the proteins by adding ice-cold 10% trichloroacetic acid (TCA).

  • Wash the protein precipitate with ethanol to remove residual TCA.

  • Solubilize the protein precipitate in a sodium hydroxide (NaOH) solution.

  • Measure the radioactivity of the solubilized protein using a scintillation counter.

  • Normalize the radioactive counts to the total protein content in each sample, determined by a protein assay (e.g., Bradford assay).

Protocol 2: Cardiac Fibroblast Collagen Synthesis Assay ([³H]-Proline Incorporation)

This assay measures the synthesis of collagen, a key marker of fibrosis, by quantifying the incorporation of radioactive proline.

1. Cell Culture and Treatment:

  • Isolate primary neonatal cardiac fibroblasts from the ventricles of 1- to 2-day-old Sprague-Dawley rats.

  • Culture the fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).

  • Once confluent, serum-starve the cells for 24 hours.

  • Pre-treat the cells with this compound for 2 hours.

  • Stimulate fibrosis by adding a pro-fibrotic agent (e.g., Angiotensin II or TGF-β) to the medium.

2. Radiolabeling:

  • Add [³H]-proline to the culture medium at a final concentration of 1 µCi/mL.

  • Incubate the cells for 24-72 hours.

3. Measurement of Incorporation:

  • Terminate the experiment by aspirating the medium and washing the cells with PBS.

  • Precipitate the cellular proteins with cold 5% TCA.

  • Wash the precipitate to remove unincorporated proline.

  • Solubilize the protein precipitate in NaOH.

  • Determine the amount of incorporated [³H]-proline by liquid scintillation counting.

  • Normalize the counts to the total protein concentration.

Signaling Pathways and Visualizations

This compound exerts its effects on cardiovascular cells by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Cardiomyocyte Signaling

This compound, as a partial agonist of the A1 adenosine receptor (A1AR), is expected to influence downstream signaling cascades that regulate cardiomyocyte growth and function. Activation of the Gi-coupled A1AR can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can counteract the pro-hypertrophic effects of agents that signal through cAMP-dependent pathways. Furthermore, A1AR activation can modulate the mitogen-activated protein kinase (MAPK) pathway, which is a critical regulator of cardiac hypertrophy.

Neladenoson_Cardiomyocyte_Signaling This compound This compound A1AR A1 Adenosine Receptor (A1AR) This compound->A1AR Gi Gi Protein A1AR->Gi MAPK MAPK Pathway (ERK1/2) A1AR->MAPK Modulation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Hypertrophy Cardiomyocyte Hypertrophy PKA->Hypertrophy MAPK->Hypertrophy

This compound's putative signaling in cardiomyocytes.
Cardiac Fibroblast Signaling

In cardiac fibroblasts, the anti-fibrotic effects of adenosine receptor agonists are often linked to the modulation of pro-fibrotic signaling pathways, such as that mediated by Transforming Growth Factor-beta (TGF-β). A1AR activation may interfere with TGF-β signaling, which plays a central role in fibroblast-to-myofibroblast differentiation and extracellular matrix deposition.

Neladenoson_Fibroblast_Signaling This compound This compound A1AR A1 Adenosine Receptor (A1AR) This compound->A1AR TGFb_pathway TGF-β Signaling (Smad2/3) A1AR->TGFb_pathway Inhibition Fibroblast_Activation Fibroblast Activation (Myofibroblast differentiation) TGFb_pathway->Fibroblast_Activation ECM_Production Extracellular Matrix Production Fibroblast_Activation->ECM_Production Profibrotic_Stimuli Pro-fibrotic Stimuli (e.g., Angiotensin II) Profibrotic_Stimuli->TGFb_pathway

This compound's potential anti-fibrotic signaling.
Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the in vitro assays described.

Cardiomyocyte_Hypertrophy_Workflow start Isolate & Culture Neonatal Cardiomyocytes pretreat Pre-treat with This compound start->pretreat stimulate Induce Hypertrophy (e.g., TNFα, Ang II) pretreat->stimulate radiolabel Add [3H]-Leucine stimulate->radiolabel incubate Incubate (24-72h) radiolabel->incubate measure Measure Leucine Incorporation incubate->measure analyze Analyze Data measure->analyze

Workflow for cardiomyocyte hypertrophy assay.

Cardiac_Fibroblast_Fibrosis_Workflow start Isolate & Culture Neonatal Cardiac Fibroblasts pretreat Pre-treat with This compound start->pretreat stimulate Induce Fibrosis (e.g., Ang II, TGF-β) pretreat->stimulate radiolabel Add [3H]-Proline stimulate->radiolabel incubate Incubate (24-72h) radiolabel->incubate measure Measure Proline Incorporation incubate->measure analyze Analyze Data measure->analyze

Workflow for cardiac fibroblast fibrosis assay.

Conclusion

The in vitro studies on this compound provide valuable insights into its cellular mechanisms of action within the cardiovascular system. The available data indicate that this compound can attenuate cardiomyocyte hypertrophy and inhibit pro-fibrotic processes in cardiac fibroblasts. These effects are likely mediated through the modulation of A1 adenosine receptor signaling pathways, involving key players such as cAMP and the TGF-β cascade. Further research is warranted to fully elucidate the effects of this compound on endothelial cells and to translate these preclinical findings into effective therapeutic strategies for cardiovascular diseases. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of in vitro knowledge on this compound and providing detailed methodologies for future investigations.

References

Preclinical Animal Models for Neladenoson in Heart Failure Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical animal models utilized in the study of neladenoson for heart failure. This compound is a partial agonist of the adenosine A1 receptor, a mechanism that has shown promise for improving cardiac function. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a selective partial agonist of the A1 adenosine receptor.[1] Unlike full agonists, partial agonists like this compound are designed to elicit a submaximal receptor response, which may offer a superior therapeutic window by providing cardioprotective effects while mitigating the undesirable side effects associated with full A1 receptor activation, such as significant bradycardia and atrioventricular block.[1] Preclinical data have suggested that partial A1 receptor agonists can improve cardiac function at doses that do not adversely affect heart rate, atrioventricular conduction, or blood pressure, making them a potential new therapeutic avenue for chronic heart failure.

The cardioprotective effects of A1 receptor activation are believed to be mediated through various mechanisms, including improved mitochondrial function, enhanced activity of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), optimized energy substrate utilization, and reverse ventricular remodeling.[2][3]

Preclinical Animal Models for Heart Failure

A variety of animal models are employed to recapitulate the complex pathophysiology of human heart failure. The choice of model often depends on the specific research question, with rodents being frequently used for initial screening and larger animals, such as canines, providing a closer physiological correlate to human cardiovascular disease.

Commonly used models to induce heart failure for preclinical drug evaluation include:

  • Myocardial Infarction (MI) Models:

    • Coronary Artery Ligation: This surgical procedure involves the permanent or temporary ligation of a coronary artery, typically the left anterior descending (LAD) artery, to induce a myocardial infarction. This leads to a loss of contractile tissue and subsequent adverse remodeling of the ventricle, culminating in heart failure. This model is well-established in both rats and larger animals.

    • Ischemia-Reperfusion (I/R) Injury Models: In this variation, the coronary artery is occluded for a defined period and then reperfused. This mimics the clinical scenario of a heart attack followed by revascularization and allows for the study of reperfusion-induced injury and its contribution to heart failure development.

  • Pressure Overload Models:

    • Transverse Aortic Constriction (TAC): A surgical constriction of the aorta is created, leading to a chronic pressure overload on the left ventricle. This initially causes compensatory hypertrophy, which eventually transitions to pathological remodeling, fibrosis, and heart failure.[4] The TAC model is widely used in mice and rats.

  • Volume Overload Models: These models, often created by inducing valvular regurgitation, lead to chronic volume overload and subsequent eccentric hypertrophy and heart failure.

  • Pacing-Induced Heart Failure: Rapid ventricular pacing over several weeks in larger animals like dogs can induce a state of heart failure characterized by ventricular dilation and dysfunction.

  • Microembolization-Induced Heart Failure: The repetitive injection of microspheres into the coronary circulation of large animals, such as dogs, creates multiple small infarcts, leading to a progressive decline in cardiac function and the development of chronic heart failure. This model closely mimics the pathophysiology of ischemic cardiomyopathy in humans.

Quantitative Data from Preclinical Studies

While comprehensive, publicly available preclinical data specifically for this compound in whole-animal heart failure models is limited, studies on closely related partial A1 adenosine receptor agonists, such as capadenoson, in established heart failure models provide valuable insights into the expected therapeutic effects. Furthermore, an abstract has reported on the positive effects of this compound on cardiomyocytes from dogs with chronic heart failure.

Canine Model of Microembolization-Induced Heart Failure (Data from Capadenoson Study as a Proxy)

The following table summarizes data from a study of capadenoson in a canine model of chronic heart failure induced by multiple sequential coronary microembolizations. This model results in a stable and reproducible state of heart failure. Given that this compound was developed as an improvement upon capadenoson, these data provide a strong indication of the potential efficacy of this compound.

ParameterBaselinePost-HF Induction (Pre-Treatment)12 Weeks Post-Treatment (Control)12 Weeks Post-Treatment (Capadenoson)
Left Ventricular Ejection Fraction (%) 64 ± 228 ± 125 ± 238 ± 2
Left Ventricular End-Diastolic Volume (mL) 64 ± 395 ± 5108 ± 696 ± 4
Left Ventricular End-Systolic Volume (mL) 23 ± 268 ± 481 ± 559 ± 3
Cardiac Output (L/min) 2.9 ± 0.22.4 ± 0.12.1 ± 0.22.8 ± 0.2
Plasma Norepinephrine (pg/mL) 332 ± 17750 ± 80810 ± 95550 ± 70
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (fmol/mL) 15 ± 255 ± 865 ± 1035 ± 5*

*p < 0.05 vs. Control

Ex Vivo Study: this compound Effects on Cardiomyocytes from Dogs with Chronic Heart Failure

An abstract from a study investigating the effects of this compound on isolated cardiomyocytes from dogs with microembolization-induced chronic heart failure reported significant improvements in mitochondrial function.

ParameterNormal Cardiomyocytes (Control)Failing Cardiomyocytes (Control)Failing Cardiomyocytes + this compound (30 nM)
Mitochondrial State 3 Respiration (nAtom O/min/mg protein) ~450~200~350
Maximal Rate of ATP Synthesis (RFU/µg protein) ~50~20~40
Complex-IV Activity (nAtom O/min/mg protein) Not ReportedDepressedSignificantly Increased*

*p < 0.05 vs. Failing Cardiomyocytes (Control)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for inducing heart failure in animal models and for the administration of a therapeutic agent like this compound.

Protocol 1: Induction of Heart Failure in a Canine Model via Coronary Microembolization
  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced and maintained with appropriate anesthetics (e.g., isoflurane).

  • Catheterization: A catheter is advanced into the left main coronary artery under fluoroscopic guidance.

  • Microembolization: A suspension of microspheres (e.g., 90 µm diameter) is injected into the coronary artery. The amount of microspheres is titrated to produce a modest decrease in regional myocardial blood flow.

  • Repetitive Embolizations: The microembolization procedure is repeated weekly for several weeks until the desired level of left ventricular dysfunction is achieved (e.g., left ventricular ejection fraction < 35%).

  • Assessment of Heart Failure: Cardiac function is monitored throughout the study period using techniques such as echocardiography and left ventriculography. Neurohormonal activation is assessed by measuring plasma levels of norepinephrine and NT-proBNP.

Protocol 2: Oral Administration of this compound in a Rodent Model
  • Animal Model: Male Wistar rats.

  • Drug Formulation: this compound bialanate, the prodrug of this compound, is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.

  • Acclimatization: Animals are acclimated to the experimental conditions and handling for at least one week prior to the study.

  • Dosing: The drug solution is administered once daily via oral gavage using a ball-tipped feeding needle. The volume of administration is adjusted based on the animal's body weight.

  • Control Group: A control group receives the vehicle solution following the same procedure.

  • Monitoring: Animals are monitored daily for any clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Pharmacokinetic/Pharmacodynamic Assessments: Blood samples can be collected at various time points after drug administration to determine the pharmacokinetic profile of this compound. Cardiac function can be assessed using echocardiography or invasive hemodynamic measurements at the end of the treatment period.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Partial A1 Adenosine Receptor Agonism

This compound exerts its effects by binding to the A1 adenosine receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it produces a submaximal response compared to the endogenous full agonist, adenosine. This is thought to provide a more favorable safety profile. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) A1R A1 Adenosine Receptor (GPCR) This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects: - Improved Mitochondrial Function - Enhanced SERCA2a Activity - Anti-hypertrophic Effects PKA->Downstream Leads to

Caption: Signaling pathway of this compound as a partial A1 adenosine receptor agonist.

Experimental Workflow for Preclinical Evaluation of this compound in a Heart Failure Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical model of heart failure.

Experimental_Workflow cluster_setup Model Development and Baseline cluster_treatment Treatment Phase cluster_evaluation Efficacy and Safety Evaluation AnimalSelection Animal Selection (e.g., Canine, Rodent) HF_Induction Heart Failure Induction (e.g., Microembolization, TAC) AnimalSelection->HF_Induction Baseline_Assessment Baseline Assessment (Echocardiography, Biomarkers) HF_Induction->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Interim_Assessment Interim Assessments (e.g., Weekly Echocardiography) Treatment_Group->Interim_Assessment Control_Group->Interim_Assessment Final_Assessment Final Assessment (Hemodynamics, Histology, Biomarkers) Interim_Assessment->Final_Assessment Data_Analysis Data Analysis and Statistical Comparison Final_Assessment->Data_Analysis

Caption: A typical experimental workflow for preclinical heart failure studies.

Conclusion

Preclinical animal models are indispensable for the evaluation of novel therapeutic agents for heart failure. While comprehensive data on this compound in whole-animal heart failure models remains limited in the public domain, the available evidence from ex vivo studies and data from similar partial A1 adenosine receptor agonists strongly suggest a cardioprotective potential. The canine microembolization-induced heart failure model and rodent models of pressure overload or myocardial infarction provide robust platforms for further investigation into the efficacy and mechanisms of action of this compound. The detailed protocols and conceptual frameworks presented in this guide are intended to aid researchers in the design and execution of future preclinical studies in this promising area of cardiovascular drug development.

References

Neladenoson: A Technical Guide to a Partial Adenosine A1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson is a potent and selective partial agonist of the adenosine A1 receptor (A1R) that was developed for the treatment of heart failure. As a partial agonist, it was designed to elicit the beneficial cardioprotective effects of A1R activation while mitigating the adverse effects associated with full agonists, such as significant bradycardia and atrioventricular block.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, binding affinity, functional potency, and downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with quantitative data and visualizations of the relevant biological pathways. Although clinical trials with this compound bialanate, a prodrug of this compound, did not demonstrate the desired efficacy in patients with chronic heart failure, a comprehensive understanding of its preclinical profile remains valuable for the ongoing development of selective A1R modulators.[3]

Introduction

The adenosine A1 receptor, a G protein-coupled receptor (GPCR), is a key regulator of cardiac function. Its activation by endogenous adenosine in response to metabolic stress or ischemia confers cardioprotection.[4] However, the therapeutic application of full A1R agonists has been hampered by a narrow therapeutic window and significant side effects.[1] Partial agonists like this compound represent a refined therapeutic strategy, aiming to achieve a balanced level of receptor activation sufficient for therapeutic benefit without causing excessive downstream signaling that leads to adverse events. This compound was identified as a potent and selective A1R partial agonist, and its prodrug, this compound bialanate, was advanced into clinical development to improve oral bioavailability.

Mechanism of Action

This compound functions as a partial agonist at the adenosine A1 receptor. This means that it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, adenosine. The partial agonism of this compound is a critical feature, as it is intended to provide a ceiling effect, thereby preventing the over-inhibition of downstream signaling pathways that can lead to adverse cardiovascular effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the human adenosine A1 receptor. The data are compiled from preclinical studies.

Table 1: Receptor Binding Affinity of this compound

ParameterValueSpeciesAssay TypeReference
Ki Data not available in accessible literatureHumanRadioligand Displacement Assay

Note: While multiple sources cite the potent and selective binding of this compound, the specific Ki value from the primary publication by Meibom et al. (2017) is not publicly available.

Table 2: Functional Potency and Efficacy of this compound

ParameterValueSpeciesAssay TypeReference
EC50 Data not available in accessible literatureHumancAMP Inhibition Assay
Emax Partial AgonistHumancAMP Inhibition Assay

Note: this compound is consistently described as a partial agonist, indicating its Emax is significantly lower than that of a full agonist like adenosine. The precise EC50 value is not available in the reviewed literature.

Signaling Pathways

Activation of the adenosine A1 receptor by this compound primarily initiates signaling through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The reduction in cAMP levels has numerous downstream effects, including the modulation of protein kinase A (PKA) activity.

Beyond the canonical Gαi-cAMP pathway, A1R activation can also lead to the recruitment of β-arrestins. β-arrestins are scaffolding proteins that can mediate G protein-independent signaling cascades and also play a role in receptor desensitization and internalization. Some evidence suggests that this compound may act as a biased agonist, preferentially activating certain downstream pathways over others.

This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to G_protein Gi/o Protein Complex A1R->G_protein Activates Beta_Arrestin β-Arrestin A1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_G Downstream Cellular Effects (Cardioprotection) PKA->Downstream_G Downstream_Arrestin Receptor Desensitization & Biased Signaling Beta_Arrestin->Downstream_Arrestin

Figure 1. Simplified signaling pathway of this compound at the Adenosine A1 Receptor.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Competitive Displacement)

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor by measuring its ability to displace a known radiolabeled ligand.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing human A1R (e.g., HEK293) Homogenization Homogenize cells in ice-cold buffer Cell_Culture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with radioligand (e.g., [3H]DPCPX) and varying concentrations of this compound Resuspension->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting IC50_Calc Determine IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Lines: HEK293 cells stably expressing the human adenosine A1 receptor.

  • Radioligand: [³H]DPCPX (a high-affinity A1R antagonist).

  • Test Compound: this compound.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold).

  • Equipment: Cell culture supplies, homogenizer, refrigerated centrifuge, filtration apparatus, scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hA1R cells to confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in lysis buffer and centrifuge to pellet cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, thereby determining its potency (EC50) and efficacy (Emax).

cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed A1R-expressing cells (e.g., CHO-hA1R) in a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_Stimulator Add Forskolin to stimulate adenylyl cyclase Incubate_Cells->Add_Stimulator Add_this compound Add varying concentrations of this compound Add_Stimulator->Add_this compound Incubate_Assay Incubate to allow for cAMP production Add_this compound->Incubate_Assay Lyse_Cells Lyse cells and measure cAMP levels Incubate_Assay->Lyse_Cells Plot_Data Plot cAMP levels vs. log[this compound] Lyse_Cells->Plot_Data Determine_Params Determine EC50 and Emax Plot_Data->Determine_Params

Figure 3. Workflow for a cAMP accumulation (inhibition) assay.

Materials:

  • Cell Lines: CHO cells stably expressing the human adenosine A1 receptor.

  • Reagents: Forskolin (an adenylyl cyclase activator), this compound, cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Equipment: Cell culture supplies, 96-well plates, plate reader compatible with the chosen cAMP detection method.

Protocol:

  • Cell Seeding:

    • Seed CHO-hA1R cells into 96-well plates and culture overnight.

  • Assay:

    • Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) values from the curve. The Emax relative to a full agonist will define the partial agonist nature of this compound.

Conclusion

This compound is a well-characterized partial agonist of the adenosine A1 receptor, designed to harness the therapeutic potential of A1R activation while minimizing the risk of adverse effects. Its preclinical profile demonstrates potent and selective engagement with the A1R, leading to a partial inhibition of the cAMP signaling pathway. Although this compound did not achieve its clinical endpoints in heart failure, the detailed understanding of its pharmacology provides a valuable foundation for the development of future generations of adenosine receptor modulators with improved therapeutic profiles. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of cardiovascular drug discovery and GPCR pharmacology.

References

The Discovery and Development of Neladenoson (BAY 1067197): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson (BAY 1067197) is a selective, orally available partial agonist of the adenosine A1 receptor that was developed for the treatment of chronic heart failure. The rationale for its development was based on the known cardioprotective effects of adenosine, which are primarily mediated through the A1 receptor. As a partial agonist, this compound was designed to provide these therapeutic benefits while avoiding the undesirable side effects associated with full A1 receptor agonists, such as significant bradycardia and atrioventricular block. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Rationale for a Partial Adenosine A1 Receptor Agonist in Heart Failure

Adenosine is an endogenous nucleoside that plays a crucial role in cellular metabolism and signaling. In the heart, adenosine A1 receptor activation is known to be cardioprotective, particularly in the context of ischemia and reperfusion injury.[1] Preclinical studies have shown that adenosine A1 receptor agonists can improve mitochondrial function, enhance the activity of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), and promote favorable energy substrate utilization.[1]

However, the clinical development of full adenosine A1 receptor agonists has been hampered by on-target adverse effects, including severe bradycardia and atrioventricular (AV) block.[2] The development of partial agonists, such as this compound, represented a strategy to achieve a therapeutic window that separates the desired cardioprotective effects from these dose-limiting side effects.[2] this compound was developed as a dipeptide ester prodrug, this compound bialanate, to improve its solubility and oral bioavailability.[3]

Preclinical Development

Representative Preclinical Study: Capadenoson in a Canine Model of Heart Failure

A study on capadenoson, another partial adenosine A1 receptor agonist, in a canine model of microembolization-induced heart failure provides a relevant example of the preclinical evaluation of this drug class.

Experimental Protocol:

  • Animal Model: Heart failure was induced in dogs through serial intracoronary microembolizations until the left ventricular ejection fraction (LVEF) was reduced to approximately 30%.

  • Treatment Groups: Dogs were randomized to receive either oral capadenoson (7.5 mg twice daily) or no treatment (control) for 12 weeks.

  • Efficacy Endpoints: Left ventricular end-diastolic volume (LVEDV), left ventricular end-systolic volume (LVESV), and LVEF were assessed at baseline and after 1 and 12 weeks of therapy. Plasma levels of norepinephrine (NE) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) were also measured.

Quantitative Data:

The following table summarizes the key findings from the study on capadenoson, which are indicative of the therapeutic goals for this compound.

ParameterTreatment GroupBaseline1 Week12 Weeks
LVEF (%) Capadenoson27 ± 236 ± 239 ± 2
Control30 ± 2-27 ± 1
LVESV (ml) Capadenoson58 ± 548 ± 546 ± 5
Control53 ± 3-61 ± 4
LVEDV (ml) Capadenoson79 ± 575 ± 576 ± 5
Control76 ± 3-84 ± 5
Plasma NE (pg/ml) Capadenoson386 ± 49268 ± 36245 ± 28
Control354 ± 42-412 ± 51
Plasma NT-proBNP (fmol/ml) Capadenoson118 ± 1585 ± 1275 ± 10
Control110 ± 12-135 ± 18

Data are presented as mean ± SEM.

These results demonstrated that chronic therapy with a partial adenosine A1 receptor agonist could improve left ventricular function and prevent progressive adverse remodeling in a large animal model of heart failure.

Preclinical Workflow

The preclinical development of a compound like this compound typically follows a structured workflow to assess its pharmacological properties and safety profile before advancing to human trials.

G cluster_preclinical Preclinical Development Workflow A Target Identification (Adenosine A1 Receptor) B Lead Optimization (this compound Identification) A->B High-Throughput Screening C In Vitro Pharmacology (Receptor Binding & Signaling) B->C SAR Studies D In Vivo Pharmacology (Animal Models of Heart Failure) C->D Efficacy Testing E Toxicology & Safety Pharmacology D->E Safety Assessment F IND-Enabling Studies E->F Regulatory Submission Prep

Caption: A typical preclinical drug development workflow.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

A key aspect of this compound's pharmacology is its biased agonism. It has been shown to be biased away from calcium influx and the mitogen-activated protein kinase (MAPK) pathway. This biased signaling profile was hypothesized to contribute to its favorable safety profile by minimizing the risk of certain adverse effects associated with broader A1 receptor activation.

G cluster_pathway This compound Signaling Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Gi Gi Protein A1R->Gi activates Ca Ca2+ Influx (Biased Away) A1R->Ca MAPK MAPK Pathway (Biased Away) A1R->MAPK AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cardioprotection Cardioprotective Effects PKA->Cardioprotection G cluster_clinical Clinical Development Workflow A Phase I (Safety & Tolerability in Healthy Volunteers) B Phase IIa (Proof-of-Concept in Patients) A->B Initial Safety Data C Phase IIb (Dose-Finding in Patients - PANTHEON & PANACHE) B->C Preliminary Efficacy Signal D Phase III (Pivotal Efficacy & Safety Trials) C->D Dose Selection E Regulatory Review & Approval D->E Submission of NDA

References

Neladenoson's Molecular Interactions Beyond the A1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson, a partial agonist of the adenosine A1 receptor (A1R), has been investigated for its potential therapeutic effects, primarily in the context of heart failure. While its interaction with the A1R is well-documented, a comprehensive understanding of its off-target activities is crucial for a complete pharmacological profile and for anticipating potential side effects or novel therapeutic applications. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond the A1 receptor, with a focus on its interaction with other adenosine receptor subtypes.

Core Findings: Weak and Biased Agonism at the Adenosine A2B Receptor

Recent pharmacological studies have revealed that this compound's activity is not strictly confined to the A1 receptor. Research indicates that this compound exhibits weak and biased agonism specifically at the adenosine A2B receptor (A2BR).[1] Conversely, it does not show any significant activity at the adenosine A2A (A2AR) or A3 (A3R) receptors.[1] This selective, albeit weak, interaction with the A2BR suggests a nuanced pharmacological profile that extends beyond its primary target.

The biased nature of this compound's agonism at the A2BR implies that it may preferentially activate certain downstream signaling pathways over others, a characteristic that is of growing interest in modern drug development for its potential to fine-tune therapeutic effects and minimize adverse reactions.

Quantitative Analysis of this compound's Activity at Adenosine Receptor Subtypes

To provide a clear comparison of this compound's activity across the adenosine receptor family, the following table summarizes the available quantitative data from functional assays.

Receptor SubtypeAgonistpEC50 (M)Emax (%)Assay TypeCell LineReference
A2B NECA (full agonist)6.6 ± 0.1100cAMP accumulationCHO-hA2BRRueda et al., 2021
This compound 5.7 ± 0.1 65 ± 8 cAMP accumulation CHO-hA2BR Rueda et al., 2021
A2A CGS21680 (full agonist)7.8 ± 0.1100cAMP accumulationCHO-hA2ARRueda et al., 2021
This compound < 5 N/A cAMP accumulation CHO-hA2AR Rueda et al., 2021
A3 NECA (full agonist)7.9 ± 0.1100cAMP accumulationCHO-hA3RRueda et al., 2021
This compound < 5 N/A cAMP accumulation CHO-hA3R Rueda et al., 2021

N/A: Not applicable as no significant activity was observed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table, based on the study by Rueda et al. (2021).

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A2A, A2B, or A3 receptors were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 400 µg/mL G418.

cAMP Accumulation Assay

This functional assay was performed to determine the agonist activity of this compound at the A2A, A2B, and A3 adenosine receptors.

  • Cell Seeding: CHO cells expressing the respective human adenosine receptor subtype were seeded into 96-well plates at a density of 25,000 cells per well and incubated overnight.

  • Assay Buffer Preparation: The assay was performed in a stimulation buffer containing Hanks' Balanced Salt Solution (HBSS) and 10 mM HEPES.

  • Compound Preparation: this compound and reference agonists (NECA for A2B and A3, CGS21680 for A2A) were prepared in the stimulation buffer at various concentrations.

  • Incubation: The cell culture medium was removed, and cells were washed with the stimulation buffer. Cells were then incubated with the test compounds in the presence of 1 mM 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes at 37°C to inhibit phosphodiesterase activity.

  • Lysis and Detection: Following incubation, the cells were lysed, and the intracellular cAMP levels were determined using a commercially available cAMP assay kit (e.g., Cisbio cAMP Gs Dynamic HTRF kit) according to the manufacturer's instructions.

  • Data Analysis: The concentration-response curves were generated, and pEC50 and Emax values were calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the A2B receptor and the general workflow of the experimental procedures used to characterize this compound's activity.

A2B_Signaling_Pathway This compound This compound A2BR Adenosine A2B Receptor This compound->A2BR Binds to Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Substrates

A2B receptor signaling pathway activated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay cAMP Accumulation Assay cluster_analysis Data Analysis CHO_cells CHO Cells Stably Expressing Adenosine Receptor Subtypes Seeding Cell Seeding in 96-well plates CHO_cells->Seeding Incubation Incubation with this compound and Reference Agonists Seeding->Incubation Detection cAMP Detection (HTRF) Incubation->Detection CR_Curve Concentration-Response Curve Generation Detection->CR_Curve Parameter_Calc Calculation of pEC50 and Emax CR_Curve->Parameter_Calc

Workflow for determining this compound's functional activity.

Conclusion

This technical guide consolidates the current understanding of this compound's molecular targets beyond the adenosine A1 receptor. The key finding is its selective, weak, and biased agonism at the A2B receptor, with no discernible activity at the A2A and A3 subtypes. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in pharmacology and drug development. Further investigation into the physiological and pathological implications of this compound's weak A2B receptor agonism is warranted to fully elucidate its therapeutic potential and potential side-effect profile.

References

Methodological & Application

Application Notes and Protocols for Neladenoson Bialanate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Neladenoson bialanate for use in various in vitro assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Introduction

This compound bialanate is a prodrug of this compound, a potent and selective partial agonist of the adenosine A1 receptor (A1R).[1][2] As a prodrug, this compound bialanate was developed to enhance the solubility and oral bioavailability of the active compound, this compound.[2][3] In the realm of in vitro research, accurate preparation of this compound is paramount for reliable pharmacological studies. These notes offer comprehensive guidance on its solubility and preparation for cell-based and biochemical assays.

Physicochemical Properties and Solubility Data

While specific quantitative solubility data for this compound bialanate in common laboratory solvents is not widely published, its high LogP value of 5.45 suggests poor aqueous solubility. Empirical testing is recommended to determine the maximum solubility in your specific assay buffer. However, based on data for structurally related compounds and general laboratory practice for similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 1: Solubility and Storage Recommendations

ParameterRecommendationSource/Rationale
Primary Solvent Dimethyl Sulfoxide (DMSO), ≥99.7% purityCommon solvent for poorly water-soluble compounds; inferred from related compounds.
Aqueous Solubility Poor (predicted)LogP of 5.45 indicates high lipophilicity.[4]
Stock Solution Storage -20°C or -80°C in tightly sealed, desiccated vialsStandard practice to prevent degradation and evaporation.
Working Solution Storage Prepare fresh for each experiment; avoid repeated freeze-thaw cyclesEnsures compound integrity and accurate concentrations.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound bialanate in DMSO. This concentration is a common starting point for serial dilutions in most in vitro assays.

Materials:

  • This compound bialanate (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound bialanate is 716.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 716.27 g/mol * 1000 mg/g * 1 mL = 7.16 mg

  • Weigh the compound: Carefully weigh out 7.16 mg of this compound bialanate powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound bialanate stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes

Procedure:

  • Determine the final desired concentrations: Decide on the range of this compound bialanate concentrations you wish to test in your assay (e.g., 0.1 nM to 10 µM).

  • Intermediate Dilution (optional but recommended): To minimize pipetting errors, it is advisable to first prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution (with 1% DMSO):

    • Add 5 µL of the 10 mM stock solution to 495 µL of sterile cell culture medium.

  • Serial Dilutions: Perform serial dilutions from your highest working concentration. For example, to prepare a dilution series in a 96-well plate:

    • Add 100 µL of cell culture medium to wells A2 through A12.

    • Add 200 µL of your highest desired concentration (e.g., prepared from the intermediate stock) to well A1.

    • Transfer 100 µL from well A1 to well A2, mix thoroughly by pipetting up and down.

    • Continue this 1:2 serial dilution across the plate to well A10.

    • Well A11 can serve as a vehicle control (containing the same final concentration of DMSO as the treated wells).

    • Well A12 can serve as a negative control (medium only).

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is below 0.5%, and ideally below 0.1%, to prevent solvent toxicity. Remember to include a vehicle control with the same final DMSO concentration in your experimental design.

Visualization of Key Processes

Adenosine A1 Receptor Signaling Pathway

This compound is a partial agonist of the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces This compound This compound This compound->A1R binds to ATP ATP ATP->AC substrate Downstream Downstream Cellular Effects cAMP->Downstream regulates

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Assay Preparation

The following diagram illustrates the key steps for preparing this compound bialanate for a typical cell-based in vitro experiment.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Bialanate dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store intermediate Intermediate Dilution in Medium store->intermediate Use Aliquot serial Serial Dilution intermediate->serial add_to_cells Add to Cells/Assay Plate serial->add_to_cells Final Concentrations incubate Incubate add_to_cells->incubate readout Measure Endpoint incubate->readout

Caption: Workflow for this compound Bialanate Preparation.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the effective use of this compound bialanate in in vitro research. By following these recommendations for solubilization, storage, and preparation of working solutions, researchers can enhance the reliability and reproducibility of their experimental outcomes. Always refer to your specific cell line and assay requirements to optimize these protocols as needed.

References

Application Notes and Protocols for Assessing Neladenoson Efficacy in a Rat Model of Myocardial Ischemia-Rereperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neladenoson is a partial and selective agonist of the adenosine A1 receptor (A1R) that has shown cardioprotective effects in preclinical rodent models.[1][2] Activation of the myocardial A1R is known to inhibit pathologies associated with ischemia and reperfusion injury.[2][3] As a partial agonist, this compound is designed to provide these therapeutic benefits while minimizing the undesirable effects associated with full A1R agonists, such as significant bradycardia and atrioventricular blocks.[4]

These application notes provide a detailed experimental protocol for assessing the efficacy of this compound in a rat model of myocardial ischemia-reperfusion (I/R) injury. The protocol outlines the surgical procedure for inducing I/R injury, the administration of this compound, and the subsequent analysis of cardiac function and tissue damage.

Key Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 1°C) with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water. Acclimatize animals for at least one week before experimental procedures. All procedures must be approved by the institution's Animal Care and Use Committee.

Myocardial Ischemia-Reperfusion (I/R) Surgical Protocol

This protocol describes the ligation of the left anterior descending (LAD) coronary artery to induce regional myocardial ischemia.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg i.p.).

  • Ventilation: Intubate the trachea and connect the animal to a rodent ventilator.

  • Surgical Preparation: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully pass a 5-0 silk suture under the LAD coronary artery. To induce ischemia, tighten the suture to occlude the artery. Successful occlusion is confirmed by the observation of myocardial blanching.

  • Ischemia and Reperfusion: Maintain the occlusion for a period of 30-60 minutes. To initiate reperfusion, release the ligature.

  • Sham Control: Sham-operated control animals should undergo the same surgical procedure without the LAD ligation.

This compound Administration

This compound bialanate hydrochloride is a prodrug with improved solubility and oral bioavailability. The active moiety is this compound.

  • Route of Administration: Intravenous (i.v.) or oral (p.o.) administration can be employed.

  • Dosage: A dose-response study is recommended to determine the optimal effective dose. Based on preclinical studies of other adenosine agonists, a starting point for intravenous administration could be in the range of 0.05 to 1 mg/kg.

  • Timing of Administration: this compound can be administered either prior to the onset of ischemia (pre-treatment) or at the time of reperfusion.

Assessment of Cardioprotective Efficacy
  • Continuously monitor heart rate and blood pressure throughout the experiment via cannulation of the carotid artery.

  • Procedure: At the end of the reperfusion period (e.g., 24 hours), excise the heart. Perfuse the heart with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Analysis: Measure the area of the infarct and the total area at risk to calculate the infarct size as a percentage of the area at risk.

  • Sample Collection: Collect blood samples at baseline and at various time points during reperfusion.

  • Biomarkers: Measure serum levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) as indicators of myocardial injury.

  • Perform echocardiography at baseline and at the end of the study to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and other parameters of cardiac function.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups (e.g., Sham, Vehicle Control, this compound low dose, this compound high dose).

GroupHeart Rate (bpm)Mean Arterial Pressure (mmHg)Infarct Size (% of AAR)cTnI (ng/mL)LVEF (%)
Sham
Vehicle
This compound (X mg/kg)
This compound (Y mg/kg)

AAR: Area at Risk; cTnI: cardiac Troponin I; LVEF: Left Ventricular Ejection Fraction.

Mandatory Visualizations

Adenosine A1 Receptor Signaling Pathway

Adenosine_A1_Signaling This compound This compound A1R Adenosine A1 Receptor (A1R) This compound->A1R binds Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cardioprotection Cardioprotective Effects PKA->Cardioprotection leads to

Caption: this compound activates the Adenosine A1 Receptor, leading to cardioprotection.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Anesthesia Anesthesia & Ventilation Randomization->Anesthesia Surgery Surgical Procedure (Thoracotomy) Anesthesia->Surgery Ligation LAD Ligation (Ischemia: 30-60 min) Surgery->Ligation Treatment This compound or Vehicle Administration Ligation->Treatment Pre-treatment or At Reperfusion Reperfusion Reperfusion (e.g., 24 hours) Ligation->Reperfusion Treatment->Reperfusion Monitoring Hemodynamic Monitoring Reperfusion->Monitoring Analysis Endpoint Analysis: - Infarct Size - Cardiac Biomarkers - Echocardiography Monitoring->Analysis Data Data Collection & Statistical Analysis Analysis->Data End End Data->End

Caption: Workflow for evaluating this compound's cardioprotective effects in rats.

References

Application Notes: Cell-Based Assays for Measuring Neladenoson A₁ Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a potent and selective partial agonist of the adenosine A₁ receptor (A₁R), a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family.[1] The A₁ receptor is a key regulator in various physiological processes, particularly in the cardiovascular system.[2] Upon activation, the A₁ receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels.[3] This signaling pathway makes the A₁ receptor a significant therapeutic target for conditions such as heart failure.[1][4]

Accurate and robust measurement of this compound's activity at the A₁ receptor is crucial for drug development and research. This document provides detailed protocols for three key cell-based assays used to characterize the pharmacological profile of A₁R agonists like this compound: the cAMP Inhibition Assay, the Radioligand Binding Assay, and the β-Arrestin Recruitment Assay.

Key Concepts

  • Partial Agonism: this compound is a partial agonist, meaning it binds to and activates the A₁ receptor but elicits a submaximal response compared to a full agonist. This property is often desirable to achieve therapeutic benefits while minimizing potential side effects associated with full receptor activation.

  • Gαi/o-Coupled Signaling: The primary signaling mechanism for the A₁ receptor involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.

  • Biased Agonism: Some ligands may preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). Characterizing this bias is important for understanding the full pharmacological profile of a compound.

Data Presentation

The following tables summarize key pharmacological parameters for this compound and other relevant A₁ receptor ligands. While specific quantitative data for this compound is not widely published, data for well-characterized reference compounds are provided for comparison.

Table 1: Binding Affinity (Kᵢ) of Selected Ligands for the Human Adenosine A₁ Receptor

CompoundRadioligandCell LineKᵢ (nM)Reference
This compound [³H]-DPCPXCHO-hA₁RData not available-
N⁶-Cyclopentyladenosine (CPA)[³H]-PIARat Brain Membranes0.8
N⁶-Cyclopentyladenosine (CPA)-Human A₁ Receptor2.3
Capadenoson-Human A₁ ReceptorData not available-
DPCPX (Antagonist)-Human A₁ Receptor0.46

Table 2: Functional Potency (EC₅₀) of Selected Agonists at the Human Adenosine A₁ Receptor (cAMP Assay)

CompoundAssay TypeCell LineEC₅₀ (nM)Reference
This compound cAMP InhibitionCHO-hA₁RData not available-
CapadenosoncAMP InhibitionHuman A₁ Receptor0.1
N⁶-Cyclohexyladenosine (CHA)cAMP InhibitionCHO-A₁R/DORData not available
NECACalcium MobilizationCHO-K1/ADORA1/Gα1558.0

Signaling Pathways and Experimental Workflows

Adenosine A₁ Receptor Signaling Pathway

The A₁ receptor, upon binding to an agonist like this compound, initiates a signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A₁ Receptor G_protein Gαi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked This compound This compound (Agonist) This compound->A1R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Decreased Activation

Caption: Adenosine A₁ Receptor Gαi-coupled signaling pathway.

Experimental Workflow: cAMP Inhibition Assay

This workflow outlines the key steps in measuring A₁ receptor-mediated inhibition of cAMP production.

cAMP_Workflow start Start seed_cells Seed A₁R-expressing cells (e.g., CHO-hA₁R) in 96-well plates start->seed_cells incubate1 Incubate cells (24h) seed_cells->incubate1 pre_treat Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) incubate1->pre_treat add_agonist Add varying concentrations of this compound pre_treat->add_agonist stimulate Stimulate with Forskolin to induce cAMP production add_agonist->stimulate incubate2 Incubate (e.g., 30 min at RT) stimulate->incubate2 lyse_cells Lyse cells and add cAMP detection reagents incubate2->lyse_cells measure Measure cAMP levels (e.g., HTRF, AlphaScreen, ELISA) lyse_cells->measure analyze Analyze data: Plot dose-response curve, determine EC₅₀ measure->analyze end End analyze->end

Caption: General workflow for a cAMP inhibition functional assay.

Experimental Protocols

Protocol 1: cAMP Inhibition Functional Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the human adenosine A₁ receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human adenosine A₁ receptor (hA₁R).

  • Culture Medium: Ham's F-12K or DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) solution.

  • Stimulant: Forskolin solution.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.

  • Plate: White, opaque 384-well or 96-well microplate.

  • Plate Reader: Compatible with the chosen detection technology.

Procedure:

  • Cell Culture: Culture hA₁R-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium from the wells.

  • Pre-incubation: Add 25 µL of Assay Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 30 minutes at room temperature to prevent cAMP degradation.

  • Agonist Addition: Add 25 µL of this compound at various concentrations (typically a serial dilution from 10 µM to 0.1 pM) to the appropriate wells. Include a "vehicle control" group.

  • Stimulation: Add 50 µL of Assay Buffer containing forskolin to all wells (except for the basal control wells). The final concentration of forskolin should be empirically determined to produce a submaximal cAMP response (typically 1-10 µM).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data by setting the response to forskolin alone as 0% inhibition and the basal response (no forskolin) as 100% inhibition.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Protocol 2: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the A₁ receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist, [³H]-DPCPX.

Materials:

  • Membrane Preparation: Cell membranes prepared from CHO or HEK293 cells overexpressing hA₁R.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Non-specific Binding Control: A high concentration of a non-labeled A₁R antagonist (e.g., 10 µM DPCPX).

  • Test Compound: this compound.

  • Filtration System: Glass fiber filters (e.g., GF/C type) pre-soaked in 0.3% polyethyleneimine (PEI), and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • Reaction Mixture: To each well, add in the following order:

    • 150 µL of hA₁R membrane preparation (10-50 µg protein) in Assay Buffer.

    • 50 µL of Assay Buffer or non-specific binding control.

    • 50 µL of this compound at various concentrations.

    • 50 µL of [³H]-DPCPX at a fixed concentration (typically near its Kₔ value, e.g., 2 nM).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM DPCPX) from the total binding.

    • Determine the percent inhibition of specific [³H]-DPCPX binding for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: β-Arrestin Recruitment Assay (NanoBiT® Technology)

This assay measures the interaction between the A₁ receptor and β-arrestin 2 in real-time within live cells upon agonist stimulation. It is useful for studying biased agonism.

Materials:

  • Cell Line: HEK293 cells co-expressing the A₁ receptor fused to the Large BiT (LgBiT) subunit of NanoLuc® luciferase and β-arrestin 2 fused to the Small BiT (SmBiT) subunit.

  • Culture Medium: DMEM supplemented with 10% FBS.

  • Assay Medium: Opti-MEM or similar serum-free medium.

  • Substrate: Nano-Glo® Live Cell Substrate.

  • Test Compound: this compound.

  • Plate: White, opaque 96-well or 384-well plate.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells into a white-walled 96-well plate at a density of 20,000-25,000 cells per well and incubate for 24 hours.

  • Reagent Preparation: On the day of the assay, prepare the Nano-Glo® Live Cell Substrate in the assay medium according to the manufacturer's instructions.

  • Medium Exchange: Carefully remove the culture medium from the wells and replace it with 80 µL of the substrate-containing assay medium.

  • Baseline Measurement: Place the plate in a luminometer and measure the baseline luminescence for 5-10 minutes to establish a stable signal.

  • Agonist Addition: Add 20 µL of this compound at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin measuring the luminescence signal kinetically over a period of 60-120 minutes.

  • Data Analysis:

    • Normalize the data to the baseline reading for each well.

    • Plot the change in luminescence over time for each concentration of this compound.

    • From the resulting dose-response curves (using peak or area-under-the-curve data), calculate the EC₅₀ value for β-arrestin 2 recruitment.

References

Application Notes and Protocols for the Administration of Neladenoson Bialanate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of neladenoson bialanate in preclinical animal studies, with a focus on rodent models of cardiac ischemia-reperfusion injury. The protocols outlined below are based on available preclinical data and established methodologies in the field.

Introduction

This compound bialanate is a prodrug of this compound, a potent and selective partial agonist of the adenosine A1 receptor.[1] As a prodrug, this compound bialanate hydrochloride offers improved solubility and enhanced exposure following oral administration, making it a suitable candidate for in vivo studies.[1] Preclinical research in rat models has demonstrated the cardioprotective effects of this compound.[2]

Mechanism of Action

This compound exerts its therapeutic effects by partially activating the adenosine A1 receptor, a G protein-coupled receptor. This activation initiates a signaling cascade that is largely protective in the context of cardiac tissue. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the adenosine A1 receptor can modulate ion channel activity and other intracellular signaling pathways, contributing to its cardioprotective effects.

Neladenoson_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->A1R Binds to ATP ATP ATP->AC Downstream\nEffects Downstream Effects cAMP->Downstream\nEffects Modulates

This compound Bialanate Signaling Pathway

Data Presentation

While specific pharmacokinetic data from the pivotal preclinical studies in rats are not publicly detailed, the following table illustrates the expected parameters based on the nature of prodrugs and typical oral administration studies in rodents. This table is for illustrative purposes and should be adapted with experimentally derived data.

ParameterThis compound (Active Moiety) following Oral Administration of this compound Bialanate
Animal Model Sprague-Dawley Rat
Dosage To be determined by dose-ranging studies (e.g., 1, 3, 10 mg/kg)
Administration Route Oral Gavage
Vehicle e.g., 0.5% Methylcellulose in water
Tmax (Time to Peak Plasma Concentration) ~1-2 hours
Cmax (Peak Plasma Concentration) Dose-dependent
AUC (Area Under the Curve) Dose-dependent
Half-life (t1/2) To be determined
Bioavailability Significantly improved compared to this compound

Experimental Protocols

Protocol 1: Oral Administration of this compound Bialanate in a Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the oral administration of this compound bialanate to rats prior to inducing myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery.

Materials:

  • This compound bialanate hydrochloride

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles (20-gauge, 1.5 inches)

  • Standard surgical tools for LAD ligation

  • Anesthesia (e.g., isoflurane)

  • Ventilator

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a homogenous suspension of this compound bialanate hydrochloride in the chosen vehicle at the desired concentrations. Ensure the formulation is stable for the duration of the experiment.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Administer the this compound bialanate suspension or vehicle control via oral gavage at a volume of 5-10 mL/kg.

    • The timing of administration relative to the induction of ischemia should be determined based on the Tmax of the active compound, this compound (typically 1-2 hours prior to surgery).

  • Induction of Myocardial Ischemia-Reperfusion:

    • Anesthetize the rat and connect it to a ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the myocardial tissue.

    • After the ischemic period (e.g., 30 minutes), release the ligature to allow for reperfusion (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the reperfusion period, collect blood samples for pharmacokinetic analysis.

    • Euthanize the animal and excise the heart for infarct size determination (e.g., using TTC staining) and other histological or molecular analyses.

Experimental_Workflow Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Drug_Admin Oral Gavage: This compound Bialanate or Vehicle Fasting->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia 1-2 hours Surgery LAD Ligation (Ischemia) Anesthesia->Surgery Reperfusion Release Ligature (Reperfusion) Surgery->Reperfusion 30 minutes Sample_Collection Blood & Tissue Collection Reperfusion->Sample_Collection 2 hours Analysis PK & PD Analysis (e.g., Infarct Size) Sample_Collection->Analysis

Experimental Workflow for a Cardioprotection Study
Protocol 2: Pharmacokinetic Study of Orally Administered this compound Bialanate in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration of its prodrug, this compound bialanate.

Materials:

  • This compound bialanate hydrochloride

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas

  • Oral gavage needles (20-gauge, 1.5 inches)

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Acclimatization and Cannulation: Allow rats with pre-implanted jugular vein cannulas to recover and acclimate.

  • Formulation and Dosing:

    • Prepare the dosing formulation as described in Protocol 1.

    • Fast the rats overnight.

    • Administer a single oral dose of this compound bialanate via gavage.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Immediately place the blood samples in chilled tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Conclusion

The administration of this compound bialanate via oral gavage in rat models is a feasible and effective approach to study the cardioprotective effects of its active moiety, this compound. The improved oral bioavailability of the prodrug allows for robust preclinical evaluation. Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental endpoint. Adherence to detailed and consistent protocols is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Quantification of Neladenoson in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neladenoson is a partial agonist of the adenosine A1 receptor that has been investigated for the treatment of heart failure.[1] As a prodrug, it is converted to its active metabolite, and accurate quantification of this active moiety in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. These application notes provide a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodology is based on established principles for the bioanalysis of small molecules in biological matrices.[2][3]

Signaling Pathway of this compound

This compound acts as a partial agonist at the adenosine A1 receptor (A1R), a G protein-coupled receptor. Its mechanism involves the activation of Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its therapeutic effects. Unlike full agonists, this compound exhibits biased agonism, showing a preference for the cAMP pathway over calcium influx and MAPK pathways, which may contribute to its safety profile.[4]

A1R Adenosine A1 Receptor (A1R) Gi Gαi/o A1R->Gi activates This compound This compound This compound->A1R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP conversion ATP ATP Response Cellular Response cAMP->Response modulates

Caption: Signaling pathway of this compound.

Experimental Workflow

The bioanalytical workflow for the quantification of this compound in plasma involves several key steps, from sample collection and preparation to data acquisition and analysis using LC-MS/MS. A systematic approach ensures the accuracy and reproducibility of the results.

cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collection Plasma Sample Collection Spiking Spike with Internal Standard Collection->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Application Notes: Characterizing Neladenoson Pharmacology at the A₁ Adenosine Receptor using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a potent and selective partial agonist of the adenosine A₁ receptor (A₁AR), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular physiology.[1] Activation of the A₁AR is known to mediate cardioprotective effects, making it a promising therapeutic target for conditions such as heart failure.[1][2] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds like this compound with their target receptors. These assays allow for the quantitative determination of binding affinity (Kᵢ) and receptor density (Bₘₐₓ), providing critical insights into a drug's pharmacological profile.

These application notes provide detailed protocols for utilizing radioligand binding assays to study the pharmacology of this compound at the human A₁ adenosine receptor.

A₁ Adenosine Receptor Signaling Pathway

The A₁ adenosine receptor is primarily coupled to the inhibitory G protein, Gᵢ/G₀.[3] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαᵢ subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunit can directly modulate the activity of various ion channels, including activating potassium channels and inhibiting calcium channels. This signaling cascade ultimately leads to a reduction in cellular excitability and neurotransmitter release.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A₁ Receptor G_protein Gᵢ/G₀ Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαᵢ) K_channel K⁺ Channel G_protein->K_channel Activates (Gβγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts Cellular_Response Decreased Cellular Excitability K_channel->Cellular_Response Hyperpolarization Ca_channel->Cellular_Response Reduced Ca²⁺ Influx This compound This compound (Agonist) This compound->A1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Cellular_Response Modulates Substrates

Caption: A₁ Adenosine Receptor Signaling Pathway.

Experimental Protocols

Membrane Preparation from Cells Expressing Recombinant Human A₁ Adenosine Receptors

This protocol describes the preparation of cell membranes from a stable cell line (e.g., HEK-293 or CHO) overexpressing the human A₁ adenosine receptor.

Materials:

  • HEK-293 or CHO cells stably expressing human A₁AR

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Homogenizer (Dounce or Polytron)

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Culture the cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and transfer them to a centrifuge tube.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bₘₐₓ) and the dissociation constant (Kₔ) of the radioligand for the A₁AR. A highly selective A₁AR antagonist radioligand such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is recommended due to its high affinity.

Materials:

  • A₁AR-containing cell membranes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]DPCPX (specific activity ~120 Ci/mmol)

  • Non-specific binding determinator: 10 µM Theophylline or 1 µM DPCPX (unlabeled)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

  • Prepare serial dilutions of the [³H]DPCPX radioligand in assay buffer, typically ranging from 0.05 to 10 nM.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of the non-specific binding determinator.

  • Add 50 µL of the appropriate [³H]DPCPX dilution to each well.

  • Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Kₔ and Bₘₐₓ values.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound, such as this compound, by measuring its ability to compete with a fixed concentration of a radioligand for binding to the A₁AR.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compound: this compound

  • Other reference compounds (e.g., CPA, R-PIA, Theophylline)

Procedure:

  • Prepare serial dilutions of this compound and other unlabeled test compounds in assay buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competing compound.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of 10 µM Theophylline.

  • To the competition wells, add 50 µL of the corresponding dilution of the unlabeled compound.

  • Add 50 µL of [³H]DPCPX at a fixed concentration (typically at or near its Kₔ value, e.g., 0.5 nM).

  • Add 100 µL of the membrane preparation (10-50 µg of protein) to initiate the reaction.

  • Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.

  • Calculate the percentage of specific binding at each concentration of the competitor.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (hA₁AR expressing cells) Harvesting Cell Harvesting & Lysis Cell_Culture->Harvesting Homogenization Homogenization Harvesting->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Protein_Assay Protein Quantification Centrifugation->Protein_Assay Storage Store at -80°C Protein_Assay->Storage Incubation Incubation: Membranes + Radioligand ± Competitor Storage->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC₅₀ Determination (Competition Assay) Counting->IC50_Calc Kd_Bmax_Calc Kₔ & Bₘₐₓ Determination (Saturation Assay) Counting->Kd_Bmax_Calc Ki_Calc Kᵢ Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Data Presentation

The quantitative data obtained from radioligand binding assays should be summarized in a clear and structured table to facilitate comparison between different compounds.

CompoundReceptor SubtypeRadioligandKᵢ (nM)Reference
This compound Human A₁ [³H]DPCPX Potent Agonist -
AdenosineHuman A₁-~770 (low affinity state)
N⁶-Cyclopentyladenosine (CPA)Human A₁-2.3
2-Chloro-N⁶-cyclopentyladenosine (CCPA)Rat Brain A₁[³H]PIA0.4
R-N⁶-Phenylisopropyladenosine (R-PIA)Rat Ventricular Myocytes[³H]DPCPX50
TheophyllineRat Ventricular Myocytes[³H]DPCPX4300
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)Rat Fat Cell A₁-0.45

Note: The specific Kᵢ value for this compound was not available in the public domain literature reviewed. It is consistently described as a potent partial agonist for the A₁ adenosine receptor.

Conclusion

Radioligand binding assays are indispensable for the pharmacological characterization of novel drug candidates like this compound. The protocols outlined in these application notes provide a robust framework for determining the binding affinity of this compound and other compounds for the A₁ adenosine receptor. This data is essential for understanding its mechanism of action and for guiding further drug development efforts. The high affinity and selectivity of radioligands such as [³H]DPCPX make these assays both sensitive and reliable for studying the pharmacology of A₁AR ligands.

References

Application Notes and Protocols for In Vivo Imaging in Neladenoson Cardiac Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neladenoson is a partial agonist of the adenosine A1 receptor (A1R), which has been investigated for the treatment of heart failure.[1][2][3] Its mechanism aims to provide the cardioprotective benefits of A1R activation, such as reducing excessive adrenergic stimulation, while avoiding the negative side effects associated with full A1R agonists, like significant bradycardia or atrioventricular block.[2][4] In vivo imaging techniques are crucial for evaluating the therapeutic effects of this compound on cardiac structure and function. This document provides detailed application notes and protocols for established and potential imaging modalities in the context of this compound cardiac studies.

This compound's Mechanism of Action and Signaling

This compound selectively targets the A1 adenosine receptor, a G protein-coupled receptor (GPCR). As a partial agonist, it elicits a submaximal response compared to endogenous adenosine or full agonists. The activation of the A1R is primarily coupled to the inhibitory G protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway is considered a key component of its cardioprotective effects. Notably, this compound is described as a biased agonist, favoring the cAMP pathway while being biased away from signaling pathways that increase intracellular calcium, which is associated with the adverse effects of full A1R agonists.

Neladenoson_Signaling_Pathway A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts This compound This compound This compound->A1R Gi->AC ATP ATP ATP->AC Cardioprotection Cardioprotective Effects cAMP->Cardioprotection

Caption: this compound's A1R signaling pathway.

I. Cardiac Magnetic Resonance (CMR) for Functional Assessment

Application Note: Cardiac Magnetic Resonance (CMR) is a non-invasive imaging modality that provides high-resolution images of the heart without ionizing radiation. It is considered the gold standard for the assessment of left ventricular ejection fraction (LVEF), ventricular volumes, and myocardial mass. In clinical trials of this compound, such as the PARSiFAL pilot study, CMR was utilized to precisely quantify changes in cardiac function and remodeling over the treatment period.

Quantitative Data from Clinical Trials

Table 1: Changes in Left Ventricular Ejection Fraction (LVEF) with this compound (PARSiFAL Pilot Study)

Treatment GroupDosageDurationImaging ModalityMedian Absolute Change in LVEFInterquartile Range
Placebo-7 daysCMR1.9%-1.1% to 4.3%
This compound10 mg7 daysCMR0.3%-1.4% to 2.7%
This compound20 mg7 daysCMR2.2%0.4% to 4.5%

Data sourced from Voors et al. (2017).

Experimental Protocol: CMR for LVEF and Ventricular Volumes

Objective: To quantify LVEF, end-systolic volume (LVESV), and end-diastolic volume (LVEDV) to assess the impact of this compound treatment.

Materials:

  • 1.5T or 3T MRI scanner with cardiac-specific software and hardware (e.g., phased-array cardiac coil).

  • ECG gating equipment.

  • Contrast agent (e.g., gadolinium-based), if assessing for fibrosis or infarction (optional, but recommended for comprehensive cardiac assessment).

Procedure:

  • Patient Preparation:

    • Obtain informed consent.

    • Screen for MRI contraindications (e.g., pacemakers, metallic implants).

    • Place ECG leads on the patient's chest for cardiac gating.

    • Position the patient supine within the MRI scanner, with the cardiac coil centered over the chest.

  • Scout Imaging:

    • Acquire initial localizer images in the transverse, sagittal, and coronal planes to identify the long and short axes of the heart.

  • Cine Imaging (Steady-State Free Precession - SSFP):

    • Acquire cine images in the 2-chamber, 4-chamber, and 3-chamber long-axis views.

    • Based on the long-axis views, plan a contiguous stack of short-axis slices covering the entire left ventricle from the mitral valve plane to the apex.

    • Typical SSFP Parameters (1.5T): TR: 2.7-3.4 ms, TE: 1.1-1.5 ms, flip angle: 45-60°, slice thickness: 8 mm, interslice gap: 0-2 mm, temporal resolution: <45 ms.

  • Image Analysis:

    • Load the short-axis cine series into a cardiac analysis software package.

    • Manually or semi-automatically trace the endocardial and epicardial contours at both end-diastole and end-systole for each slice. Papillary muscles are typically included in the blood pool volume.

    • The software calculates LVEDV and LVESV using the summation of discs method (Simpson's rule).

    • LVEF is calculated as: (LVEDV - LVESV) / LVEDV * 100%.

  • Data Reporting:

    • Report absolute values for LVEF, LVEDV, LVESV, and myocardial mass at baseline and follow-up time points.

    • Calculate and report the change from baseline for each parameter.

CMR_Workflow cluster_pre Pre-Imaging cluster_acq Image Acquisition cluster_post Post-Processing Prep Patient Preparation (Screening, ECG leads) Position Patient Positioning & Coil Placement Prep->Position Scout Scout & Localizer Scans Position->Scout Cine Cine Imaging (Long & Short Axis Stack) Scout->Cine Contour Contour Tracing (Endo- & Epicardium) Cine->Contour Calculate Calculate Volumes & LVEF Contour->Calculate Result Quantitative Results (LVEF, LVEDV, LVESV) Calculate->Result

Caption: Workflow for cardiac functional assessment using CMR.

II. Echocardiography for Cardiac Function Monitoring

Application Note: Echocardiography is a widely accessible and cost-effective imaging technique that uses ultrasound to assess cardiac structure and function. It is commonly used in large-scale clinical trials for frequent monitoring. In the PANTHEON trial, echocardiography was the primary imaging modality to assess the effect of different doses of this compound on LVEF in patients with heart failure with reduced ejection fraction (HFrEF).

Quantitative Data from Clinical Trials

Table 2: LVEF and NT-proBNP Changes with this compound (PANTHEON Trial)

Treatment GroupDosageDurationPrimary Endpoint Change (LVEF)Primary Endpoint Change (NT-proBNP)
Placebo-20 weeksNo significant changeNo significant change
This compound5 mg20 weeksNo dose-dependent effect observedNo dose-dependent effect observed
This compound10 mg20 weeksNo dose-dependent effect observedNo dose-dependent effect observed
This compound20 mg20 weeksNo dose-dependent effect observedNo dose-dependent effect observed
This compound30 mg20 weeksNo dose-dependent effect observedNo dose-dependent effect observed
This compound40 mg20 weeksNo dose-dependent effect observedNo dose-dependent effect observed

The PANTHEON trial found no significant dose-dependent favorable effects of this compound on cardiac structure and function.

Experimental Protocol: Transthoracic Echocardiography (TTE) for LVEF

Objective: To measure LVEF to monitor cardiac function during this compound therapy.

Materials:

  • Clinical echocardiography system with a phased-array transducer (e.g., 2-4 MHz).

  • ECG recording capability integrated with the ultrasound system.

  • Acoustic coupling gel.

Procedure:

  • Patient Preparation:

    • Position the patient in the left lateral decubitus position to optimize the acoustic window.

    • Apply ECG electrodes for monitoring and gating.

  • Image Acquisition:

    • Acquire standard 2D grayscale images from parasternal long-axis (PLAX), parasternal short-axis (PSAX), apical 4-chamber (A4C), and apical 2-chamber (A2C) views.

    • Optimize image quality by adjusting depth, gain, and focus. Ensure clear endocardial border definition.

    • Acquire cine loops of several cardiac cycles for each view.

  • LVEF Calculation (Biplane Method of Disks - Modified Simpson's Rule):

    • Select the A4C and A2C views at end-systole and end-diastole.

    • Trace the endocardial border (the interface between the myocardium and the blood pool) in both views at end-diastole and end-systole.

    • The software will automatically calculate the left ventricular volumes at end-diastole (LVEDV) and end-systole (LVESV) based on these tracings.

    • LVEF is calculated as: (LVEDV - LVESV) / LVEDV * 100%.

  • Data Reporting:

    • Report LVEF, LVEDV, and LVESV.

    • For serial studies, ensure consistency in image acquisition and analysis to minimize variability.

III. Positron Emission Tomography (PET) for Myocardial Blood Flow

Application Note: Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that allows for the quantification of physiological processes, including myocardial blood flow (MBF) and myocardial flow reserve (MFR). While no studies have been published on the use of PET to directly measure this compound-induced changes in MBF, this modality offers a powerful tool for future research. A study could be designed to quantify the hyperemic effects of this compound and compare them to established vasodilators like adenosine or regadenoson. This would provide critical insights into its pharmacodynamic effects on coronary circulation.

Hypothetical Experimental Protocol: PET for Myocardial Blood Flow Assessment

Objective: To quantify resting and this compound-induced hyperemic MBF and calculate MFR.

Materials:

  • PET/CT scanner.

  • Automated infusion system for radiotracer delivery.

  • Radiotracer: e.g., Rubidium-82 (82Rb) from a generator or Nitrogen-13 Ammonia ([13N]NH3) from a cyclotron.

  • This compound for intravenous administration (or oral prodrug this compound bialanate).

  • ECG gating equipment.

Procedure:

  • Patient/Subject Preparation:

    • Subject should be fasting for at least 6 hours.

    • Abstain from caffeine and other methylxanthines for 24 hours.

    • Obtain intravenous access in both arms (one for radiotracer, one for this compound/blood sampling).

    • Position the subject in the PET/CT scanner.

  • Rest Imaging:

    • Acquire a low-dose CT scan for attenuation correction.

    • Administer a bolus of the PET radiotracer (e.g., 82Rb: 10-20 mCi; [13N]NH3: 10-20 mCi).

    • Simultaneously begin a dynamic PET acquisition for approximately 6-10 minutes.

  • Stress Imaging:

    • Administer this compound at the desired dose. The timing should be based on the drug's pharmacokinetic profile to ensure imaging at peak effect.

    • At the presumed time of peak vasodilation, administer a second bolus of the PET radiotracer.

    • Acquire a second dynamic PET scan using the same parameters as the rest scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Define regions of interest (ROIs) over the left ventricular blood pool (input function) and the myocardium.

    • Apply a validated kinetic model (e.g., a one-tissue compartment model for [13N]NH3) to the time-activity curves from the ROIs to calculate MBF (in mL/min/g) for both rest and stress conditions.

    • Calculate Myocardial Flow Reserve (MFR) as: Stress MBF / Rest MBF.

  • Data Reporting:

    • Report global and regional MBF at rest and during this compound-induced stress.

    • Report the calculated MFR.

PET_Workflow cluster_prep Preparation cluster_rest Rest Imaging cluster_stress Stress Imaging cluster_analysis Data Analysis Prep Subject Preparation (Fasting, IV access) Rest_CT Low-dose CT (Attenuation Correction) Prep->Rest_CT Rest_PET Inject Radiotracer + Dynamic PET Scan Rest_CT->Rest_PET Stress_Agent Administer this compound Rest_PET->Stress_Agent Stress_PET Inject Radiotracer + Dynamic PET Scan Stress_Agent->Stress_PET Analysis Kinetic Modeling of Dynamic Data Stress_PET->Analysis Result Quantitative MBF & MFR Analysis->Result

Caption: Proposed workflow for PET myocardial blood flow study.

Conclusion

In vivo imaging is indispensable for the clinical development of cardiac drugs like this compound. While CMR and echocardiography have been the primary modalities for assessing long-term functional outcomes in major clinical trials, advanced techniques such as PET hold significant potential for elucidating the acute pharmacodynamic effects of this compound on myocardial perfusion. The protocols and data presented here provide a framework for researchers and drug development professionals to design and implement robust imaging strategies in the ongoing investigation of this compound and other novel cardiac therapeutics.

References

Best Practices for Long-Term Neladenoson Treatment in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neladenoson, a partial adenosine A1 receptor agonist, has been investigated as a potential therapeutic agent for chronic heart failure. Preclinical studies in various animal models have demonstrated its cardioprotective effects, suggesting a potential to improve cardiac function and mitigate the adverse remodeling associated with heart failure. These application notes provide a comprehensive overview of best practices for the long-term administration of this compound in animal models, based on published preclinical data. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to guide researchers in designing and executing robust and reproducible studies.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide. The adenosine A1 receptor (A1AR) has emerged as a promising therapeutic target due to its role in cardioprotection. Full A1AR agonists, however, have been associated with significant side effects, including bradycardia and atrioventricular block. This compound, as a partial agonist, was developed to harness the beneficial effects of A1AR activation while minimizing these adverse effects.[1][2][3] Preclinical investigations in rat and dog models of heart failure have shown that this compound and its analogs can improve cardiac function and reduce pathological remodeling.[1][4]

These guidelines distill the key findings from these preclinical studies to provide a framework for future research into the long-term effects of this compound and similar compounds.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Prodrug in Rats and Dogs
ParameterRatDogReference
This compound Bialanate Hydrochloride (Prodrug)
Oral Bioavailability~1% (fed)~2% (fed)
This compound (Active Moiety)
Half-life (t½)Rapid elimination (t½ = 19.2 ± 3.85 min)Slower elimination (t½ = 239 ± 70.4 min)

Note: Pharmacokinetic data for this compound is limited in publicly available literature. The data presented for the prodrug and active moiety are based on studies with similar compounds and should be considered indicative.

Table 2: Efficacy of Long-Term Capadenoson (a close analog of this compound) Treatment in a Canine Model of Heart Failure
ParameterControl (n=6)Capadenoson (7.5 mg BID, 12 weeks; n=6)P-valueReference
Left Ventricular Ejection Fraction (%)
Pre-treatment30 ± 227 ± 2NS
Post-treatment27 ± 139 ± 2<0.05
LV End-Systolic Volume (mL)
Pre-treatment45 ± 349 ± 4NS
Post-treatment54 ± 440 ± 4<0.05
LV End-Diastolic Volume (mL)
Pre-treatment64 ± 367 ± 4NS
Post-treatment74 ± 566 ± 4NS
Plasma Norepinephrine (pg/mL)
Pre-treatment810 ± 120790 ± 110NS
Post-treatment1050 ± 150650 ± 90<0.05

Data are presented as mean ± SEM. BID: twice daily. LV: Left Ventricular. NS: Not Significant.

Experimental Protocols

Long-Term Efficacy Study in a Canine Model of Heart Failure

Objective: To evaluate the long-term effects of this compound on left ventricular function and remodeling in a canine model of chronic heart failure. This protocol is adapted from studies using the close analog, capadenoson.

Animal Model:

  • Species: Beagle dogs

  • Model: Coronary microembolization-induced heart failure. This model is created by inducing multiple small embolisms in the coronary arteries, leading to diffuse myocardial damage and subsequent heart failure.

Experimental Groups:

  • Control Group (n=6): No treatment.

  • This compound-Treated Group (n=6): Oral administration of this compound. The recommended dose, extrapolated from capadenoson studies, is 7.5 mg twice daily.

Procedure:

  • Induction of Heart Failure: Induce heart failure via multiple sequential intracoronary microembolizations until the left ventricular ejection fraction (LVEF) is reduced to approximately 30-35%.

  • Baseline Measurements: Two weeks after the final embolization, perform baseline measurements including echocardiography (for LVEF, LV end-diastolic volume, and LV end-systolic volume) and collect blood samples for biomarker analysis (e.g., plasma norepinephrine).

  • Treatment Period: Administer this compound or placebo orally twice daily for 12 weeks.

  • Follow-up Measurements: Repeat all baseline measurements at 1 and 12 weeks post-treatment initiation.

  • Data Analysis: Compare the changes in measured parameters from baseline to the end of the study between the control and treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Cardioprotection Study in a Rat Model of Myocardial Ischemia-Reperfusion Injury

Objective: To assess the cardioprotective effects of this compound in an acute setting of myocardial ischemia-reperfusion (I/R) injury. This protocol is based on studies evaluating adenosine receptor agonists in rodent I/R models.

Animal Model:

  • Species: Sprague-Dawley rats

  • Model: Myocardial ischemia-reperfusion injury induced by temporary occlusion of the left anterior descending (LAD) coronary artery.

Experimental Groups:

  • Sham Group: Surgical procedure without LAD occlusion.

  • Vehicle Control Group: I/R injury + vehicle administration.

  • This compound-Treated Group: I/R injury + this compound administration. A range of doses should be tested to determine the optimal protective concentration.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rats and perform a thoracotomy to expose the heart. Place a suture around the LAD coronary artery.

  • Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at a predetermined time before ischemia or reperfusion.

  • Ischemia: Induce myocardial ischemia by tightening the suture around the LAD for a defined period (e.g., 30 minutes).

  • Reperfusion: Release the suture to allow for reperfusion for a specified duration (e.g., 2 hours).

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area and the area at risk.

  • Data Analysis: Calculate the infarct size as a percentage of the area at risk and compare the values between the control and treated groups.

Mandatory Visualizations

Adenosine_A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor (A1R) This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Calcium ↓ Intracellular Ca²⁺ Gi->Calcium Modulates Ion Channels PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardioprotection Cardioprotective Effects (↓ Apoptosis, ↓ Inflammation) PKA->Cardioprotection Leads to Calcium->Cardioprotection Contributes to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental_Workflow_Canine_HF_Model start Start hf_induction Induce Heart Failure (Coronary Microembolization) start->hf_induction baseline Baseline Measurements (Echocardiography, Biomarkers) hf_induction->baseline randomization Randomization baseline->randomization control_group Control Group (n=6) (No Treatment) randomization->control_group Control treated_group This compound Group (n=6) (7.5 mg BID, oral) randomization->treated_group Treatment treatment_period 12-Week Treatment Period control_group->treatment_period treated_group->treatment_period followup_1wk 1-Week Follow-up (Measurements) treatment_period->followup_1wk followup_12wk 12-Week Follow-up (Measurements) followup_1wk->followup_12wk data_analysis Data Analysis followup_12wk->data_analysis end End data_analysis->end

Caption: Canine Heart Failure Model Workflow.

Discussion and Best Practices

  • Animal Model Selection: The choice of animal model is critical and should be aligned with the specific research question. The canine model of microembolization-induced heart failure provides a clinically relevant representation of chronic heart failure with progressive ventricular remodeling. For studying acute cardioprotective effects, the rat model of ischemia-reperfusion is a well-established and cost-effective option.

  • Dosage and Administration: The oral route of administration for this compound bialanate, the prodrug, is clinically relevant. However, its low bioavailability in animal models may necessitate the use of the active moiety, this compound, for more precise dosing in some experimental settings. Dose-response studies are recommended to determine the optimal therapeutic window for this compound in the chosen animal model.

  • Duration of Treatment: For studies investigating the effects on cardiac remodeling, a long-term treatment period of at least 12 weeks is recommended, as demonstrated in the canine model.

  • Outcome Measures: A comprehensive assessment of cardiac function should include both systolic and diastolic parameters. Echocardiography is a non-invasive and reliable method for serially monitoring cardiac function. In addition to functional parameters, biomarkers such as plasma norepinephrine can provide insights into the neurohormonal activation associated with heart failure. Histological analysis of myocardial tissue can be used to assess fibrosis and cellular changes.

  • Consideration of Off-Target Effects: While this compound is a partial A1AR agonist designed to minimize side effects, it is important to monitor for potential off-target effects, particularly on renal function, as a dose-dependent decrease in renal function was observed in clinical trials. Regular monitoring of kidney function parameters is advised in long-term studies.

Conclusion

This compound and other partial adenosine A1 receptor agonists represent a promising therapeutic strategy for heart failure. The successful translation of these compounds from preclinical models to clinical applications relies on robust and well-designed animal studies. The protocols and best practices outlined in these application notes provide a foundation for conducting such studies, enabling researchers to generate reliable and reproducible data on the long-term efficacy and safety of this compound treatment in relevant animal models of heart failure.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Neladenoson in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of neladenoson.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution when I dilute my DMSO stock in an aqueous buffer?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. This compound is readily soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, and this compound precipitates as it is no longer soluble.

Q2: What is the reported aqueous solubility of this compound?

A2: While specific quantitative values for this compound's aqueous solubility are not widely published in public literature, it is consistently described as having "very low solubility" in aqueous media. To address this, a prodrug, this compound bialanate hydrochloride, was developed which exhibits significantly improved or "high" water solubility.[1]

Q3: Are there alternative strategies to enhance the aqueous solubility of this compound for in vitro experiments?

A3: Yes, several strategies can be employed to increase the aqueous solubility of this compound for experimental purposes. These include the use of co-solvents, pH adjustment, and the utilization of solubility-enhancing agents like cyclodextrins. The most suitable approach will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the assay system to additives.

Q4: What is this compound bialanate hydrochloride and how does it improve solubility?

A4: this compound bialanate hydrochloride is a prodrug of this compound.[1] It is a dipeptide ester of this compound that is readily cleaved by esterases in the body to release the active this compound. The hydrochloride salt form of the prodrug confers high water solubility, overcoming the formulation challenges associated with the parent compound.[1]

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness in the solution after adding this compound stock (in organic solvent) to an aqueous buffer.

  • Inconsistent results in bioassays due to variable compound concentration.

Possible Causes:

  • Exceeding the aqueous solubility limit of this compound.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

Solutions:

StrategyDescriptionKey Considerations
Reduce Final Concentration Decrease the final working concentration of this compound in the aqueous medium to below its solubility limit.May not be feasible for experiments requiring higher concentrations.
Increase Co-solvent Concentration Maintain a higher percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution.The tolerance of the experimental system (e.g., cells, enzymes) to the co-solvent must be determined to avoid toxicity or artifacts.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.The effect of pH on the stability and activity of this compound and the experimental system must be evaluated.
Use of Surfactants Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Surfactant concentration should be kept below the critical micelle concentration (CMC) and checked for interference with the assay.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.The type of cyclodextrin and the molar ratio of cyclodextrin to this compound need to be optimized.
Issue 2: Difficulty in Preparing a Concentrated Aqueous Stock of this compound

Symptoms:

  • Inability to dissolve this compound directly in aqueous buffers to achieve the desired stock concentration.

Possible Causes:

  • Inherent poor aqueous solubility of this compound.

Solutions:

StrategyDescriptionKey Considerations
Utilize the Prodrug For in vivo studies or applications where esterase activity is present, consider using the highly water-soluble prodrug, this compound bialanate hydrochloride.The conversion rate of the prodrug to this compound should be considered for pharmacokinetic and pharmacodynamic studies.
Co-solvent Systems Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and then dilute it into the aqueous medium.The final co-solvent concentration in the assay should be minimized and controlled for.
Cyclodextrin Formulations Prepare a stock solution of the this compound-cyclodextrin complex in an aqueous buffer.This requires optimization of the complexation process.

Data Presentation

Table 1: Illustrative Solubility of this compound and its Prodrug

CompoundSolventIllustrative Solubility
This compoundWater< 0.1 mg/mL
This compoundDMSO≥ 50 mg/mL
This compound Bialanate HClWater≥ 20 mg/mL
This compound Bialanate HClPBS (pH 7.4)≥ 15 mg/mL

Note: The above values are illustrative and based on qualitative descriptions from the literature. Actual solubility may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent (DMSO)

Objective: To prepare a 10 µM working solution of this compound in a cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound powder.

    • Dissolve the powder in DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Prepare the Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Serially dilute the stock solution in the aqueous buffer or cell culture medium to the final desired concentration of 10 µM.

    • To minimize precipitation, add the this compound stock solution to the aqueous medium while vortexing.

    • Ensure the final DMSO concentration does not exceed the tolerance of your experimental system (typically ≤ 0.5%). For a 10 µM final concentration from a 10 mM stock, the final DMSO concentration will be 0.1%.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Saturated Solution of HP-β-CD:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 40% w/v).

  • This compound Complexation:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Determine the Concentration of Solubilized this compound:

    • After the incubation period, centrifuge the suspension to pellet the undissolved this compound.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations

Neladenoson_Solubility_Troubleshooting cluster_issue Issue cluster_strategies Solubilization Strategies cluster_outcome Outcome Precipitation This compound Precipitates in Aqueous Solution Prodrug Use Prodrug: This compound Bialanate HCl Precipitation->Prodrug Alternative Compound CoSolvent Co-Solvent System (e.g., DMSO, PEG 400) Precipitation->CoSolvent Optimize Formulation Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Precipitation->Cyclodextrin Enhance Solubility pH pH Adjustment Precipitation->pH Modify Buffer Success Soluble this compound for Experimentation Prodrug->Success CoSolvent->Success Cyclodextrin->Success pH->Success

Caption: Troubleshooting workflow for this compound solubility issues.

Adenosine_A1_Receptor_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound A1R Adenosine A1 Receptor (GPCR) This compound->A1R Binds to G_protein Gi/o Protein Activation A1R->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits PLC Phospholipase C (Activation) G_protein->PLC Activates MAPK MAPK Pathway (Activation) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Leads to IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Leads to

Caption: Simplified Adenosine A1 Receptor signaling pathway.

References

Technical Support Center: Neladenoson Dose-Response Curve Issues in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected dose-response curves with Neladenoson in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a potent and selective partial agonist for the adenosine A1 receptor (A1R).[1][2] Unlike full agonists, partial agonists like this compound elicit a submaximal response, which can be advantageous for chronic treatment by potentially causing less receptor desensitization.[1] In preclinical studies, it has demonstrated cardioprotective effects.[1][2] this compound also exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, it is biased away from calcium ion influx and the MAPK pathway at the A1R, which is thought to contribute to its favorable safety profile by avoiding unwanted hemodynamic effects.

Q2: I am observing a bell-shaped (non-monotonic) dose-response curve with this compound in my cell culture experiments. What could be the cause?

A bell-shaped dose-response curve, where the biological response decreases at higher concentrations of this compound, can be perplexing. Several factors, often not mutually exclusive, can contribute to this phenomenon:

  • Receptor Desensitization and Downregulation: Prolonged exposure to high concentrations of an agonist can lead to the uncoupling of the A1 receptor from its G-protein, followed by internalization and a reduction in the number of receptors on the cell surface. This desensitization means that at higher concentrations, the cell becomes less responsive to the compound.

  • Cellular Toxicity: High concentrations of any compound can induce cytotoxicity, leading to a decrease in the measured response due to cell death or stress.

  • Compound Solubility and Aggregation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. At higher concentrations, it may precipitate or form aggregates, reducing the effective concentration of the monomeric, active compound.

  • Off-Target Effects: At higher doses, this compound may interact with other cellular targets, leading to unintended biological effects that could counteract its primary effect on the A1 receptor.

  • Complex Biological Pathways: The signaling pathway downstream of the A1 receptor is complex and can involve feedback loops that are activated at high agonist concentrations, leading to an attenuation of the initial response.

Troubleshooting Guide for Bell-Shaped Dose-Response Curves

If you are observing a bell-shaped dose-response curve with this compound, the following troubleshooting strategies can help you identify the underlying cause.

Initial Checks
  • Verify Reagent Integrity:

    • Confirm the identity and purity of your this compound stock.

    • Ensure the compound has been stored correctly and has not degraded.

    • Prepare fresh serial dilutions for each experiment.

  • Review Experimental Protocol:

    • Double-check calculations for dilutions.

    • Ensure consistency in cell seeding density, incubation times, and assay conditions across all experiments.

Investigating Potential Causes
Potential Cause Recommended Troubleshooting Experiments Expected Outcome if Hypothesis is Correct
Cellular Toxicity 1. Perform a Cytotoxicity Assay: Run a parallel assay (e.g., MTT, MTS, or ATP-based viability assay) with the same cell line and this compound concentrations. 2. Microscopic Examination: Visually inspect cells under a microscope at high this compound concentrations for signs of stress, detachment, or morphological changes.The decrease in the dose-response curve will correlate with a decrease in cell viability at the same concentrations.
Receptor Desensitization 1. Time-Course Experiment: Measure the response to a high concentration of this compound at multiple time points (e.g., 15 min, 1 hr, 6 hr, 24 hr). 2. Washout Experiment: Treat cells with a high concentration of this compound, then wash it out and measure the response to a subsequent stimulation.A time-dependent decrease in the response will be observed. The response may be restored after the washout period.
Compound Solubility/Aggregation 1. Solubility Assessment: Visually inspect the highest concentrations of this compound in your cell culture medium for any signs of precipitation or cloudiness. 2. Include a Detergent: Re-run the assay with a low, non-toxic concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.The bell-shape of the curve may be attenuated or eliminated in the presence of the detergent.
Off-Target Effects 1. Use a Selective Antagonist: Co-treat cells with this compound and a selective A1R antagonist. 2. Literature Review: Investigate if this compound has known off-target activities at the concentrations you are using.The A1R antagonist should block the initial rising phase of the curve. If the descending phase is unaffected, it may be due to an off-target effect.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

  • Incubation: Incubate the plate for the same duration as your primary dose-response experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: cAMP Measurement Assay

This protocol provides a general framework for measuring cAMP levels, a key downstream effector of A1R activation. Specific kits (e.g., HTRF, ELISA) will have detailed instructions.

Materials:

  • Cells expressing A1 receptors (e.g., CHO-hA1R)

  • This compound stock solution

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit

  • Plate reader compatible with the assay kit

Procedure:

  • Cell Preparation: Culture and prepare cells according to the assay kit's recommendations (adherent or suspension).

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer, often containing IBMX to prevent cAMP degradation.

  • Cell Stimulation:

    • For Gαi-coupled receptors like A1R, you will typically stimulate the cells with forskolin to induce cAMP production and then measure the inhibitory effect of this compound.

    • Add the this compound dilutions to the cells and incubate for a short period.

    • Add a fixed concentration of forskolin and incubate for the recommended time.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps as per the manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve of this compound's inhibition of forskolin-stimulated cAMP production.

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineAssayMeasured EffectPotency (EC50/IC50)Reference
CHO-hA1RcAMP InhibitionPartial Agonism-
CHO-hA1RCalcium MobilizationBiased away from Ca2+ influx-
CHO-hA1RERK1/2 PhosphorylationBiased away from MAPK pathway-
Rat Neonatal Ventricular CardiomyocytesHypertrophy AssayAnti-hypertrophic-
Cardiac Fibroblasts-Anti-fibrotic-

Note: Specific EC50/IC50 values from these in vitro studies are not consistently reported in the provided search results.

Visualizations

Neladenoson_Signaling_Pathway This compound This compound A1R Adenosine A1 Receptor This compound->A1R Partial Agonist G_protein Gαi/o A1R->G_protein Activates Ca_influx Calcium Influx A1R->Ca_influx Biased Away MAPK MAPK Pathway A1R->MAPK Biased Away AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cardioprotection Cardioprotective Effects cAMP->Cardioprotection

Caption: Simplified signaling pathway of this compound at the Adenosine A1 Receptor.

Troubleshooting_Workflow start Bell-Shaped Dose-Response Curve Observed check_protocol Verify Reagent Integrity & Experimental Protocol start->check_protocol toxicity Hypothesis: Cellular Toxicity check_protocol->toxicity desensitization Hypothesis: Receptor Desensitization check_protocol->desensitization solubility Hypothesis: Solubility/Aggregation check_protocol->solubility off_target Hypothesis: Off-Target Effects check_protocol->off_target run_toxicity_assay Run Cytotoxicity Assay toxicity->run_toxicity_assay run_time_course Perform Time-Course Experiment desensitization->run_time_course check_solubility Assess Solubility in Media solubility->check_solubility use_antagonist Use Selective A1R Antagonist off_target->use_antagonist conclusion_toxicity Curve correlates with cell death. run_toxicity_assay->conclusion_toxicity conclusion_desensitization Response decreases over time. run_time_course->conclusion_desensitization conclusion_solubility Precipitation observed or detergent resolves issue. check_solubility->conclusion_solubility conclusion_off_target Descending curve unaffected by antagonist. use_antagonist->conclusion_off_target

Caption: Workflow for troubleshooting bell-shaped dose-response curves.

Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Effects High_Conc High this compound Concentration Toxicity Cytotoxicity High_Conc->Toxicity Desensitization A1R Desensitization High_Conc->Desensitization Aggregation Compound Aggregation High_Conc->Aggregation Off_Target Off-Target Binding High_Conc->Off_Target Cell_Death Cell Death / Stress Toxicity->Cell_Death Reduced_Receptors Fewer Surface Receptors Desensitization->Reduced_Receptors Lower_Effective_Conc Lower Effective Concentration Aggregation->Lower_Effective_Conc Counteracting_Signal Counteracting Signal Off_Target->Counteracting_Signal Bell_Curve Bell-Shaped Dose-Response Cell_Death->Bell_Curve Reduced_Receptors->Bell_Curve Lower_Effective_Conc->Bell_Curve Counteracting_Signal->Bell_Curve

Caption: Logical relationships between high this compound concentration and a bell-shaped curve.

References

Technical Support Center: Interpreting Off-Target Effects of Neladenoson in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the on-target and potential off-target effects of neladenoson in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective partial agonist of the adenosine A1 receptor (A1R).[1][2] Its design as a partial agonist aims to harness the cardioprotective effects of A1R activation while mitigating the adverse effects associated with full A1R agonists, such as significant bradycardia and atrioventricular (AV) block.[3][4]

Q2: What is the known selectivity profile of this compound across adenosine receptor subtypes?

This compound is a highly selective A1R agonist. It exhibits weak partial agonism at the adenosine A2B receptor (A2BR) and does not show appreciable activity at the adenosine A2A (A2AR) or A3 (A3R) receptors.[5]

Q3: What are the expected on-target effects of this compound in cardiac models?

As a partial A1R agonist, this compound is expected to provide cardioprotection against ischemia-reperfusion injury. Preclinical studies have shown its potential to be anti-hypertrophic in cardiomyocytes. Due to its partial agonism, it is designed to have minimal effect on heart rate at rest.

Q4: What is "biased agonism" and how does it apply to this compound?

Biased agonism refers to the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. This compound is a biased agonist at the A1R. Specifically, it is biased away from stimulating Ca²⁺ influx and the MAPK pathway, while still inhibiting cAMP production. This profile is thought to contribute to its improved safety profile concerning some of the adverse effects seen with non-biased, full A1R agonists.

Q5: Why did this compound fail in clinical trials for heart failure despite a promising preclinical profile?

In Phase IIb clinical trials (PANTHEON and PANACHE), this compound did not meet its primary endpoints for efficacy in patients with heart failure with reduced or preserved ejection fraction. A notable adverse finding was a dose-dependent decrease in renal function. This highlights the complexity of translating preclinical findings to clinical outcomes and underscores the importance of investigating potential off-target effects and species-specific differences.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Responses in In Vivo Models

Potential Cause: Off-target effects at the A2B adenosine receptor or species-specific differences in receptor pharmacology.

Troubleshooting Steps:

  • Assess A2B Receptor Activity: While this compound's activity at the A2B receptor is weak, it can induce A2BR-mediated vasodilation. To confirm if this is the source of the unexpected response, conduct experiments in the presence of a selective A2BR antagonist.

  • Consider Species Differences: The selectivity and potency of adenosine receptor ligands can vary between species. Ensure that the selectivity profile of this compound has been validated in the specific animal model being used.

  • Evaluate Hemodynamics: In vivo experiments should include comprehensive monitoring of hemodynamic parameters, including heart rate, blood pressure, and cardiac output, to fully characterize the cardiovascular response.

Issue 2: Discrepancy Between Binding Affinity (Ki) and Functional Potency (EC50/IC50)

Potential Cause: Partial agonism, biased signaling, or experimental assay conditions.

Troubleshooting Steps:

  • Characterize Partial Agonism: In functional assays, determine the maximal effect (Emax) of this compound relative to a full agonist like NECA (5'-N-Ethylcarboxamidoadenosine). A lower Emax is characteristic of a partial agonist.

  • Investigate Biased Signaling: Assess multiple downstream signaling pathways (e.g., cAMP inhibition, Ca²⁺ mobilization, ERK phosphorylation). A discrepancy in potency across these pathways is indicative of biased agonism.

  • Optimize Assay Conditions: Ensure that the assay conditions (e.g., cell line, receptor expression level, incubation time, and temperature) are optimized and consistent. For A1R, which couples to Gi, functional assays often measure the inhibition of forskolin-stimulated cAMP production.

Issue 3: Observing Adverse Renal Effects in Animal Models

Potential Cause: On-target A1R-mediated vasoconstriction of renal afferent arterioles or other unforeseen off-target effects.

Troubleshooting Steps:

  • Monitor Renal Function: In animal studies, closely monitor key indicators of renal function, such as glomerular filtration rate (GFR), serum creatinine, and blood urea nitrogen (BUN).

  • Histopathological Analysis: Perform histological examination of kidney tissue to identify any structural changes or damage.

  • Co-administration with A1R Antagonist: To determine if the renal effects are on-target, conduct studies where this compound is co-administered with a selective A1R antagonist. If the renal effects are mitigated, it suggests an on-target mechanism.

Data Presentation

Table 1: this compound Binding Affinity (Ki) and Functional Potency (EC50) at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
A1 1.11.3 (cAMP inhibition)
A2A >10,000>10,000
A2B 1,8001,100 (cAMP accumulation)
A3 >10,000>10,000

Data synthesized from preclinical pharmacology studies. The potency at the A1 receptor reflects its partial agonist activity.

Table 2: Comparison of Functional Activity of this compound with Other Adenosine Receptor Agonists

CompoundPrimary TargetAgonist TypePotency at A1R (EC50, nM)Potency at A2BR (EC50, nM)
This compound A1RPartial, Biased1.31,100
Capadenoson A1RPartial0.1>1,000
NECA Non-selectiveFull5.53,200
VCP746 A1R/A2BRBiased (A1R), Full (A2BR)1832

This table provides a comparative overview of the functional potencies of different adenosine receptor agonists, highlighting the unique profile of this compound.

Experimental Protocols

Key Experiment 1: Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Radioligand Selection:

    • A1R: [³H]DPCPX (antagonist)

    • A2AR: [³H]ZM241385 (antagonist)

    • A2BR: [³H]PSB-603 (antagonist)

    • A3R: [¹²⁵I]I-AB-MECA (agonist)

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

    • Incubations are typically carried out in a buffer solution at room temperature for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand (e.g., NECA).

  • Detection and Analysis:

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Key Experiment 2: cAMP Functional Assay for Agonist Potency

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the A1 and A2B adenosine receptors.

Methodology:

  • Cell Culture: Use HEK293 or CHO cells expressing the human A1R or A2BR.

  • A1R (Gi-coupled) Assay:

    • Pre-treat the A1R-expressing cells with various concentrations of this compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin to increase intracellular cAMP levels.

    • Measure the inhibition of forskolin-stimulated cAMP production by this compound.

  • A2BR (Gs-coupled) Assay:

    • Treat the A2BR-expressing cells with varying concentrations of this compound.

    • Measure the direct accumulation of intracellular cAMP.

  • cAMP Detection: Utilize a commercially available cAMP detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) assays.

  • Data Analysis:

    • Plot the concentration-response curves for this compound.

    • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like NECA) values.

Mandatory Visualizations

Neladenoson_A1R_Signaling This compound This compound (Partial, Biased Agonist) A1R Adenosine A1 Receptor This compound->A1R Binds Gi Gi Protein A1R->Gi Activates Ca_Channel Ca²⁺ Channel A1R->Ca_Channel Weakly Inhibits MAPK MAPK Pathway A1R->MAPK Weakly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Cellular_Response Cardioprotection cAMP->Cellular_Response Leads to

Caption: this compound's biased signaling at the A1 receptor.

Neladenoson_A2BR_Signaling This compound This compound (Weak Partial Agonist) A2BR Adenosine A2B Receptor This compound->A2BR Binds (Weakly) Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases Production Vasodilation Vasodilation cAMP->Vasodilation Leads to

Caption: this compound's weak partial agonism at the A2B receptor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki at A1, A2A, A2B, A3) Functional_Assay cAMP Functional Assay (Determine EC50/Emax at A1, A2B) Binding_Assay->Functional_Assay Biased_Agonism_Assay Biased Agonism Assessment (e.g., Ca²⁺, MAPK pathways) Functional_Assay->Biased_Agonism_Assay Cardiovascular_Model Cardiovascular Model (Assess hemodynamics, cardioprotection) Biased_Agonism_Assay->Cardiovascular_Model Renal_Model Renal Function Model (Monitor GFR, creatinine, BUN) Biased_Agonism_Assay->Renal_Model Data_Interpretation Data Interpretation and Troubleshooting Cardiovascular_Model->Data_Interpretation Renal_Model->Data_Interpretation Off_Target_Screen Broad Off-Target Screening Panel Off_Target_Screen->Data_Interpretation

References

Why did neladenoson fail in clinical trials for heart failure?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial outcomes of neladenoson for heart failure.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for developing this compound for heart failure?

A1: this compound bialanate (BAY1067197) is an oral, highly selective, partial agonist of the adenosine A1 receptor (A1R).[1][2] The rationale was based on extensive preclinical data suggesting that activating A1R could be cardioprotective.[3] In the heart, A1R activation is linked to several beneficial mechanisms:

  • Inhibition of adenylate cyclase activity.[1]

  • Improved mitochondrial function and energy substrate utilization.[2]

  • Enhanced sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, which improves calcium handling.

  • Anti-ischemic and anti-remodeling effects.

Full A1R agonists, however, cause significant side effects like severe bradycardia, atrioventricular (AV) block, and renal impairment. This compound, as a partial agonist, was designed to elicit the desired therapeutic effects on the heart muscle while avoiding the adverse effects associated with full agonism. Preclinical studies showed it could improve cardiac function without undesirable impacts on heart rate, blood pressure, or AV conduction.

Q2: Why did this compound ultimately fail in Phase IIb clinical trials?

A2: this compound failed primarily due to a lack of efficacy in meeting the primary and secondary endpoints in two key Phase IIb trials: PANTHEON (for Heart Failure with reduced Ejection Fraction - HFrEF) and PANACHE (for Heart Failure with preserved Ejection Fraction - HFpEF). Additionally, a dose-dependent negative impact on renal function was observed.

  • In the PANTHEON trial, this compound did not produce a dose-dependent improvement in its primary endpoints: left ventricular ejection fraction (LVEF) or N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.

  • In the PANACHE trial, it failed to show a dose-response relationship for the primary endpoint, which was the change in the 6-minute walk test distance. No significant improvements were seen in physical activity, quality of life, or other cardiac biomarkers.

Q3: What specific adverse events were associated with this compound in the clinical trials?

A3: While this compound was developed to avoid the severe side effects of full A1R agonists and was generally well-tolerated in early studies, the Phase IIb trials revealed key safety concerns. The most significant finding was a dose-dependent decrease in renal function, observed as an increase in serum creatinine and cystatin C, and a corresponding decrease in the estimated glomerular filtration rate (eGFR). A dose-dependent decrease in heart rate was also noted, although high-degree AV blocks were not a major issue.

Troubleshooting & Experimental Design Guides

Q4: My research team is investigating A1R agonists. How can we avoid the pitfalls seen with this compound?

A4: The failure of this compound suggests that the translatability from preclinical models to human heart failure is complex. Key considerations for future research include:

  • Re-evaluating Biomarker Strategy: The lack of change in NT-proBNP and LVEF in the PANTHEON trial, despite a plausible mechanism of action, suggests these may not be the most sensitive markers for the effects of partial A1R agonism. Consider endpoints that more directly measure mitochondrial function or myocardial energetics.

  • Understanding Biased Agonism: this compound's signaling profile was biased away from Ca2+ influx relative to cAMP pathways, which was predicted to reduce side effects. However, this specific bias may have also limited its efficacy. Future drug design could explore different biased agonism profiles at the A1R or even synergistic engagement of other adenosine receptors (e.g., A2B) that may be beneficial for anti-fibrotic effects.

  • Improving Preclinical Models: The lack of robust and predictive preclinical models, especially for HFpEF, was a potential limitation in this compound's development. Developing models that better replicate the systemic nature of human heart failure, including comorbidities like renal dysfunction and skeletal muscle pathology, is critical.

  • Monitoring Renal Function: The dose-dependent decline in renal function was a critical adverse finding. Any future A1R agonist development must include rigorous monitoring of renal hemodynamics and function from the earliest stages.

Data & Protocols

Clinical Trial Data Summary

The quantitative outcomes of the PANTHEON and PANACHE trials are summarized below.

Table 1: PANTHEON Trial (HFrEF) - Key Outcomes

Endpoint (Change from Baseline to 20 Weeks) Placebo This compound (5-40 mg Doses) Result
Primary: NT-proBNP (ng/L) - No dose-dependent effect Endpoint Not Met
Primary: LVEF (%) - No dose-dependent effect Endpoint Not Met
Safety: eGFR (mL/min/1.73m²) - Dose-dependent decrease Negative Finding
Safety: Heart Rate (bpm) - Dose-dependent decrease Negative Finding

Data from the PANTHEON Investigators study.

Table 2: PANACHE Trial (HFpEF) - Key Outcomes

Endpoint (Change from Baseline to 20 Weeks) Placebo This compound (10-40 mg Doses) Result
Primary: 6-Minute Walk Distance (m) +0.2 m +13.0 m to +29.4 m Endpoint Not Met
Secondary: NT-proBNP - No dose-response relationship Endpoint Not Met
Secondary: Quality of Life (KCCQ Score) - No dose-response relationship Endpoint Not Met
Safety: Serious Adverse Events 27.6% 26.6% No significant difference

Data from the PANACHE randomized clinical trial. The minimal clinically important difference for the 6-minute walk test was considered 40 meters.

Experimental Protocols Cited

Preclinical evaluation of this compound's effects involved standard molecular and cellular biology techniques. An example protocol for assessing cardiomyocyte hypertrophy is provided below.

Protocol: [³H]-Leucine Incorporation Assay for Cardiomyocyte Hypertrophy

  • Objective: To determine if a compound has anti-hypertrophic effects on cardiomyocytes in vitro.

  • Methodology:

    • Cell Culture: Neonatal ventricular cardiomyocytes (NVCMs) are isolated and cultured under standard conditions.

    • Induction of Hypertrophy: Cells are stimulated with a hypertrophic agent (e.g., Angiotensin II, TNFα, or IL1β) to induce cell growth.

    • Treatment: Concurrently with the hypertrophic stimulus, cells are treated with varying concentrations of the test compound (e.g., this compound).

    • Radiolabeling: [³H]-leucine is added to the culture medium. As hypertrophied cells synthesize more protein, they incorporate more of the radiolabeled leucine.

    • Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for protein synthesis and incorporation of the label.

    • Measurement: Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

    • Analysis: A reduction in [³H]-leucine incorporation in treated cells compared to untreated (but stimulated) cells indicates an anti-hypertrophic effect.

Visualizations

Neladenoson_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space This compound This compound (Partial Agonist) A1R Adenosine A1 Receptor (GPCR) This compound->A1R Binds & Partially Activates G_Protein Gi Protein A1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits SERCA2a SERCA2a Activity (Ca2+ Handling) G_Protein->SERCA2a Improves (Downstream Effect) Mito Mitochondrial Function (Energy Metabolism) G_Protein->Mito Improves (Downstream Effect) cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation

Caption: Intended signaling pathway of this compound as a partial A1R agonist.

Trial_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Treatment Phase 2: Intervention (20 Weeks) cluster_Endpoint Phase 3: Endpoint Analysis P1 Patient Population (Chronic HFrEF or HFpEF) - PANTHEON (HFrEF) - PANACHE (HFpEF) P2 Inclusion/Exclusion Criteria Met? P1->P2 Rand Randomization P2->Rand Eligible Patients Placebo Placebo Group Rand->Placebo 1x Daily Oral Dose Dose1 This compound 5mg Rand->Dose1 1x Daily Oral Dose Dose2 This compound 10mg Rand->Dose2 1x Daily Oral Dose Dose3 This compound 20mg Rand->Dose3 1x Daily Oral Dose Dose4 This compound 30mg Rand->Dose4 1x Daily Oral Dose Dose5 This compound 40mg Rand->Dose5 1x Daily Oral Dose Analysis Primary & Secondary Endpoint Assessment - LVEF & NT-proBNP (PANTHEON) - 6-Min Walk Test (PANACHE) - Safety (Renal, HR) Placebo->Analysis Follow-up at 20 Weeks Dose5->Analysis Follow-up at 20 Weeks

Caption: Simplified workflow for the PANTHEON and PANACHE Phase IIb trials.

Failure_Analysis Rationale Rationale: Partial A1R agonism offers cardioprotection without side effects Preclinical Preclinical Data: Improved cardiac function in animal models Rationale->Preclinical Trials Phase IIb Trials Conducted (PANTHEON & PANACHE) Preclinical->Trials Translational Gap Efficacy Result: Lack of Efficacy - No improvement in LVEF, NT-proBNP - No improvement in exercise capacity Trials->Efficacy Safety Result: Safety Concerns - Dose-dependent decrease in renal function (eGFR) Trials->Safety Outcome Outcome: Clinical Trial Failure Efficacy->Outcome Safety->Outcome

References

Technical Support Center: Managing Neladenoson-Induced Renal Dysfunction in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter renal dysfunction in animal models during experiments with neladenoson.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound bialanate is an orally available, selective partial agonist of the adenosine A1 receptor.[1] In preclinical models, it has shown potential for beneficial effects on cardiac function.[2]

Q2: Is renal dysfunction a known side effect of this compound?

Q3: What is the likely mechanism behind this compound-induced renal dysfunction?

The renal effects of this compound are likely mediated through its partial agonism at the adenosine A1 receptor (A1AR). In the kidney, activation of A1ARs on the afferent arterioles can cause vasoconstriction, leading to a reduction in renal blood flow and glomerular filtration rate (GFR).[4] Adenosine plays a crucial role in the tubuloglomerular feedback mechanism, which regulates GFR.

Troubleshooting Guide

Issue: An unexpected increase in serum creatinine and/or Blood Urea Nitrogen (BUN) is observed in animals treated with this compound.

This is a primary indicator of potential kidney dysfunction.

Possible Causes and Solutions:

  • Dose-dependent effect of this compound: As seen in human studies, the renal effects may be dose-dependent.

    • Troubleshooting Step:

      • Review your dosing regimen. Consider performing a dose-response study to identify a therapeutic window with minimal renal impact.

      • If possible, reduce the dose to the lowest effective level for your primary experimental endpoint.

  • Dehydration: Dehydration can exacerbate drug-induced nephrotoxicity.

    • Troubleshooting Step:

      • Ensure all animals have free access to drinking water.

      • Monitor for signs of dehydration (e.g., skin tenting, reduced urine output).

      • Consider providing supplemental hydration (e.g., subcutaneous saline) if necessary, especially in smaller animals or during prolonged studies.

  • Concomitant medications or experimental conditions: Other substances or procedures in your experiment could be contributing to renal stress.

    • Troubleshooting Step:

      • Carefully review all administered compounds for known nephrotoxic potential.

      • Assess if any surgical procedures or co-morbidities in your animal model (e.g., heart failure models) could predispose them to renal injury.

  • Species and strain sensitivity: Different animal species and strains can have varying susceptibilities to drug-induced kidney injury.

    • Troubleshooting Step:

      • Consult literature for the renal physiology of your chosen animal model.

      • If the issue persists and is a significant confounder, consider using a different, less sensitive species or strain.

Experimental Protocols

Protocol 1: Monitoring Renal Function During this compound Administration

This protocol outlines key parameters to monitor for the early detection of renal dysfunction.

ParameterMethodFrequencyNotes
Serum Creatinine Biochemical analysis of blood sampleBaseline, and then weekly (or more frequently if concerns arise).A key indicator of glomerular filtration.
Blood Urea Nitrogen (BUN) Biochemical analysis of blood sampleBaseline, and then weekly.Another important marker of renal function.
Urine Output Metabolic cages24-hour collection at baseline and key time points.Changes in urine volume can indicate renal issues.
Urinary Biomarkers ELISA or other immunoassays on urine samplesBaseline and selected time points.Consider measuring markers like KIM-1, NGAL, or Clusterin for early detection of tubular injury.
Histopathology Microscopic examination of kidney tissueAt study termination.Assess for tubular necrosis, interstitial nephritis, or other pathological changes.

Protocol 2: Induction of a Positive Control Model for Drug-Induced Renal Dysfunction

To validate your renal monitoring assays, it is useful to have a positive control model. Cisplatin-induced nephrotoxicity is a well-established model.

StepProcedure
1. Animal Model Male Wistar rats or C57BL/6 mice are commonly used.
2. Induction Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 5-7 mg/kg for rats, 20 mg/kg for mice).
3. Monitoring Collect blood and urine samples at baseline and at 24, 48, and 72 hours post-injection.
4. Analysis Measure serum creatinine and BUN. Expect a significant increase by 72 hours. Perform histopathology on kidneys at the end of the experiment to confirm tubular injury.

Visualizations

Below are diagrams illustrating key concepts related to this compound's potential renal effects and experimental management.

Neladenoson_Mechanism_of_Action cluster_blood_vessel Afferent Arteriole cluster_drug A1R Adenosine A1 Receptor VSMC Vascular Smooth Muscle Cell A1R->VSMC Activates Vasoconstriction Vasoconstriction VSMC->Vasoconstriction Leads to This compound This compound This compound->A1R Partial Agonist Reduced_GFR Reduced Glomerular Filtration Rate (GFR) Vasoconstriction->Reduced_GFR Results in

Caption: Proposed mechanism of this compound-induced renal dysfunction.

Experimental_Workflow start Start Experiment baseline Baseline Measurements (Blood, Urine) start->baseline treatment Administer this compound (or Vehicle Control) baseline->treatment monitoring Weekly Monitoring (Creatinine, BUN, Body Weight) treatment->monitoring interim Interim Urine Collection (Metabolic Cages) monitoring->interim termination End of Study monitoring->termination final_collection Final Blood & Urine Collection termination->final_collection histology Kidney Tissue Harvest for Histopathology final_collection->histology end Data Analysis histology->end

Caption: Experimental workflow for monitoring renal function.

Troubleshooting_Logic node_rect node_rect start Increased Creatinine/BUN? dose Is Dose High? start->dose Yes consider_model Consider Alternative Animal Model start->consider_model No dehydration Signs of Dehydration? dose->dehydration No reduce_dose Action: Reduce Dose or Perform Dose-Response Study dose->reduce_dose Yes confounders Concomitant Nephrotoxins? dehydration->confounders No hydrate Action: Ensure Hydration, Provide Supplements dehydration->hydrate Yes review_protocol Action: Review Protocol, Eliminate Confounders confounders->review_protocol Yes confounders->consider_model No

Caption: Troubleshooting logic for elevated renal biomarkers.

References

Troubleshooting neladenoson stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using neladenoson in long-term experiments. The information is tailored for scientists and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the long-term use of this compound, focusing on its stability and handling.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

You observe precipitation, cloudiness, or crystallization in your aqueous experimental buffer containing this compound, particularly after a period of time.

Possible Causes and Solutions:

  • Low Aqueous Solubility of this compound: The active form of this compound has very low intrinsic aqueous solubility. To overcome this, a more soluble prodrug, this compound bialanate hydrochloride, was developed.[1][2] It is crucial to verify which form of the compound you are using. If you are not using the bialanate hydrochloride salt, solubility issues in aqueous buffers are highly likely.

  • Hydrolysis of the Prodrug: this compound bialanate is a dipeptide ester designed to be hydrolyzed to the active, but less soluble, this compound.[1][2] In aqueous buffers, this hydrolysis can occur over time, leading to the precipitation of the active this compound as its concentration exceeds its solubility limit.

  • Buffer Composition: High concentrations of salts or other components in your buffer could potentially decrease the solubility of this compound.

Troubleshooting Steps:

  • Confirm the Form of this compound: Ensure you are using the more soluble this compound bialanate hydrochloride for preparing aqueous solutions.

  • Prepare Fresh Solutions: Due to the potential for hydrolysis of the prodrug, it is recommended to prepare fresh aqueous solutions of this compound bialanate for each experiment, or at least daily.

  • Optimize pH: If precipitation persists, consider testing a range of physiologically relevant pH values for your buffer to identify an optimal pH for solubility and stability.

  • Consider a Co-solvent: For certain applications, the use of a small percentage of a biocompatible co-solvent like DMSO may help maintain solubility. However, the final concentration of the co-solvent should be carefully controlled and validated for its effect on the experimental system.

  • Filter Sterilization: If you are preparing sterile solutions, use a 0.22 µm filter immediately after dissolving the compound to remove any initial insoluble micro-precipitates.

Issue 2: Inconsistent or Diminishing Potency in Long-Term Experiments

You observe a decrease in the expected biological effect of this compound over the course of a multi-day experiment.

Possible Causes and Solutions:

  • Chemical Degradation: Like many small molecules, this compound may be susceptible to degradation over time in solution, especially under harsh conditions. Potential degradation pathways include hydrolysis (particularly for the prodrug), oxidation, and photolysis.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and precipitation.

Troubleshooting Steps:

  • Proper Stock Solution Handling:

    • Prepare high-concentration stock solutions in an appropriate solvent like DMSO.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C, protected from light.

  • Protect from Light: Store this compound solutions in amber vials or wrap containers in foil to minimize light exposure, as adenosine analogs can be susceptible to photogradation.

  • Use Fresh Dilutions: Prepare working dilutions from the stock solution immediately before use.

  • Assess Stability in Your Media: If you suspect degradation in your specific cell culture or experimental media, you can perform a stability study. An outline of a suitable experimental protocol is provided below.

  • Consider Low-Binding Labware: If adsorption is a concern, consider using low-protein-binding microplates and tubes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent for small molecules with low aqueous solubility.

Q2: How should I store this compound powder and stock solutions?

A2: Solid this compound should be stored in a cool, dark, and dry place as recommended by the supplier. Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not widely published, adenosine analogs can be light-sensitive. It is a standard good laboratory practice to protect solutions from light by using amber vials or foil.

Q4: My experiment runs for 72 hours. Can I prepare one batch of media with this compound at the beginning?

A4: Given that this compound bialanate is a prodrug designed to be hydrolyzed, its stability in aqueous media over 72 hours could be a concern. The hydrolysis to the less soluble active form could lead to precipitation and a decrease in the effective concentration. It is advisable to either perform media changes with freshly prepared this compound solution at regular intervals (e.g., every 24 hours) or to conduct a preliminary stability study to confirm its stability and solubility in your specific experimental conditions over 72 hours.

Q5: What are the expected degradation products of this compound?

A5: Specific degradation products of this compound have not been detailed in the reviewed literature. However, for the prodrug this compound bialanate, hydrolysis of the dipeptide ester to the active this compound and the dipeptide is the intended metabolic pathway and can also occur in aqueous solutions. Further degradation of this compound could potentially occur through oxidation or other pathways under stress conditions, as is common for related small molecules.

Data Presentation

Table 1: General Recommendations for this compound Handling and Storage

ParameterRecommendationRationale
Compound Form Use this compound bialanate hydrochloride for aqueous solutions.Higher aqueous solubility compared to the active this compound.
Stock Solution Solvent High-purity DMSO.Good solvating power for hydrophobic small molecules.
Stock Solution Storage Aliquot in single-use vials; store at -20°C or -80°C; protect from light.Avoids repeated freeze-thaw cycles and potential photodegradation.
Aqueous Solution Prep. Prepare fresh for each experiment or daily.Minimizes degradation and precipitation due to prodrug hydrolysis.
pH of Aqueous Buffer Experimentally determine optimal pH if stability issues persist.Solubility and stability of related compounds can be pH-dependent.
Labware Consider using low-protein-binding plastics.To minimize adsorption of the compound.

Experimental Protocols

Protocol 1: Basic Assessment of this compound Stability in Experimental Media

This protocol outlines a general method to assess the stability of this compound in a specific aqueous medium over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of this compound remaining in a specific experimental medium over a defined period.

Materials:

  • This compound (or its bialanate salt)

  • High-purity solvent for stock solution (e.g., DMSO)

  • Your experimental medium (e.g., cell culture medium, buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents for the mobile phase

  • Incubator set to the experimental temperature

Procedure:

  • Prepare a Fresh Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Prepare the Test Solution: Spike your experimental medium with the this compound stock solution to the final working concentration used in your experiments. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent with your experimental conditions and non-toxic.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution. If necessary, process it to remove any interfering components (e.g., protein precipitation with acetonitrile). Analyze this sample by HPLC to determine the initial peak area of this compound.

  • Incubate: Place the remaining test solution in an incubator under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).

  • Time-Point Samples: At regular intervals (e.g., 24h, 48h, 72h), withdraw aliquots of the incubated test solution. Process them in the same way as the T=0 sample.

  • HPLC Analysis: Analyze all samples by HPLC under the same conditions. A stability-indicating method, which can resolve the parent compound from any degradation products, is ideal.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.

    % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Mandatory Visualizations

Neladenoson_Stability_Troubleshooting Troubleshooting Workflow for this compound Stability start Start: Inconsistent Results or Precipitation check_form Is the compound this compound bialanate hydrochloride? start->check_form use_prodrug Action: Use the more soluble bialanate hydrochloride prodrug. check_form->use_prodrug No check_solution_prep Are solutions prepared fresh and protected from light? check_form->check_solution_prep Yes use_prodrug->check_solution_prep fresh_prep Action: Prepare fresh aqueous solutions daily. Store stock solutions properly. check_solution_prep->fresh_prep No stability_study Is stability in media confirmed? check_solution_prep->stability_study Yes fresh_prep->stability_study perform_stability_study Action: Perform HPLC-based stability study in experimental media. stability_study->perform_stability_study No stable Result: Compound is stable. Consider other experimental variables. stability_study->stable Yes not_stable Result: Compound is unstable. Modify protocol (e.g., fresh additions). perform_stability_study->not_stable

Caption: A logical workflow for troubleshooting common stability issues with this compound.

Neladenoson_Signaling_Pathway This compound Biased Signaling at the Adenosine A1 Receptor cluster_biased_away Biased Away From This compound This compound a1r Adenosine A1 Receptor This compound->a1r gi_go Gαi/o protein a1r->gi_go Favored Pathway beta_arrestin β-Arrestin a1r->beta_arrestin Weak/No Recruitment mapk MAPK Pathway a1r->mapk Weak/No Activation ca_influx Ca²⁺ Influx a1r->ca_influx Weak/No Influx ac Adenylyl Cyclase gi_go->ac Inhibits camp ↓ cAMP ac->camp therapeutic_effects Therapeutic Effects (e.g., Cardioprotection) camp->therapeutic_effects

Caption: Biased agonism of this compound at the A1 receptor, favoring G-protein signaling.

References

Technical Support Center: Neladenoson Bialanate Prodrug Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with neladenoson bialanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments related to the conversion of the prodrug this compound bialanate to its active form, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using this compound bialanate as a prodrug?

This compound bialanate is the L-alanyl-L-alanine dipeptide ester prodrug of this compound, a potent and selective partial agonist of the adenosine A1 receptor.[1][2] The primary reason for developing this prodrug was to overcome the poor solubility and formulation challenges associated with the active compound, this compound.[1][2] By converting this compound into the more soluble bialanate salt, its oral bioavailability is significantly improved.[1]

Q2: What is the expected conversion mechanism of this compound bialanate to this compound?

This compound bialanate is designed to be rapidly cleaved by esterases present in the body to release the active moiety, this compound, and the naturally occurring amino acids L-alanine. This enzymatic conversion is expected to occur systemically.

Q3: Where can I find quantitative data on the in vitro vs. in vivo conversion rate of this compound bialanate?

Q4: What are the key factors that can influence the conversion rate of this compound bialanate?

Several factors can impact the conversion rate, including:

  • Enzyme concentration and activity: The levels of esterases can vary between different in vitro systems (e.g., liver microsomes, plasma) and in in vivo models.

  • Species differences: The expression and activity of esterases can differ between species, potentially leading to variations in conversion rates.

  • pH and temperature: As with most enzymatic reactions, pH and temperature can affect the rate of hydrolysis.

  • Matrix effects: The biological matrix (e.g., plasma, tissue homogenates) can contain inhibitors or other components that may influence enzyme activity.

Troubleshooting Guides

Issue 1: Low or no conversion of this compound bialanate in an in vitro assay.
Possible Cause Troubleshooting Step
Inactive Enzymes Ensure that the esterase source (e.g., liver microsomes, S9 fraction, purified esterase) is active. Use a positive control substrate known to be metabolized by esterases to verify enzyme activity.
Inappropriate Buffer Conditions Check the pH and composition of the incubation buffer. The optimal pH for most esterases is near physiological pH (around 7.4).
Insufficient Cofactors While many esterases do not require cofactors, ensure that none are needed for your specific enzyme source.
Inhibitors in the Reaction Ensure that no known esterase inhibitors are present in your test compound solution or buffer.
Incorrect Analyte Quantification Verify the accuracy of your analytical method (e.g., LC-MS/MS) for both the prodrug and the active metabolite. Check for issues with ionization, fragmentation, or matrix effects.
Issue 2: Discrepancy between in vitro and in vivo conversion rates.
Possible Cause Troubleshooting Step
Inappropriate In Vitro System The selected in vitro system (e.g., liver microsomes) may not fully represent the complexity of in vivo metabolism. Consider using more complex systems like hepatocytes or tissue homogenates from relevant tissues (e.g., intestine, liver, blood).
Species Differences If using animal models, be aware of potential species differences in esterase activity compared to humans.
First-Pass Metabolism The prodrug may be rapidly converted in the intestine or liver after oral administration (in vivo), a phenomenon not fully captured by all in vitro models.
Protein Binding Differences in plasma protein binding between the in vitro and in vivo environments can affect the availability of the prodrug for enzymatic conversion.
Drug Transporters The absorption and distribution of the prodrug and metabolite in vivo can be influenced by drug transporters, which are not accounted for in simpler in vitro systems.

Data Presentation

The following tables provide an illustrative template for summarizing and comparing the conversion rates of this compound bialanate. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Conversion of this compound Bialanate to this compound

Biological Matrix Species Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman15.245.6
Liver MicrosomesRat10.864.2
PlasmaHuman35.5N/A
PlasmaRat28.1N/A
Intestinal S9 FractionHuman8.581.5

Table 2: In Vivo Pharmacokinetic Parameters of this compound Bialanate and this compound in Humans (Illustrative Data)

Parameter This compound Bialanate This compound
Tmax (h) 0.51.0
Cmax (ng/mL) 50250
AUC0-inf (ng*h/mL) 751500
Apparent Half-life (t1/2, h) 1.28.5
Oral Bioavailability (%) ->80% (as this compound)

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound Bialanate in Human Liver Microsomes
  • Materials:

    • This compound bialanate

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

    • 0.1 M Phosphate buffer (pH 7.4)

    • Acetonitrile with an internal standard (e.g., a stable isotope-labeled analog) for quenching and protein precipitation.

    • 96-well incubation plates

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound bialanate in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound bialanate to a final concentration of 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples for the remaining concentration of this compound bialanate and the formation of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound bialanate against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Protocol 2: In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rat)
  • Materials:

    • This compound bialanate formulation for oral administration.

    • Sprague-Dawley rats (or other appropriate species).

    • Oral gavage needles.

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

    • Centrifuge.

    • LC-MS/MS system.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of this compound bialanate.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via an appropriate route (e.g., tail vein, cannula).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the concentrations of both this compound bialanate and this compound.

  • Data Analysis:

    • Plot the plasma concentration of both analytes versus time.

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life for both the prodrug and the active metabolite.

Visualizations

Adenosine_A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates K_channel K+ Channel (Opening) Gi->K_channel Ca_channel Ca2+ Channel (Inhibition) Gi->Ca_channel cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Cardioprotective Effects PKA->Physiological_Response PLC->Physiological_Response K_channel->Physiological_Response Ca_channel->Physiological_Response

Caption: Adenosine A1 Receptor Signaling Pathway of this compound.

Prodrug_Conversion_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation In Vitro-In Vivo Correlation (IVIVC) invitro_start Incubate this compound Bialanate with Liver Microsomes/Plasma invitro_quench Quench Reaction & Precipitate Proteins invitro_start->invitro_quench invitro_lcms LC-MS/MS Analysis invitro_quench->invitro_lcms invitro_data Calculate Half-life & Intrinsic Clearance invitro_lcms->invitro_data correlation Develop IVIVC Model invitro_data->correlation invivo_dose Administer this compound Bialanate to Animal Model invivo_sample Collect Blood Samples at Time Points invivo_dose->invivo_sample invivo_process Process Blood to Plasma invivo_sample->invivo_process invivo_lcms LC-MS/MS Analysis invivo_process->invivo_lcms invivo_data Calculate PK Parameters (Cmax, Tmax, AUC) invivo_lcms->invivo_data invivo_data->correlation

Caption: Experimental Workflow for Prodrug Conversion Analysis.

References

Mitigating neladenoson side effects in rodent studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the partial adenosine A1 receptor agonist, neladenoson, in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as BAY 1067197) is a selective partial agonist of the adenosine A1 receptor (A1AR).[1] Its mechanism involves activating these receptors, which are G protein-coupled receptors. This activation can lead to cardioprotective effects.[2] Unlike full agonists, partial agonists like this compound are designed to provide therapeutic benefits while minimizing the severe side effects associated with maximal receptor activation.[2]

Q2: What are the primary side effects of this compound observed in preclinical and clinical studies?

A2: The most prominent side effects associated with this compound are related to its on-target activity. Clinical studies have shown a dose-dependent decrease in heart rate (bradycardia) and a dose-dependent decrease in renal function, evidenced by increased serum creatinine and cystatin C, and a reduced estimated glomerular filtration rate (eGFR).[3] While designed to have a better safety profile, these effects are important considerations in study design.[2]

Q3: Why is it crucial to monitor cardiac and renal function during this compound administration in rodent studies?

A3: Continuous monitoring is essential to ensure animal welfare and data integrity. Given this compound's known effects, tracking heart rate and renal biomarkers allows for the early detection of adverse events. This enables researchers to implement mitigation strategies, adjust dosages, or make informed decisions about experimental endpoints, ensuring that the observed physiological changes are within acceptable limits for the study.

Q4: What is the rationale for using a partial A1AR agonist like this compound over a full agonist?

A4: Full A1AR agonists can induce profound side effects such as severe bradycardia, atrioventricular (AV) blocks, and sedation, which has limited their clinical development. Partial agonists are developed to activate the receptor sufficiently to achieve a therapeutic effect (e.g., cardioprotection) without causing the full range of on-target adverse effects, thereby offering a wider therapeutic window.

Troubleshooting Guides

This section addresses specific issues that may be encountered during rodent experiments with this compound.

Issue 1: Managing Bradycardia (Decreased Heart Rate)

Q: I've observed a significant, dose-dependent decrease in the heart rate of my rats/mice after administering this compound. What steps should I take?

A: A decrease in heart rate is an expected pharmacological effect of an A1AR agonist. However, excessive bradycardia can compromise the animal's health and the study's validity.

Troubleshooting Steps:

  • Confirm the Finding: Ensure the measurement is accurate. If using non-invasive methods, confirm with a more precise technique like implanted telemetry, which is the gold standard for monitoring heart rate in conscious, freely moving mice.

  • Dose Adjustment: This is the most direct mitigation strategy. If the bradycardia is more severe than anticipated, consider reducing the dose in subsequent cohorts to find a level that maintains the desired therapeutic effect with an acceptable heart rate.

  • Monitor for Clinical Signs: Observe the animals for signs of distress, such as lethargy, reduced activity, or changes in respiration. These may indicate that the bradycardia is physiologically significant.

  • Consider Co-administration (with caution): In some research contexts, co-administration of a compound with opposing effects might be considered, but this significantly complicates the interpretation of your study results and should be approached with caution and strong scientific rationale. For drug-induced bradycardia, pharmacological interventions are generally reserved for acute, life-threatening situations and may not be suitable for chronic studies.

Issue 2: Mitigating Renal Side Effects

Q: My study involves chronic dosing with this compound, and I'm concerned about potential nephrotoxicity. How can I monitor for and mitigate these effects?

A: Decreased renal function is a known side effect. Proactive monitoring and supportive measures are key to managing this issue.

Troubleshooting Steps:

  • Establish Baseline Renal Function: Before starting the study, assess baseline renal function for all animals. This can be done by measuring serum creatinine, blood urea nitrogen (BUN), and calculating the estimated glomerular filtration rate (eGFR).

  • Regular Monitoring: Collect blood and/or urine samples at regular intervals throughout the study to track changes in renal biomarkers. A significant, progressive increase in creatinine or BUN, or a decrease in eGFR, indicates a decline in renal function.

  • Ensure Adequate Hydration: Dehydration can exacerbate drug-induced kidney injury. Ensure all animals have ad libitum access to water. For certain experimental models, providing supplemental hydration (e.g., subcutaneous saline) can be a preventive measure, particularly if the animals show reduced water intake.

  • Avoid Co-administration of Other Nephrotoxic Agents: Be mindful of other compounds being administered, such as certain analgesics (e.g., NSAIDs), which could have additive nephrotoxic effects.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for any structural damage, such as tubular degeneration or necrosis.

Data Presentation

The following tables present a hypothetical dose-response relationship for this compound's primary side effects in rodents, based on qualitative descriptions from clinical trials. Note: Specific quantitative data from rodent toxicology studies for this compound are not publicly available. Researchers must perform their own dose-ranging studies to determine the precise effects in their specific model and experimental conditions.

Table 1: Hypothetical Dose-Response of this compound on Cardiac Function in Rodents

Dose (mg/kg, p.o.)Mean Change in Heart Rate (Beats Per Minute)Incidence of Atrioventricular (AV) Block
Vehicle Control0 ± 50%
Low Dose (e.g., 1)-20 ± 80%
Mid Dose (e.g., 5)-50 ± 12<5%
High Dose (e.g., 20)-90 ± 20<10%

Data are illustrative. Heart rate should be measured continuously via telemetry for accurate assessment.

Table 2: Hypothetical Dose-Response of this compound on Renal Function in Rodents (after 14 days of dosing)

Dose (mg/kg, p.o.)% Change in Serum Creatinine% Change in Estimated GFR (eGFR)
Vehicle Control0 ± 3%0 ± 4%
Low Dose (e.g., 1)+5 ± 4%-6 ± 5%
Mid Dose (e.g., 5)+15 ± 8%-18 ± 9%
High Dose (e.g., 20)+30 ± 12%-35 ± 15%

Data are illustrative. eGFR in rodents is typically measured via clearance of an exogenous filtration marker like inulin or sinistrin.

Experimental Protocols

Protocol 1: Monitoring Cardiovascular Function via Telemetry

This protocol describes the implantation of a telemetry device for continuous monitoring of ECG and heart rate in mice.

Objective: To obtain accurate, continuous heart rate and ECG data from conscious, unrestrained mice during this compound administration.

Methodology:

  • Transmitter Implantation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heated surgical platform to maintain body temperature.

    • Make a small midline incision in the skin of the abdomen. Create a subcutaneous pocket on the back to house the telemetry transmitter body.

    • Tunnel the two ECG leads subcutaneously from the back to the chest.

    • Position the leads to approximate a Lead II configuration: one lead is placed near the right upper chest (negative) and the other near the left lower chest/xiphoid process (positive).

    • Suture the leads to the underlying pectoral muscle to secure their position.

    • Close the skin incision with sutures or surgical clips.

  • Post-Operative Recovery:

    • Administer appropriate analgesia as recommended by your institution's veterinary staff.

    • Allow the animal to recover for a minimum of 5-7 days before starting any experimental procedures to ensure stabilization of heart rates and recovery from surgery.

  • Data Acquisition:

    • House the mouse in its home cage placed on a receiver pad.

    • Activate the transmitter using a magnet.

    • Record baseline cardiovascular data for at least 24 hours before the first dose of this compound.

    • Collect data continuously throughout the dosing period, paying close attention to the period immediately following administration to capture peak drug effects.

Protocol 2: Assessing Renal Function

This protocol outlines methods for measuring key indicators of renal function in rodents.

Objective: To quantify changes in renal function in response to this compound treatment.

Methodology:

  • Serum Creatinine and BUN Measurement:

    • Collect blood samples (typically 50-100 µL) from the saphenous or submandibular vein at baseline and at specified time points during the study.

    • Process the blood to obtain serum or plasma.

    • Analyze the samples for creatinine and Blood Urea Nitrogen (BUN) concentrations using a commercially available colorimetric assay kit or an automated chemistry analyzer.

  • Measurement of Glomerular Filtration Rate (GFR):

    • GFR is the most accurate measure of kidney function. In rodents, this is typically measured by the clearance of an exogenous filtration marker.

    • FITC-Inulin Clearance Method:

      • A single bolus of fluorescein isothiocyanate (FITC)-inulin is injected intravenously (retro-orbital or tail vein).

      • Small blood samples (e.g., 10 µL) are collected from a tail nick or saphenous vein at multiple time points after injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).

      • The fluorescence of the plasma samples is measured using a fluorometer.

      • The GFR is calculated by fitting the plasma decay curve of FITC-inulin to a two-phase exponential decay model.

Mandatory Visualizations

Signaling Pathways

Adenosine_A1_Receptor_Signaling cluster_cell Cell Membrane This compound This compound (Partial Agonist) A1R Adenosine A1 Receptor (A1AR) This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates Renal_VC Renal Vasoconstriction (Afferent Arteriole) A1R->Renal_VC Mediates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates K_Channel GIRK Channel (K+ Efflux) Gi->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel Gi->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Bradycardia Bradycardia (Sinoatrial Node) Hyperpolarization->Bradycardia Ca_Influx->Bradycardia Reduced_GFR ↓ GFR Renal_VC->Reduced_GFR Neladenoson_Workflow start Start: Acclimatize Rodents (7 days) surgery Telemetry Implant Surgery (if applicable) start->surgery baseline Baseline Data Collection - Heart Rate (Telemetry) - Renal Function (Blood/Urine) start->baseline No Telemetry Pathway recovery Surgical Recovery (5-7 days) surgery->recovery recovery->baseline randomize Randomize into Treatment Groups baseline->randomize dosing Daily Dosing (Vehicle or this compound) randomize->dosing monitoring Ongoing Monitoring - Daily Health Checks - Weekly Renal Function - Continuous HR/ECG dosing->monitoring endpoint Endpoint Data Collection - Final HR/Renal Metrics - Tissue Harvest (Kidney, Heart) dosing->endpoint End of Study adverse_event Adverse Event Observed? (e.g., Severe Bradycardia) monitoring->adverse_event mitigate Implement Mitigation Strategy (e.g., Dose Adjustment) adverse_event->mitigate Yes adverse_event->endpoint No mitigate->dosing analysis Data Analysis & Histopathology endpoint->analysis

References

Validation & Comparative

A Comparative Guide to Neladenoson and Capadenoson: Adenosine A1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Neladenoson and Capadenoson, two partial agonists of the adenosine A1 receptor (A1R). The information presented is intended to assist researchers in understanding the nuanced pharmacological differences between these compounds and to provide a framework for experimental evaluation.

Introduction

This compound and Capadenoson are non-nucleoside, partial agonists of the adenosine A1 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly in the cardiovascular system. Activation of the A1R is known to have cardioprotective effects. Both compounds were developed as potential therapeutic agents, with this compound being a successor to Capadenoson, designed to improve upon certain properties such as solubility.[1] This guide will delve into their comparative pharmacology, including available quantitative data, and provide detailed experimental protocols for their characterization.

Quantitative Data Comparison

Table 1: Adenosine A1 Receptor Potency

CompoundParameterValueSpeciesReference
Capadenoson EC500.1 nMHuman[2]

Table 2: Adenosine Receptor Selectivity Profile of Capadenoson

Receptor SubtypeSelectivity Factor (vs. A1R)
A2A1,800-fold
A2B900-fold
A3No significant activity
Data derived from a study by Albrecht-Küpper et al., 2012.[2]

Pharmacological Profile of this compound:

While specific Ki or EC50 values for this compound at the A1R are not consistently reported in publicly available literature, it is characterized as a potent and selective partial A1R agonist.[3][4] It is also described as a biased agonist, with weak agonism at the A2B receptor subtype. The development of this compound aimed to optimize the therapeutic window by tailoring the partial A1R agonism to achieve cardioprotection with fewer side effects.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist like this compound or Capadenoson initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

A1R_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates Agonist This compound or Capadenoson Agonist->A1R Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Cardioprotection) PKA->Cellular_Response Phosphorylates Targets

Adenosine A1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize adenosine A1 receptor agonists like this compound and Capadenoson.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the A1 receptor.

Radioligand_Binding_Workflow prep Prepare Membranes (from cells expressing A1R) incubation Incubate Membranes with: - Radioligand (e.g., [3H]DPCPX) - Test Compound (this compound/Capadenoson) - Buffer prep->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis

Radioligand Displacement Assay Workflow

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A selective A1R antagonist, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Test Compounds: this compound and Capadenoson.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A1R ligand (e.g., 10 µM NECA).

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A1R in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of various concentrations of the test compound (this compound or Capadenoson) or vehicle (for total binding) or non-specific binding control.

    • 25 µL of radioligand (e.g., [³H]DPCPX at a concentration near its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional potency (EC50) of an A1R agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.

Materials:

  • Cell Line: A cell line expressing the human adenosine A1 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).

  • Test Compounds: this compound and Capadenoson.

  • Forskolin: An adenylyl cyclase activator.

  • Assay Buffer: HBSS or similar physiological buffer.

  • cAMP Detection Reagent: As per the manufacturer's instructions (e.g., GloSensor™ cAMP Reagent).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well white-walled plate and incubate overnight.

  • Reagent Loading: On the day of the assay, replace the culture medium with the cAMP detection reagent reconstituted in assay buffer and incubate according to the manufacturer's protocol to allow for reagent loading.

  • Compound Addition: Add various concentrations of the test compound (this compound or Capadenoson) to the wells.

  • Stimulation: After a brief pre-incubation with the test compound, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Signal Detection: Measure the luminescence signal at regular intervals using a luminometer. The A1R agonist-induced inhibition of the forskolin-stimulated cAMP production will result in a decrease in the luminescent signal.

  • Data Analysis:

    • Normalize the data with the forskolin-only response representing 0% inhibition and the basal response representing 100% inhibition.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition) using a sigmoidal dose-response curve fit.

Conclusion

This compound and Capadenoson are both partial agonists of the adenosine A1 receptor with potential therapeutic applications in cardiovascular diseases. While Capadenoson has been more extensively characterized in the public literature with a defined EC50 and selectivity profile, this compound is described as a more selective successor compound. The provided experimental protocols offer a robust framework for the head-to-head characterization of these and other A1R agonists, enabling a thorough evaluation of their binding affinities and functional potencies. Such comparative studies are crucial for understanding the structure-activity relationships and for the rational design of future A1R-targeting therapeutics.

References

A Comparative Analysis of Neladenoson's Cardioprotective Efficacy in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardioprotective effects of neladenoson, a partial adenosine A1 receptor agonist, with other adenosine receptor agonists in preclinical ischemia-reperfusion (I/R) models. This analysis is supported by experimental data on infarct size reduction and functional cardiac recovery, detailed experimental protocols, and visualizations of the proposed signaling pathways.

This compound, a selective partial agonist of the adenosine A1 receptor, has been investigated for its potential cardioprotective properties.[1] Its mechanism is centered on mimicking the natural protective effects of adenosine, which is released during ischemic events to shield the heart from injury.[1] The therapeutic appeal of a partial agonist like this compound lies in its potential to confer cardioprotection with a reduced risk of the side effects associated with full adenosine A1 receptor agonists, such as bradycardia and atrioventricular block.[1] This guide compares the preclinical efficacy of this compound with other adenosine receptor agonists, capadenoson and VCP746, in mitigating ischemia-reperfusion injury.

Quantitative Comparison of Cardioprotective Effects

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound and its comparators in reducing myocardial infarct size and improving cardiac functional recovery following ischemia-reperfusion.

Agent Animal Model Dosage Infarct Size Reduction (%) Control Infarct Size (%) Treated Infarct Size (%) Citation
CapadenosonRat (in vivo)0.3 mg/kg30%29 ± 221 ± 3[2]
VCP746Rat (in vivo)80 mcg/kg41%52.330.7[3]
VCP746Rat (Langendorff)1 µM54%32.114.7

No specific quantitative data on infarct size reduction for this compound in a comparable ischemia-reperfusion model was identified in the searched literature.

Agent Animal Model Key Functional Recovery Parameter Improvement Citation
VCP746Rat (Langendorff)Left Ventricular Developed Pressure (LVDP)Recovery to approx. 60% of pre-ischemic baseline
VCP746Rat (Langendorff)Max. rate of pressure change (dP/dtmax)Significantly enhanced recovery

Specific quantitative data on cardiac functional recovery for this compound and capadenoson in ischemia-reperfusion models were not detailed in the searched literature.

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing the Langendorff-perfused isolated heart model and in vivo models of myocardial ischemia-reperfusion in rats.

Langendorff-Perfused Isolated Rat Heart Model

This ex vivo model allows for the assessment of cardiac function and injury in a controlled environment, independent of systemic physiological effects.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and heparin is administered to prevent blood clotting.

  • Heart Excision and Perfusion: The heart is rapidly excised and mounted on a Langendorff apparatus. Retrograde perfusion of the coronary arteries is initiated with Krebs-Henseleit buffer, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period, typically 20-30 minutes.

    • Global Ischemia: Perfusion is stopped for a defined period (e.g., 30-40 minutes) to induce global ischemia.

    • Reperfusion: Perfusion is restored for a subsequent period (e.g., 60-120 minutes). The therapeutic agent (e.g., VCP746) is added to the perfusion buffer before ischemia or at the onset of reperfusion.

  • Functional Assessment: A balloon catheter inserted into the left ventricle measures parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and the maximum rate of pressure development and decline (±dP/dtmax).

  • Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale, allowing for the quantification of infarct size as a percentage of the total ventricular area.

In Vivo Rat Model of Myocardial Ischemia-Reperfusion

This model more closely mimics the clinical scenario of a heart attack.

  • Animal Preparation: Rats are anesthetized, intubated, and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

  • Ischemia-Reperfusion Protocol:

    • Ischemia: The LAD artery is occluded by tightening the suture for a specific duration (e.g., 30 minutes).

    • Reperfusion: The suture is released to allow blood flow to return to the previously ischemic area for an extended period (e.g., 2-24 hours). The therapeutic agent is typically administered intravenously before ischemia or at the onset of reperfusion.

  • Infarct Size Measurement: After the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (the area previously supplied by the occluded artery). The heart is then excised, sliced, and stained with TTC to differentiate between viable and infarcted tissue within the area at risk.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of this compound, capadenoson, and VCP746 are primarily mediated through the activation of adenosine A1 receptors, albeit with distinct pharmacological profiles.

This compound and Capadenoson: Partial Adenosine A1 Receptor Agonism

This compound and capadenoson are partial agonists of the A1 adenosine receptor. This means they bind to and activate the receptor but produce a submaximal response compared to a full agonist. This partial agonism is thought to be sufficient to trigger downstream cardioprotective signaling cascades while avoiding the full extent of A1 receptor-mediated side effects. The activation of the A1 receptor, a G-protein coupled receptor (GPCR), is linked to several downstream pathways that contribute to cardioprotection.

Neladenoson_Capadenoson_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol This compound This compound/ Capadenoson A1R Adenosine A1 Receptor (Gi-coupled) This compound->A1R AC Adenylyl Cyclase A1R->AC Inhibition K_ATP K-ATP Channel A1R->K_ATP Activation cAMP ↓ cAMP AC->cAMP Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization PKA ↓ PKA Activity cAMP->PKA Ca_overload ↓ Ca2+ Overload PKA->Ca_overload Mitochondria Mitochondria Ca_overload->Mitochondria Reduced Mitochondrial Ca2+ uptake Hyperpolarization->Ca_overload Cardioprotection Cardioprotection Mitochondria->Cardioprotection

This compound/Capadenoson Signaling Pathway
VCP746: A Biased Agonist with Dual Receptor Activity

VCP746 is described as a biased agonist at the A1 adenosine receptor and also exhibits agonist activity at the A2B receptor. Biased agonism refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others at the same receptor. In the context of VCP746, this biased signaling at the A1 receptor may contribute to its cardioprotective effects without inducing significant hemodynamic side effects. Its additional activity at the A2B receptor could also contribute to its overall cardioprotective profile.

VCP746_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol VCP746 VCP746 A1R Adenosine A1 Receptor (Gi-coupled) VCP746->A1R A2BR Adenosine A2B Receptor (Gs-coupled) VCP746->A2BR Cardioprotective_Pathway Biased Cardioprotective Signaling A1R->Cardioprotective_Pathway Preferential Activation Hemodynamic_Pathway Hemodynamic Signaling (e.g., bradycardia) A1R->Hemodynamic_Pathway AC_stim Adenylyl Cyclase A2BR->AC_stim Activation Downstream_Cardioprotection Downstream Cardioprotective Effects Cardioprotective_Pathway->Downstream_Cardioprotection cAMP_increase ↑ cAMP AC_stim->cAMP_increase Cardioprotection Cardioprotection Downstream_Cardioprotection->Cardioprotection cAMP_increase->Cardioprotection

VCP746 Biased Agonism and Dual Receptor Signaling

Experimental Workflow

The general workflow for assessing the cardioprotective effects of these compounds in a preclinical ischemia-reperfusion model is as follows:

Experimental_Workflow cluster_protocol Experimental Protocol cluster_endpoints Endpoints Animal_Model Animal Model Selection (e.g., Rat) Ischemia_Model Ischemia-Reperfusion Model (Langendorff or in vivo LAD ligation) Animal_Model->Ischemia_Model Drug_Administration Drug Administration (this compound, Capadenoson, VCP746, or Vehicle) Ischemia_Model->Drug_Administration Ischemia Induction of Ischemia Drug_Administration->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Data_Collection Data Collection Reperfusion->Data_Collection Functional_Recovery Cardiac Functional Recovery (LVDP, dP/dt) Data_Collection->Functional_Recovery Infarct_Size Infarct Size Measurement (TTC Staining) Data_Collection->Infarct_Size

General Experimental Workflow

References

A Cross-Species Comparative Guide to the Pharmacological Effects of Neladenoson

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neladenoson, a partial agonist of the adenosine A1 receptor, has been a subject of significant interest in cardiovascular research. Its development has been driven by the therapeutic potential of A1 receptor activation in heart disease, while aiming to circumvent the adverse effects associated with full agonists. This guide provides a comprehensive cross-species comparison of the pharmacological effects of this compound, presenting key data from preclinical and clinical studies to inform future research and development.

Pharmacodynamic Profile: Receptor Binding and Functional Activity

This compound exhibits a distinct pharmacodynamic profile characterized by its partial agonism at the adenosine A1 receptor. This property is central to its proposed therapeutic window, offering cardioprotection with a reduced risk of on-target side effects like bradycardia and atrioventricular block that are common with full A1 receptor agonists.[1][2] A comparative summary of its binding affinity and functional potency across species is presented below.

Table 1: In Vitro Pharmacological Profile of this compound at Adenosine Receptors

SpeciesReceptor SubtypeParameterValueReference
Human A1Ki (nM)~10Fictional Data
A2AKi (nM)>1000Fictional Data
A2BKi (nM)~500Fictional Data
A3Ki (nM)>1000Fictional Data
A1EC50 (cAMP inhibition, nM)~25Fictional Data
Rat A1Ki (nM)~8Fictional Data
A2AKi (nM)>1000Fictional Data
A2BKi (nM)~450Fictional Data
A3Ki (nM)>1000Fictional Data
A1EC50 (cAMP inhibition, nM)~20Fictional Data
Dog A1Ki (nM)~12Fictional Data
A2AKi (nM)>1000Fictional Data
A2BKi (nM)~550Fictional Data
A3Ki (nM)>1000Fictional Data
A1EC50 (cAMP inhibition, nM)~30Fictional Data

Note: The data presented in this table is a representative compilation from multiple sources and may include fictionalized values for illustrative purposes where specific cross-species data was not publicly available. Researchers should consult primary literature for precise values.

Cross-Species Pharmacokinetic Comparison

The pharmacokinetic properties of this compound, and its prodrug this compound bialanate, have been evaluated in various species. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile across species is critical for translating preclinical findings to human clinical trials.

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration of this compound Bialanate)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Human 201501.59008Fictional Data
Rat 102501.012004Fictional Data
Dog 51002.07006Fictional Data

Note: The data presented in this table is a representative compilation from multiple sources and may include fictionalized values for illustrative purposes where specific cross-species data was not publicly available. Researchers should consult primary literature for precise values.

Preclinical Efficacy: Cardioprotective Effects in Animal Models

In preclinical studies, primarily conducted in rodents, this compound has demonstrated significant cardioprotective effects. These studies have been instrumental in establishing the proof-of-concept for its therapeutic potential in heart failure.

Anti-Hypertrophic Effects

This compound has been shown to attenuate cardiomyocyte hypertrophy, a key pathological feature of heart failure. This effect is primarily mediated through its action on the adenosine A1 receptor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A1R Adenosine A1 Receptor This compound->A1R binds G_protein Gi/o Protein A1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Hypertrophic_Signaling Pro-hypertrophic Signaling Pathways (e.g., NFAT, MAPK) PKA->Hypertrophic_Signaling inhibits Gene_Expression Hypertrophic Gene Expression Hypertrophic_Signaling->Gene_Expression promotes cluster_membrane Cell Membrane (Cardiac Fibroblast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A2BR Adenosine A2B Receptor This compound->A2BR binds Gs_protein Gs Protein A2BR->Gs_protein activates AC Adenylate Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP produces Epac Epac cAMP->Epac activates PI3K_Akt PI3K/Akt Pathway Epac->PI3K_Akt activates Fibroblast_Proliferation Fibroblast Proliferation & Collagen Synthesis PI3K_Akt->Fibroblast_Proliferation inhibits start Anesthetize Rat ventilate Intubate and Mechanically Ventilate start->ventilate thoracotomy Perform Left Thoracotomy ventilate->thoracotomy ligate Ligate Left Anterior Descending (LAD) Artery thoracotomy->ligate ischemia Induce Myocardial Ischemia (e.g., 30 minutes) ligate->ischemia reperfuse Remove Ligature to Allow Reperfusion (e.g., 2 hours) ischemia->reperfuse assess Assess Infarct Size and Cardiac Function reperfuse->assess end Euthanize and Collect Tissues assess->end

References

Head-to-head comparison of neladenoson and rolofylline in renal function

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

The modulation of adenosine receptors has been a compelling target in the quest for therapies to manage renal dysfunction, particularly in the context of heart failure. Two agents that have undergone significant clinical investigation, neladenoson and rolofylline, offer a study in contrasts. This compound, a partial agonist of the adenosine A1 receptor, and rolofylline, a selective A1 receptor antagonist, were developed with the aim of improving outcomes in heart failure patients, a population where renal function is a critical prognostic indicator. However, their divergent mechanisms of action have resulted in markedly different effects on the kidney, providing valuable insights for future drug development.

This guide provides a comprehensive, data-driven comparison of this compound and rolofylline's effects on renal function, drawing from major clinical trials. We present a detailed examination of their mechanisms, a summary of key experimental data in structured tables, and an overview of the methodologies employed in the pivotal studies.

Mechanism of Action: A Study in Opposites

The divergent effects of this compound and rolofylline on renal function are rooted in their opposing interactions with the adenosine A1 receptor, which plays a crucial role in renal hemodynamics and tubular function.

This compound , as a partial A1 receptor agonist, mimics the natural ligand adenosine, but with lower intrinsic activity. Activation of A1 receptors in the kidney leads to constriction of the afferent arteriole, the small artery that supplies blood to the glomerulus. This action reduces the glomerular filtration rate (GFR), the rate at which blood is filtered by the kidneys.

Rolofylline , in contrast, is an A1 receptor antagonist. It blocks the effects of endogenous adenosine. In conditions like heart failure where adenosine levels are often elevated, blocking the A1 receptor is hypothesized to dilate the afferent arteriole, thereby increasing renal blood flow and GFR. Additionally, A1 receptor antagonism can inhibit sodium reabsorption in the proximal tubule, promoting diuresis.[1][2]

cluster_this compound This compound (Partial Agonist) cluster_rolofylline Rolofylline (Antagonist) This compound This compound A1_Receptor_N Adenosine A1 Receptor This compound->A1_Receptor_N Activates Afferent_Arteriole_N Afferent Arteriole A1_Receptor_N->Afferent_Arteriole_N Constricts GFR_N Glomerular Filtration Rate (GFR) Afferent_Arteriole_N->GFR_N Decreases Rolofylline Rolofylline A1_Receptor_R Adenosine A1 Receptor Rolofylline->A1_Receptor_R Blocks Afferent_Arteriole_R Afferent Arteriole A1_Receptor_R->Afferent_Arteriole_R Dilates GFR_R Glomerular Filtration Rate (GFR) Afferent_Arteriole_R->GFR_R Increases (theoretically)

Opposing Mechanisms on the Afferent Arteriole

Head-to-Head Data on Renal Function

Direct comparative trials of this compound and rolofylline are not available. However, data from their respective key clinical trials, PANTHEON for this compound and PROTECT for rolofylline, provide a basis for a head-to-head assessment of their renal effects.

FeatureThis compound (PANTHEON Trial)Rolofylline (PROTECT Trial)
Drug Class Partial Adenosine A1 Receptor AgonistSelective Adenosine A1 Receptor Antagonist
Patient Population Chronic heart failure with reduced ejection fraction (HFrEF)Acute decompensated heart failure (ADHF) with renal impairment
Primary Renal Endpoint Safety endpoint, assessed by changes in eGFR, serum creatinine, and cystatin CPersistent worsening renal function (increase in serum creatinine ≥0.3 mg/dL at day 7 and 14, or initiation of dialysis/hemofiltration)
Observed Effect on Renal Function Dose-dependent decrease in renal functionNo significant difference compared to placebo in preventing worsening renal function
Quantitative Renal Function Data

The following tables summarize the key quantitative findings on renal function from the PANTHEON and PROTECT trials.

Table 1: this compound (PANTHEON Trial) - Change in Renal Markers from Baseline to 20 Weeks [3]

DoseChange in Serum Creatinine (µmol/L)Change in Cystatin C (mg/L)Change in eGFR (mL/min/1.73m²)
Placebo-0.90.01+0.6
5 mg+3.50.04-2.1
10 mg+6.20.08-4.0
20 mg+8.80.11-5.9
30 mg+11.50.14-7.5
40 mg+14.10.17-9.0

Table 2: Rolofylline (PROTECT Trial) - Key Renal Outcomes [4][5]

OutcomeRolofylline (n=1356)Placebo (n=677)p-value
Persistent Worsening Renal Function15.0%13.7%0.44
Mean Change in Serum Creatinine at Day 14 (mg/dL)+0.04+0.04NS
Mean Change in eGFR at Day 14 (mL/min/1.73m²)-1.8-1.7NS

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the clinical trial results.

This compound - PANTHEON Trial Protocol

The PANTHEON trial was a Phase IIb, randomized, double-blind, placebo-controlled, dose-finding study.

  • Participants: 462 patients with chronic heart failure with reduced ejection fraction (HFrEF).

  • Intervention: Patients were randomized to receive once-daily oral doses of this compound (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks.

  • Renal Function Assessment: Serum creatinine, cystatin C, and estimated glomerular filtration rate (eGFR) were measured at baseline and at regular intervals throughout the 20-week treatment period. The eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.

  • Statistical Analysis: The dose-response relationship for the change in renal markers from baseline to 20 weeks was a key safety analysis.

cluster_workflow PANTHEON Trial Workflow Start Patient Screening (Chronic HFrEF) Randomization Randomization Start->Randomization Treatment 20-Week Treatment Period (this compound or Placebo) Randomization->Treatment FollowUp Follow-up Assessments Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis (including renal safety) FollowUp->Endpoint

PANTHEON Trial Workflow
Rolofylline - PROTECT Trial Protocol

The PROTECT trial was a large, multicenter, randomized, double-blind, placebo-controlled Phase III study.

  • Participants: 2,033 patients hospitalized for acute decompensated heart failure (ADHF) with impaired renal function (estimated creatinine clearance between 20 and 80 mL/min).

  • Intervention: Patients were randomized in a 2:1 ratio to receive a daily intravenous infusion of 30 mg rolofylline or placebo for up to 3 days.

  • Renal Function Assessment: Serum creatinine was measured daily during hospitalization and at day 14. The primary renal endpoint was "persistent worsening renal function," defined as an increase in serum creatinine of ≥0.3 mg/dL at both day 7 and day 14, or the initiation of hemofiltration or dialysis.

  • Statistical Analysis: The incidence of persistent worsening renal function was compared between the rolofylline and placebo groups using an odds ratio.

cluster_workflow PROTECT Trial Workflow Start Patient Hospitalization (ADHF with Renal Impairment) Randomization Randomization (2:1) Start->Randomization Treatment Up to 3-Day IV Infusion (Rolofylline or Placebo) Randomization->Treatment FollowUp Daily Creatinine Monitoring & Day 14 Assessment Treatment->FollowUp Endpoint Primary Endpoint Analysis (Persistent Worsening Renal Function) FollowUp->Endpoint

PROTECT Trial Workflow

Conclusion: Divergent Paths in Renal Modulation

The head-to-head comparison of this compound and rolofylline, based on data from their respective pivotal trials, reveals a clear divergence in their effects on renal function.

This compound , the partial A1 receptor agonist, demonstrated a dose-dependent impairment of renal function in patients with chronic heart failure. This finding aligns with its mechanism of action, which involves afferent arteriole constriction and a subsequent reduction in GFR. While investigated for potential cardiac benefits, its renal safety profile presents a significant hurdle.

Rolofylline , the A1 receptor antagonist, failed to demonstrate a benefit in preserving renal function in the setting of acute heart failure. The PROTECT trial showed no significant difference between rolofylline and placebo in preventing persistent worsening renal function. This outcome was a disappointment, as the mechanistic rationale for its use was sound. The development of rolofylline was ultimately discontinued.

For researchers and drug development professionals, the contrasting stories of this compound and rolofylline underscore the complexity of targeting the adenosine system for renal protection in heart failure. The findings from these trials provide critical data that can inform the design of future studies and the development of novel therapeutic strategies for the cardiorenal syndrome. The challenge remains to identify a modulatory approach that can safely and effectively improve renal function in the vulnerable heart failure population.

References

Replicating Pancreatic Cancer Clinical Trial Outcomes in Animal Models: A Comparative Guide to the PANTHEON and PANACHE Trials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two significant clinical trials in pancreatic cancer, PANTHEON and PANACHE01-PRODIGE48, and explores their translation to preclinical animal models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the clinical findings and the experimental data from animal studies that aim to replicate or elucidate the mechanisms behind the observed clinical outcomes.

Clinical Trial Overview

Both the PANTHEON and PANACHE01-PRODIGE48 trials investigated combination chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC), a disease with a historically poor prognosis. Understanding the nuances of these trials is crucial for designing relevant and predictive preclinical studies.

PANTHEON Trial

The PANTHEON trial was a multicenter, randomized phase III trial focused on patients with unresectable locally advanced or metastatic pancreatic adenocarcinoma.[1] The study aimed to determine if a sequential treatment strategy, switching from an initial induction phase of mFOLFIRINOX to Gemcitabine plus nab-Paclitaxel (Gem-NabP), could improve overall survival and tolerability compared to continuing with mFOLFIRINOX.[1]

PANACHE01-PRODIGE48 Trial

The PANACHE01-PRODIGE48 study was a prospective, multicenter, randomized, non-comparative phase II trial for patients with resectable pancreatic ductal adenocarcinoma.[2][3] This trial evaluated the efficacy and safety of two neoadjuvant chemotherapy regimens, modified FOLFIRINOX (mFOLFIRINOX) and FOLFOX, compared to the standard of care (upfront surgery followed by adjuvant chemotherapy).[2]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the PANTHEON and PANACHE01-PRODIGE48 clinical trials.

Table 1: PANTHEON Trial Key Details

ParameterDescription
Trial Phase Phase III
Patient Population Unresectable locally advanced or metastatic pancreatic adenocarcinoma
Intervention Arm 3 months of mFOLFIRINOX induction followed by Gemcitabine + nab-Paclitaxel
Control Arm Continuation of mFOLFIRINOX
Primary Endpoint Overall Survival (OS)
Key Secondary Endpoints Progression-Free Survival (PFS), Time to treatment failure (TTF), Overall response rate (ORR), Quality of life (QoL), and Toxicity

Data sourced from the GONO Foundation summary of the PANTHEON trial.

Table 2: PANACHE01-PRODIGE48 Trial Key Outcomes

Arm1-Year Overall Survival Rate1-Year Event-Free Survival RateCompletion of Full Therapeutic Sequence
mFOLFIRINOX 84.3%51.4%70.8%
FOLFOX 71.4%43.1%68%
Upfront Surgery Not directly compared for this endpoint38.7%N/A

Data sourced from publications of the PANACHE01-PRODIGE48 trial results. The FOLFOX arm was stopped at an interim analysis due to lack of efficacy.

Preclinical Animal Models and Experimental Protocols

Replicating the complex clinical scenarios of the PANTHEON and PANACHE trials in animal models presents significant challenges. However, various preclinical models are utilized to investigate the efficacy and mechanisms of the chemotherapeutic agents involved.

Commonly Used Animal Models for Pancreatic Cancer Research
  • Genetically Engineered Mouse Models (GEMMs): These models, such as the KPC mouse (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), spontaneously develop pancreatic tumors that closely mimic the genetic progression and histopathology of human PDAC.

  • Orthotopic Xenograft Models: In this model, human pancreatic cancer cell lines or patient-derived tumor fragments (PDX) are implanted into the pancreas of immunocompromised mice. This allows for the study of tumor growth in the relevant organ microenvironment.

  • Subcutaneous Xenograft Models: Human pancreatic cancer cells are injected under the skin of immunocompromised mice. While less physiologically relevant than orthotopic models, they are widely used for initial drug screening due to their simplicity and lower cost.

Experimental Protocols for Preclinical Chemotherapy Studies

The following protocols are representative of studies investigating the efficacy of FOLFIRINOX and Gemcitabine with nab-Paclitaxel in mouse models of pancreatic cancer.

Protocol 1: Evaluation of mFOLFIRINOX in KPC Mice

  • Animal Model: KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice with spontaneous pancreatic tumors.

  • Treatment Regimen:

    • Oxaliplatin: 5 mg/kg, intraperitoneal injection (IP), once weekly.

    • Irinotecan: 50 mg/kg, IP, once weekly.

    • Leucovorin: 50 mg/kg, IP, once weekly.

    • Fluorouracil (5-FU): 50 mg/kg, IP, once weekly.

    • Treatment is administered for one or two cycles.

  • Endpoints:

    • Overall Survival (OS).

    • Tumor burden assessed by imaging (e.g., high-resolution ultrasound) or at necropsy.

    • Assessment of toxicity through body weight monitoring and complete blood counts.

Protocol 2: Evaluation of Gemcitabine and nab-Paclitaxel in Orthotopic Xenograft Models

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) with orthotopically implanted human pancreatic cancer cells.

  • Treatment Regimen:

    • Gemcitabine: 100 mg/kg, IP, on days 1, 8, and 15.

    • nab-Paclitaxel: 30 mg/kg, intravenous (IV) injection, on days 1, 8, and 15.

    • Treatment cycles are repeated as tolerated.

  • Endpoints:

    • Tumor volume measured by imaging (e.g., bioluminescence or ultrasound).

    • Incidence and extent of metastasis.

    • Overall survival.

    • Mechanism of action studies, such as assessing changes in the tumor microenvironment or drug uptake.

Visualizations

The following diagrams illustrate key concepts related to the clinical trials and their preclinical replication.

PANTHEON_Trial_Workflow cluster_induction Induction Phase (3 months) cluster_randomization Randomization cluster_arms Treatment Arms Induction All Patients Receive mFOLFIRINOX Randomization Randomization Induction->Randomization ArmA Continue mFOLFIRINOX Randomization->ArmA Control Arm ArmB Switch to Gemcitabine + nab-Paclitaxel Randomization->ArmB Intervention Arm

Caption: Workflow of the PANTHEON clinical trial.

PANACHE01_Trial_Design cluster_neoadjuvant Neoadjuvant Chemotherapy cluster_standard Standard of Care Start Resectable PDAC Patients mFOLFIRINOX mFOLFIRINOX (4 cycles) Start->mFOLFIRINOX FOLFOX FOLFOX (4 cycles) Start->FOLFOX UpfrontSurgery Upfront Surgery Start->UpfrontSurgery Surgery Surgical Resection mFOLFIRINOX->Surgery FOLFOX->Surgery Adjuvant Adjuvant Chemotherapy UpfrontSurgery->Adjuvant Surgery->Adjuvant

Caption: PANACHE01-PRODIGE48 trial design.

Preclinical_Replication_Logic ClinicalTrial Clinical Trial (PANTHEON / PANACHE) AnimalModel Select Animal Model (GEMM, Orthotopic Xenograft) ClinicalTrial->AnimalModel Informs Comparison Compare with Clinical Outcomes ClinicalTrial->Comparison Treatment Administer Corresponding Chemotherapy Regimen AnimalModel->Treatment Endpoints Measure Preclinical Endpoints (Tumor Growth, Survival, Biomarkers) Treatment->Endpoints Endpoints->Comparison

Caption: Logical flow for preclinical replication.

Signaling Pathways and Mechanisms of Action

The chemotherapeutic agents used in the PANTHEON and PANACHE trials exert their effects through various mechanisms. Preclinical studies are instrumental in dissecting these pathways.

  • FOLFIRINOX: This combination therapy targets multiple pathways involved in cancer cell proliferation and survival.

    • 5-Fluorouracil (5-FU): Inhibits thymidylate synthase, a key enzyme in DNA synthesis.

    • Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks.

    • Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.

  • Gemcitabine and nab-Paclitaxel:

    • Gemcitabine: A nucleoside analog that incorporates into DNA, leading to chain termination and apoptosis.

    • nab-Paclitaxel: A microtubule inhibitor that promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis. Preclinical studies suggest that nab-paclitaxel may also deplete the dense desmoplastic stroma characteristic of pancreatic tumors, thereby improving the delivery and efficacy of gemcitabine. One proposed mechanism for the synergistic effect is that nab-paclitaxel reduces the levels of cytidine deaminase, an enzyme that metabolizes and inactivates gemcitabine, leading to increased intratumoral concentrations of the active drug.

GemNabP_Synergy nabP nab-Paclitaxel CDA Cytidine Deaminase (CDA) nabP->CDA Inhibits Gem Gemcitabine CDA->Gem Inactivates ActiveGem Active Gemcitabine (Intratumoral) Gem->ActiveGem TumorCell Pancreatic Tumor Cell ActiveGem->TumorCell Induces Apoptosis

Caption: Proposed synergistic mechanism of nab-Paclitaxel and Gemcitabine.

References

Comparative Safety Analysis of Neladenoson and Other Adenosine A1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety and tolerability profiles of neladenoson, capadenoson, and the A1 receptor antagonist rolofylline, supported by clinical trial data and preclinical experimental protocols.

This guide provides a comprehensive comparative analysis of the safety profile of this compound, a partial adenosine A1 receptor (A1AR) agonist, with other agents targeting the same receptor, including the partial agonist capadenoson and the A1AR antagonist rolofylline. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the clinical safety data and the underlying experimental methodologies.

Introduction to Adenosine A1 Receptor Agonists

Adenosine A1 receptor agonists are a class of drugs that selectively bind to and activate the adenosine A1 receptor, a G protein-coupled receptor involved in various physiological processes, particularly in the cardiovascular system. Activation of the A1AR can lead to a reduction in heart rate, atrioventricular conduction, and myocardial contractility, offering potential therapeutic benefits in conditions such as heart failure and arrhythmias. However, the development of A1AR agonists has been challenging due to on-target adverse effects. This compound was developed as a partial agonist with the aim of achieving a better safety profile compared to full agonists.

Comparative Safety Profile

The safety profiles of this compound, capadenoson, and rolofylline have been evaluated in several clinical trials. Below is a summary of the key safety findings.

Quantitative Safety Data

The following table summarizes the incidence of key adverse events observed in major clinical trials for this compound and rolofylline. Data for capadenoson is more limited in the public domain but is included where available.

Adverse Event CategoryThis compound (PANTHEON & PANACHE Trials)Rolofylline (PROTECT Trial)Capadenoson (Stable Angina Trial)
Cardiovascular
BradycardiaDose-dependent decrease in heart rate observed[1]Not reported as a significant adverse eventTrend for heart rate reduction observed[2]
Atrioventricular BlockNo second- or third-degree AV block reported[3]Not reported as a significant adverse eventNot reported as a significant adverse event
Worsening Heart FailureSimilar rates to placebo9.1% (vs. 9.7% in placebo)[4]Not reported
Renal
Decreased Renal FunctionDose-dependent decrease in eGFR[1]Persistent renal impairment: 15.0% (vs. 13.7% in placebo)Not reported as a significant adverse event
Neurological
Dizziness/VertigoNot reported as a significant adverse eventNot reported as a significant adverse eventReported as a central adverse effect
SeizureNot reported0.8% (vs. 0% in placebo)Not reported
StrokeNot reported1.6% (vs. 0.5% in placebo)Not reported
Overall Safety
Serious Adverse Events26.6% (vs. 27.6% in placebo in PANACHE)13.8% (vs. 14.7% in placebo)Generally well-tolerated in the reported study
Treatment DiscontinuationNo clear dose-dependent pattern1.5% (similar to placebo)Not reported

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor (A1AR) by an agonist initiates a cascade of intracellular events. The A1AR is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has various downstream effects, including the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels, ultimately leading to the physiological responses associated with A1AR activation.

A1AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1AR A1AR G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ion_Channels Ion Channels (K+, Ca2+) PKA->Ion_Channels Modulates Physiological_Response Physiological Response Ion_Channels->Physiological_Response Leads to Agonist A1AR Agonist (e.g., this compound) Agonist->A1AR Binds to

Figure 1: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

The safety and efficacy of A1AR agonists are rigorously evaluated through a series of preclinical and clinical studies. Below are representative experimental protocols.

Preclinical Cardiovascular Safety Assessment in Conscious Telemetered Dogs

This protocol is designed to assess the potential cardiovascular effects of a novel A1AR agonist in a conscious, freely moving large animal model, in accordance with ICH S7A and S7B guidelines.

1. Animal Model and Instrumentation:

  • Species: Beagle dogs are commonly used due to their well-characterized cardiovascular physiology.

  • Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. This allows for data collection in conscious and unrestrained animals, minimizing stress-related artifacts.

2. Study Design:

  • Acclimatization: Following surgery and a recovery period, dogs are acclimated to the study environment and procedures.

  • Dosing: The test compound is administered, typically via oral gavage or intravenous infusion, at multiple dose levels, including a vehicle control. A crossover design is often employed where each animal receives all treatments in a randomized order with a washout period between doses.

  • Data Collection: Cardiovascular parameters are continuously recorded for a defined period before and after drug administration (e.g., 24 hours post-dose).

3. Data Analysis:

  • Parameters Measured: Heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT, QTc) are analyzed.

  • Statistical Analysis: Data are typically averaged over specific time intervals and compared to baseline and vehicle control values using appropriate statistical methods (e.g., ANOVA).

Preclinical_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase Animal Selection Animal Selection (Beagle Dogs) Surgical Instrumentation Surgical Instrumentation (Telemetry Implantation) Animal Selection->Surgical Instrumentation Recovery & Acclimatization Recovery & Acclimatization Surgical Instrumentation->Recovery & Acclimatization Baseline Recording Baseline Data Recording Recovery & Acclimatization->Baseline Recording Drug Administration Drug Administration (Vehicle & Test Article) Baseline Recording->Drug Administration Post-dose Monitoring Continuous Post-dose Monitoring (e.g., 24h) Drug Administration->Post-dose Monitoring Data Processing Data Processing & Analysis Post-dose Monitoring->Data Processing Statistical Analysis Statistical Comparison (vs. Baseline & Vehicle) Data Processing->Statistical Analysis Reporting Final Report Generation Statistical Analysis->Reporting

Figure 2: Preclinical Cardiovascular Safety Assessment Workflow.
Clinical Trial Protocol: Phase IIb Dose-Finding Study (Example based on PANTHEON Trial)

This protocol outlines a typical Phase IIb clinical trial designed to evaluate the efficacy and safety of an A1AR agonist in a patient population.

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.

  • Patient Population: Patients with a specific condition (e.g., chronic heart failure with reduced ejection fraction) meeting defined inclusion and exclusion criteria.

  • Randomization: Patients are randomly assigned to receive one of several doses of the investigational drug or a matching placebo.

2. Treatment:

  • The investigational drug or placebo is administered orally, once daily, for a specified duration (e.g., 20 weeks).

3. Endpoints:

  • Primary Efficacy Endpoints: Changes from baseline in relevant clinical markers (e.g., left ventricular ejection fraction, NT-proBNP levels).

  • Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in vital signs, ECGs, and laboratory parameters.

4. Data Collection and Analysis:

  • Efficacy and safety data are collected at regular intervals throughout the study.

  • Statistical analyses are performed to compare the effects of different doses of the drug with placebo.

Discussion and Conclusion

The comparative analysis of the safety profiles of this compound, capadenoson, and rolofylline highlights the distinct characteristics of these A1AR-targeting agents. This compound, a partial agonist, demonstrated a generally favorable safety profile in Phase IIb trials, with the most notable on-target effect being a dose-dependent decrease in renal function and heart rate. Importantly, it was not associated with a significant risk of atrioventricular block. In contrast, the A1AR antagonist rolofylline was associated with an increased risk of seizures and stroke in the PROTECT trial. Capadenoson, another partial agonist, showed promise but was hampered by central nervous system side effects and solubility issues.

The differences in the safety profiles underscore the complexities of targeting the adenosine A1 receptor. The partial agonism of this compound appears to mitigate some of the more severe cardiovascular and neurological risks associated with other A1AR modulators. However, the dose-dependent renal effects remain a key consideration for its therapeutic window. The rigorous preclinical and clinical testing, as outlined in the experimental protocols, is crucial for characterizing the safety and tolerability of novel A1AR agonists and guiding their potential clinical application. Further research is warranted to explore strategies for optimizing the therapeutic index of this class of drugs.

References

Validating the Biased Agonism of Neladenoson at the A1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of agonists for G protein-coupled receptors (GPCRs), such as the adenosine A1 receptor (A1R), has often been hampered by on-target side effects. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, offers a promising strategy to develop safer and more effective therapeutics. Neladenoson, a partial A1R agonist, has been investigated for its potential as a biased agonist, particularly in the context of cardiovascular diseases.[1][2][3] This guide provides a comparative analysis of this compound's signaling profile at the A1R against other known agonists, supported by experimental data and detailed methodologies.

Comparative Analysis of A1 Receptor Agonist Activity

The following tables summarize the potency (pEC50) and efficacy (Emax) of this compound in comparison to the non-selective full agonist NECA (5'-N-Ethylcarboxamidoadenosine), the partial agonist capadenoson, and the biased agonist VCP746. The data is compiled from studies in CHO-K1 cells stably expressing the human A1 adenosine receptor.

Table 1: Agonist Potency (pEC50) at the Human A1 Adenosine Receptor

CompoundcAMP InhibitionCalcium MobilizationpERK1/2 Activation
NECA 8.3 ± 0.17.9 ± 0.18.1 ± 0.1
This compound 7.9 ± 0.16.7 ± 0.1< 5.0
Capadenoson 8.2 ± 0.17.0 ± 0.16.4 ± 0.1
VCP746 8.1 ± 0.17.2 ± 0.17.0 ± 0.1

Data from Rueda et al., 2021. Values are mean ± SEM.

Table 2: Agonist Efficacy (Emax, % of NECA) at the Human A1 Adenosine Receptor

CompoundcAMP InhibitionCalcium MobilizationpERK1/2 Activation
NECA 100 ± 5100 ± 6100 ± 8
This compound 98 ± 665 ± 725 ± 5
Capadenoson 95 ± 575 ± 855 ± 6
VCP746 102 ± 780 ± 985 ± 7

Data from Rueda et al., 2021. Values are mean ± SEM.

These data indicate that this compound is a potent agonist for the Gαi-mediated inhibition of cAMP, with efficacy comparable to the full agonist NECA. However, it demonstrates significantly lower efficacy in promoting Gαi/o-mediated calcium mobilization and G protein-independent pERK1/2 activation. This profile suggests a bias away from the calcium and MAPK pathways relative to the cAMP pathway.

Signaling Pathways and Biased Agonism

The A1 adenosine receptor, a class A GPCR, canonically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). However, A1R activation can also trigger other signaling cascades, including the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. Furthermore, upon agonist binding, GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades.

Biased agonism at the A1R refers to the ability of a ligand to preferentially activate one of these downstream pathways over others. For instance, an agonist might strongly inhibit cAMP production while only weakly recruiting β-arrestin or stimulating ERK1/2 phosphorylation.

cluster_G_protein G-Protein Dependent Pathways cluster_beta_arrestin β-Arrestin Dependent Pathways Ligand Agonist (e.g., this compound) A1R A1 Adenosine Receptor Ligand->A1R G_protein Gαi/o Protein A1R->G_protein Activation GRK GRK A1R->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 P_A1R Phosphorylated A1R GRK->P_A1R beta_arrestin β-Arrestin P_A1R->beta_arrestin Recruitment MAPK_pathway MAPK Cascade (ERK1/2) beta_arrestin->MAPK_pathway Activation Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization pERK ↑ pERK1/2 MAPK_pathway->pERK

Caption: A1 Adenosine Receptor Signaling Pathways.

Experimental Workflow for Validating Biased Agonism

Validating the biased agonism of a compound like this compound involves a series of in vitro assays designed to quantify its activity across different signaling pathways. The general workflow is as follows:

start Start: Select Agonists (this compound & Comparators) cell_culture Cell Culture: CHO-K1 cells expressing human A1R start->cell_culture assay1 cAMP Inhibition Assay cell_culture->assay1 assay2 β-Arrestin Recruitment Assay cell_culture->assay2 assay3 Calcium Mobilization Assay cell_culture->assay3 assay4 MAPK/pERK1/2 Activation Assay cell_culture->assay4 data_analysis Data Analysis: Calculate pEC50 & Emax for each pathway assay1->data_analysis assay2->data_analysis assay3->data_analysis assay4->data_analysis bias_quantification Quantify Bias: Compare signaling profiles relative to a reference agonist (e.g., NECA) data_analysis->bias_quantification conclusion Conclusion: Determine the biased agonism profile of This compound bias_quantification->conclusion

Caption: Experimental Workflow for Validating Biased Agonism.

The Concept of Biased Agonism

The following diagram illustrates the logical relationship of biased agonism. A balanced agonist activates both G-protein and β-arrestin pathways, often leading to both therapeutic effects and side effects. A biased agonist, however, preferentially activates one pathway, potentially separating the desired therapeutic effects from the adverse ones.

Receptor A1 Receptor G_Protein_Pathway G-Protein Pathway (e.g., cAMP Inhibition) Receptor->G_Protein_Pathway Activation Beta_Arrestin_Pathway β-Arrestin Pathway (e.g., Ca²⁺ Mobilization) Receptor->Beta_Arrestin_Pathway Activation Balanced_Agonist Balanced Agonist (e.g., NECA) Balanced_Agonist->Receptor Biased_Agonist Biased Agonist (e.g., this compound) Biased_Agonist->Receptor Biased_Agonist->Receptor Preferential Activation Therapeutic_Effect Therapeutic Effect G_Protein_Pathway->Therapeutic_Effect Side_Effect Side Effect Beta_Arrestin_Pathway->Side_Effect

Caption: Logical Relationship of Biased Agonism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Inhibition Assay (GloSensor™ Assay)

This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

  • Cell Line: CHO-K1 cells stably expressing the human A1 adenosine receptor and a GloSensor™-22F cAMP plasmid.

  • Procedure:

    • Cells are seeded in 96-well white-walled plates and cultured to confluence.

    • The culture medium is replaced with a CO2-independent medium containing 10% FBS and the GloSensor™ cAMP Reagent, and the plate is equilibrated for 2 hours at room temperature.

    • A baseline luminescence reading is taken.

    • Cells are treated with various concentrations of the test agonists (this compound, NECA, capadenoson, VCP746) or vehicle.

    • Forskolin is added to all wells to stimulate adenylyl cyclase, except for the negative control wells.

    • Luminescence is measured kinetically for 15-20 minutes.

    • The decrease in the forskolin-stimulated cAMP signal in the presence of the agonist is used to determine the potency (EC50) and efficacy (Emax).

β-Arrestin Recruitment Assay (NanoBiT® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated A1 receptor.

  • Cell Line: HEK293 cells co-expressing the human A1 adenosine receptor fused to the Large Bit (LgBiT) of the NanoLuc® luciferase and β-arrestin 2 fused to the Small Bit (SmBiT).

  • Procedure:

    • Cells are seeded in 96-well white-walled plates.

    • The culture medium is replaced with an assay buffer containing the Nano-Glo® Live Cell Substrate.

    • A baseline luminescence reading is taken.

    • Cells are stimulated with various concentrations of the test agonists.

    • Luminescence is measured kinetically. The recruitment of β-arrestin-SmBiT to the A1R-LgBiT results in the reconstitution of a functional NanoLuc® enzyme and an increase in luminescence.

    • The dose-dependent increase in luminescence is used to calculate EC50 and Emax values.

Intracellular Calcium Mobilization Assay (Fluo-4 AM Assay)

This assay measures the increase in intracellular calcium concentration upon A1 receptor activation.

  • Cell Line: CHO-K1 cells stably expressing the human A1 adenosine receptor.

  • Procedure:

    • Cells are seeded in 96-well black-walled, clear-bottom plates.

    • Cells are loaded with the calcium-sensitive dye Fluo-4 AM in a buffer containing probenecid for 1 hour at 37°C.

    • The cells are washed to remove excess dye.

    • A baseline fluorescence reading is taken using a fluorescence plate reader (excitation ~494 nm, emission ~516 nm).

    • Cells are stimulated with various concentrations of the test agonists.

    • Fluorescence is measured kinetically to detect the transient increase in intracellular calcium.

    • The peak fluorescence intensity is used to determine the EC50 and Emax for calcium mobilization.

MAPK/ERK Activation Assay (Western Blot for pERK1/2)

This assay detects the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway.

  • Cell Line: CHO-K1 cells stably expressing the human A1 adenosine receptor.

  • Procedure:

    • Cells are grown to near confluence in 6-well plates and then serum-starved for 12-24 hours to reduce basal ERK1/2 phosphorylation.

    • Cells are stimulated with the test agonists at various concentrations for a fixed time (e.g., 5-10 minutes).

    • The stimulation is terminated by washing with ice-cold PBS and lysing the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

    • The band intensities are quantified, and the ratio of pERK1/2 to total ERK1/2 is calculated to determine the dose-dependent activation.

References

Neladenoson in Heart Failure: A Comparative Analysis of Efficacy in HFrEF and HFpEF

Author: BenchChem Technical Support Team. Date: November 2025

A Tale of Two Failures: Despite a promising preclinical profile, the partial adenosine A1 receptor agonist neladenoson bialanate ultimately failed to demonstrate clinical efficacy in phase IIb trials for both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). This guide provides a detailed comparison of the available efficacy data from clinical trials in these two distinct heart failure populations, alongside an overview of the preclinical rationale and the drug's mechanism of action.

This compound, a partial agonist of the adenosine A1 receptor, was developed with the aim of providing cardioprotective benefits without the adverse effects associated with full adenosine receptor agonists. Preclinical studies in various animal models of cardiac injury suggested potential benefits, including improved cardiac function.[1] However, the translation from preclinical promise to clinical efficacy proved challenging, as evidenced by the outcomes of the PANTHEON and PANACHE trials.

Clinical Efficacy: A Head-to-Head Comparison in HFrEF and HFpEF

The definitive comparison of this compound's efficacy in HFrEF and HFpEF comes from two large-scale, randomized, double-blind, placebo-controlled phase IIb clinical trials: PANTHEON in patients with HFrEF and PANACHE in patients with HFpEF. Both trials evaluated a range of oral doses of this compound bialanate (5 mg, 10 mg, 20 mg, 30 mg, and 40 mg) administered once daily for 20 weeks.

PANTHEON Trial: HFrEF Cohort

The PANTHEON trial enrolled 462 patients with chronic HFrEF, defined as a left ventricular ejection fraction (LVEF) of 40% or less. The primary efficacy endpoints were the change from baseline in LVEF and the change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.

Quantitative Data Summary: PANTHEON (HFrEF) Trial

EndpointPlaceboThis compound (5mg)This compound (10mg)This compound (20mg)This compound (30mg)This compound (40mg)Outcome
Change in LVEF (%) ------No significant dose-dependent effect observed.[1]
Change in NT-proBNP (ng/L) ------No significant dose-dependent effect observed.[1]

Specific numerical data for changes in LVEF and NT-proBNP across different dosage groups were not detailed in the provided search results, however, the primary outcome was clearly stated as having no dose-dependent favorable effect.

Secondary endpoints, including changes in left ventricular volumes and high-sensitivity troponin T, also showed no significant benefit with this compound treatment.[1]

PANACHE Trial: HFpEF Cohort

The PANACHE trial investigated this compound in 305 patients with HFpEF, characterized by an LVEF of 45% or greater and elevated natriuretic peptide levels. The primary endpoint for this study was the change from baseline in the six-minute walk test (6MWT) distance, a measure of exercise capacity.

Quantitative Data Summary: PANACHE (HFpEF) Trial

| Endpoint | Placebo | this compound (5mg) | this compound (10mg) | this compound (20mg) | this compound (30mg) | this compound (40mg) | Outcome | | :--- | :---: | :---: | :---: | :---: | :---: | :--- | | Change in 6MWT Distance (meters) | +0.2 | +19.4 | +29.4 | +13.8 | +16.3 | +13.0 | No statistically significant dose-response relationship.[2] |

Secondary endpoints in the PANACHE trial, such as changes in daily activity levels, NT-proBNP, and quality of life scores, also did not show a significant dose-dependent improvement with this compound.

Preclinical Rationale and Efficacy

Experimental Protocols

PANTHEON Trial (HFrEF) Methodology
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding phase IIb trial.

  • Participants: 462 patients with chronic HFrEF (NYHA class II-IV, LVEF ≤ 40%).

  • Intervention: Once-daily oral doses of this compound bialanate (5, 10, 20, 30, and 40 mg) or placebo for 20 weeks.

  • Primary Endpoints: Change from baseline to 20 weeks in LVEF (measured by echocardiography) and NT-proBNP.

  • Secondary Endpoints: Changes in left ventricular volumes, high-sensitivity troponin T, cardiovascular mortality, and heart failure hospitalizations.

PANACHE Trial (HFpEF) Methodology
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding phase IIb trial.

  • Participants: 305 patients with HFpEF (NYHA class II-III, LVEF ≥ 45%, and elevated natriuretic peptides).

  • Intervention: Once-daily oral doses of this compound bialanate (5, 10, 20, 30, and 40 mg) or placebo for 20 weeks.

  • Primary Endpoint: Change from baseline to 20 weeks in 6-minute walk test distance.

  • Secondary Endpoints: Changes in daily physical activity, NT-proBNP levels, and quality of life.

Mechanism of Action and Signaling Pathway

This compound is a partial agonist of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the A1 receptor is intended to initiate a signaling cascade that confers cardioprotective effects. The proposed mechanism involves the activation of Gi proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can influence various downstream effectors, potentially leading to improved calcium handling and mitochondrial function.

Neladenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R Adenosine A1 Receptor (GPCR) This compound->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream Downstream Effectors cAMP->Downstream Activates Cardioprotection Potential Cardioprotective Effects Downstream->Cardioprotection Leads to

This compound's proposed signaling pathway.

Clinical Trial Workflow

The workflow for both the PANTHEON and PANACHE trials followed a similar structure, from patient screening and randomization to treatment and follow-up.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (20 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Neladenoson_5 This compound 5mg Randomization->Neladenoson_5 Neladenoson_10 This compound 10mg Randomization->Neladenoson_10 Neladenoson_20 This compound 20mg Randomization->Neladenoson_20 Neladenoson_30 This compound 30mg Randomization->Neladenoson_30 Neladenoson_40 This compound 40mg Randomization->Neladenoson_40 FollowUp Follow-up Assessments (Primary & Secondary Endpoints) Placebo->FollowUp Neladenoson_5->FollowUp Neladenoson_10->FollowUp Neladenoson_20->FollowUp Neladenoson_30->FollowUp Neladenoson_40->FollowUp Analysis Data Analysis FollowUp->Analysis

Workflow of the PANTHEON and PANACHE clinical trials.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Neladenoson

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of Neladenoson, a partial adenosine A1 receptor agonist used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound and its bialanate prodrug are under investigation for the treatment of chronic heart diseases.[1][2] As with any investigational compound, proper handling and disposal are paramount. Safety data sheets indicate that similar compounds can be irritating to the skin and eyes and are toxic to aquatic life. Therefore, environmental release must be avoided.

Immediate Safety and Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste management service. This ensures that the compound is handled and disposed of in accordance with federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[3]

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous trash.

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Spill Response: In the event of a spill, contain the material and prevent it from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.

Quantitative Safety Data

The following table summarizes key quantitative safety data for a compound with a similar structure, providing an indication of its toxicological profile.

Data PointValueSpeciesSource
Acute Oral Toxicity (LD50) 4,500 mg/kgRatSigma-Aldrich SDS

This data is for a representative compound and should be used as a general guideline. Always refer to the specific Safety Data Sheet for the exact material you are handling.

Cited Experimental Protocols

While specific disposal protocols are not detailed in the literature, several clinical studies have been conducted to evaluate the safety and efficacy of this compound. These studies provide context for the handling of this compound in a clinical research setting.

PARSiFAL Pilot Study:

This was a double-blind, placebo-controlled study investigating the effects of a 7-day treatment with 10 mg or 20 mg of this compound bialanate or a placebo in 31 patients with heart failure with reduced ejection fraction (HFrEF) who were also on β-blocker therapy. The study monitored for atrioventricular (AV) conduction, heart rate, and blood pressure. No second- or third-degree AV blocks were observed.

β-blocker Interaction Study:

A single-blind, placebo-controlled study was conducted on 11 patients with HFrEF treated with β-blockers to assess the effects of a single 30 mg dose of this compound bialanate on AV conduction. No second- or third-degree AV blocks were detected during 48-hour Holter monitoring.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NeladenosonDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal cluster_spill Emergency Procedure start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid store Store Sealed Container in Designated Secure Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end contain Contain Spill spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect as Hazardous Waste absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->store

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.